Picropodophyllin
Description
Structure
3D Structure
Properties
IUPAC Name |
(5R,5aR,8aS,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGVMLPVUAXIQN-HAEOHBJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197245 | |
| Record name | Picropodophyllin | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477-47-4 | |
| Record name | Picropodophyllin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Picropodophyllin | |
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| Record name | Picropodophyllin | |
| Source | DrugBank | |
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| Record name | Picropodophyllin | |
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| Record name | (5R,5aS,8aR,9R)-5,8,8a,9-Tetrahydro-9-hydroxy-5-(3,4,5-trimethoxyphenyl)-furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one | |
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| Record name | PICROPODOPHYLLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Picropodophyllin from Podophyllotoxin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picropodophyllin, a stereoisomer of the naturally occurring lignan podophyllotoxin, has garnered significant interest in the scientific community for its potent and selective inhibition of the insulin-like growth factor-1 receptor (IGF-1R), a key target in cancer therapy. Unlike its diastereomer, podophyllotoxin, which is a well-known microtubule-destabilizing agent, this compound exhibits a distinct mechanism of action, primarily centered on the modulation of critical cell signaling pathways. This technical guide provides a comprehensive overview of the synthesis of this compound from its readily available precursor, podophyllotoxin, through a base-catalyzed epimerization. Detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow and relevant signaling pathways are presented to facilitate a deeper understanding for researchers in drug discovery and development.
Introduction
Podophyllotoxin, extracted from the roots and rhizomes of Podophyllum species, is a potent antimitotic agent. Its epimer, this compound, differs in the stereochemistry at the C-2 position of the lactone ring, leading to a significant shift in its biological activity. While podophyllotoxin's cytotoxicity is attributed to its interaction with tubulin, this compound acts as a selective inhibitor of IGF-1R, a receptor tyrosine kinase often overexpressed in various cancers.[1] The inhibition of IGF-1R by this compound disrupts downstream signaling cascades, including the PI3K/Akt and Ras/MAPK pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[2][3] This targeted mechanism of action makes this compound a promising candidate for cancer therapy with a potentially favorable side-effect profile.
The conversion of podophyllotoxin to its more thermodynamically stable epimer, this compound, is a straightforward process achieved through base-catalyzed epimerization. This guide details the experimental procedures for this synthesis, providing researchers with the necessary information to produce this compound for further investigation.
Synthesis of this compound from Podophyllotoxin: A Base-Catalyzed Epimerization
The key transformation in the synthesis of this compound from podophyllotoxin is the epimerization at the C-2 position. This reaction is readily achieved under basic conditions, which facilitate the formation of an enolate intermediate, allowing for the inversion of the stereocenter.
Experimental Protocol
This protocol is adapted from established methods for the epimerization of podophyllotoxin.
Materials:
-
Podophyllotoxin
-
Methanol (anhydrous)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), 2 N
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve podophyllotoxin in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: To the stirred solution, add a solution of 5% potassium hydroxide in methanol.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 30 minutes. The progress of the epimerization can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Neutralization: After completion of the reaction, neutralize the mixture by adding 2 N hydrochloric acid until a pH of approximately 3 is reached.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with ethyl acetate.
-
Washing: Wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.
Quantitative Data
The following table summarizes typical quantitative data for the base-catalyzed epimerization of podophyllotoxin to this compound.
| Parameter | Value | Reference |
| Starting Material | Podophyllotoxin | N/A |
| Reagents | Methanolic Potassium Hydroxide | [4] |
| Reaction Time | 30 minutes | [4] |
| Reaction Temperature | Room Temperature | [4] |
| Yield | High (often near quantitative) | General observation |
| Purification Method | Column Chromatography | General practice |
Visualizing the Process and Mechanism
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound from podophyllotoxin.
Caption: Workflow for the synthesis of this compound.
Signaling Pathways Affected by this compound
This compound exerts its primary anticancer effects by inhibiting the Insulin-like Growth Factor-1 Receptor (IGF-1R). This inhibition blocks downstream signaling through two major pathways: the PI3K/Akt pathway and the Ras/MAPK (ERK) pathway. The disruption of these pathways ultimately leads to apoptosis and cell cycle arrest in cancer cells.
Caption: this compound's inhibition of IGF-1R signaling.
Conclusion
The synthesis of this compound from podophyllotoxin is an efficient and straightforward process, primarily involving a base-catalyzed epimerization. This conversion unlocks access to a compound with a distinct and therapeutically relevant mechanism of action. By selectively inhibiting the IGF-1R signaling pathway, this compound presents a promising avenue for the development of targeted cancer therapies. This guide provides the essential technical details to empower researchers to synthesize and further investigate the potential of this intriguing molecule in the field of oncology and drug discovery.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound (PPP) is a potent rhabdomyosarcoma growth inhibitor both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an IGF‑1 receptor inhibitor, enhances oxaliplatin efficacy in chemoresistant colorectal cancer HCT116 cells by reducing metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Picropodophyllin: A Comprehensive Technical Guide to its Chemical Structure, Stereoisomerism, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picropodophyllin, a key epimer of podophyllotoxin, has garnered significant attention in oncological research for its potent and selective inhibition of the Insulin-like Growth Factor-1 Receptor (IGF-1R). This technical guide provides an in-depth exploration of the chemical structure and stereoisomerism of this compound, alongside detailed experimental protocols for its characterization and biological evaluation. The document elucidates the critical stereochemical features that differentiate it from its diastereomers and govern its biological activity. Furthermore, it details the IGF-1R signaling pathway, a primary target of this compound, and presents methodologies to assess its inhibitory effects on cancer cell proliferation, survival, and migration. This guide is intended to be a comprehensive resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.
Chemical Structure and Stereoisomerism
This compound is a naturally occurring lignan with the molecular formula C₂₂H₂₂O₈ and a molecular weight of 414.41 g/mol .[1][2] Its systematic IUPAC name is (5R,5aR,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[3]benzofuro[5,6-f][1][4]benzodioxol-8-one.
The core of the this compound structure is a tetracyclic system, which features a fused furanone and a dioxole ring attached to a central hydroaromatic ring system. A key feature of its structure is the trimethoxyphenyl group, which plays a crucial role in its biological activity.
Stereoisomerism
This compound possesses four contiguous chiral centers, leading to a number of possible stereoisomers. It is a diastereomer of the well-known anticancer agent, podophyllotoxin. The primary stereochemical distinction between this compound and podophyllotoxin lies in the configuration at the C-2 carbon, which results in a cis-fused γ-lactone ring in this compound, in contrast to the trans-fused lactone ring found in podophyllotoxin. This seemingly subtle difference in stereochemistry has a profound impact on their biological activities, with this compound exhibiting potent and selective IGF-1R inhibition, while podophyllotoxin is a potent microtubule-destabilizing agent.
The absolute configuration of this compound has been established as (5R, 5aS, 8aR, 9R). The stereochemical relationship between this compound and podophyllotoxin is a critical aspect of its structure-activity relationship.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented in Table 1. This data is essential for the identification and characterization of the compound.
| Property | Value |
| Molecular Formula | C₂₂H₂₂O₈ |
| Molecular Weight | 414.41 g/mol |
| IUPAC Name | (5R,5aR,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[3]benzofuro[5,6-f][1][4]benzodioxol-8-one |
| InChI | InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19+,20-/m0/s1 |
| InChIKey | YJGVMLPVUAXIQN-HAEOHBJNSA-N |
| SMILES | COc1cc(cc(c1OC)OC)[C@@H]2c3cc4c(cc3--INVALID-LINK--O)OCO4 |
| CAS Number | 477-47-4 |
Table 1: Physicochemical and Spectroscopic Identifiers for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the stereochemical determination and biological evaluation of this compound.
Determination of Absolute Stereochemistry by Single-Crystal X-ray Diffraction
The definitive method for determining the absolute stereochemistry of a chiral molecule like this compound is single-crystal X-ray diffraction.
Protocol:
-
Crystallization: Dissolve high-purity this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents like dichloromethane/hexane). Induce crystallization by slow evaporation of the solvent at room temperature.
-
Crystal Selection and Mounting: Select a single, well-formed crystal of suitable size (typically 0.1-0.3 mm in each dimension) under a microscope. Mount the crystal on a goniometer head using a cryoprotectant if data is to be collected at low temperatures.
-
Data Collection: Mount the crystal on the diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The data is collected as a series of images at different crystal orientations.
-
Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
-
Absolute Configuration Assignment: Determine the absolute configuration by analyzing the anomalous scattering effects in the diffraction data. The Flack parameter should be calculated; a value close to zero for the correct enantiomer confirms the assigned absolute stereochemistry.
Caption: Workflow for the determination of the absolute stereochemistry of this compound.
In Vitro IGF-1R Kinase Assay
This assay measures the ability of this compound to inhibit the tyrosine kinase activity of the IGF-1R.
Protocol:
-
Plate Coating: Coat a 96-well microplate with an antibody specific for the IGF-1R β-subunit overnight at 4°C.
-
Blocking: Wash the plate and block with 1% BSA in PBS for 1 hour at room temperature.
-
Lysate Addition: Add cell lysates containing IGF-1R to the wells.
-
Inhibitor Incubation: Add varying concentrations of this compound to the wells and incubate for 30 minutes at room temperature.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and a suitable substrate (e.g., a synthetic poly-Glu-Tyr peptide). Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Detection: Stop the reaction and detect the level of substrate phosphorylation using a phosphotyrosine-specific antibody conjugated to an enzyme (e.g., HRP). Add a chromogenic substrate and measure the absorbance using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the IGF-1R kinase activity.
Cell Viability Assay (XTT Assay)
This assay determines the effect of this compound on the viability of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
XTT Reagent Addition: Add the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent, mixed with an electron-coupling reagent (e.g., phenazine methosulfate), to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the XTT to a formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Cell Cycle Analysis
This method is used to investigate the effect of this compound on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at a desired concentration for a specific time period.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Biological Activity and Signaling Pathway
This compound is a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and differentiation.[3][4] Overexpression and activation of the IGF-1R signaling pathway are implicated in the development and progression of many types of cancer.
The IGF-1R Signaling Pathway
Upon binding of its ligand, IGF-1 or IGF-2, the IGF-1R undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This activation triggers the recruitment and phosphorylation of downstream signaling molecules, primarily through two major pathways:
-
The PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. Activated IGF-1R phosphorylates Insulin Receptor Substrate (IRS) proteins, which then recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K generates PIP3, leading to the activation of AKT, a serine/threonine kinase that promotes cell survival by inhibiting pro-apoptotic proteins and stimulates cell growth and proliferation.
-
The MAPK/ERK Pathway: This pathway is primarily involved in cell proliferation and differentiation. Activated IGF-1R can also activate the Ras/Raf/MEK/ERK cascade, leading to the phosphorylation and activation of Extracellular signal-Regulated Kinases (ERK1/2), which in turn regulate the expression of genes involved in cell cycle progression.
This compound exerts its anticancer effects by binding to the ATP-binding pocket of the IGF-1R kinase domain, thereby preventing its autophosphorylation and the subsequent activation of these downstream signaling pathways.
Caption: this compound inhibits the IGF-1R signaling cascade.
In Vitro Efficacy
The inhibitory activity of this compound has been demonstrated in a variety of cancer cell lines. Table 2 summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound in different cancer cell types.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| OCM-1 | Uveal Melanoma | < 0.05 |
| OCM-3 | Uveal Melanoma | < 0.05 |
| OCM-8 | Uveal Melanoma | < 0.05 |
| 92-1 | Uveal Melanoma | < 0.05 |
| RH30 | Rhabdomyosarcoma | ~0.1 |
| RD | Rhabdomyosarcoma | ~0.1 |
Table 2: In Vitro Efficacy of this compound in Various Cancer Cell Lines.
Conclusion
This compound stands out as a promising anticancer agent due to its unique stereochemistry and its potent, selective inhibition of the IGF-1R signaling pathway. This technical guide has provided a detailed overview of its chemical structure, stereoisomerism, and methods for its characterization and biological evaluation. The provided experimental protocols and signaling pathway diagrams offer a valuable resource for researchers in the field of oncology and drug development. Further investigation into the clinical efficacy and safety profile of this compound is warranted to fully realize its therapeutic potential.
Caption: A logical workflow for the comprehensive evaluation of this compound.
References
The Discovery of Picropodophyllin as a Selective IGF-1R Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a critical mediator of cell growth, proliferation, and survival, making it a compelling target in oncology. However, its high structural homology with the Insulin Receptor (IR) has posed a significant challenge for the development of selective inhibitors, as cross-inhibition of the IR can lead to severe metabolic side effects. This technical guide details the discovery and characterization of Picropodophyllin (PPP), a cyclolignan that emerged as a potent and highly selective, non-ATP-competitive inhibitor of IGF-1R. We will explore its dual mechanism of action, summarize key quantitative efficacy data, and provide detailed protocols for the seminal experiments that defined its biological activity.
Introduction: The Challenge of Targeting IGF-1R
The IGF-1R signaling pathway is fundamental to the development and progression of many malignancies. Upon binding its ligands, primarily IGF-1 and IGF-2, the receptor undergoes autophosphorylation on key tyrosine residues within its kinase domain.[1] This activation initiates downstream signaling cascades, principally the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/MAPK pathways, which drive cell proliferation and protect against apoptosis.[1]
Given its central role, inhibiting IGF-1R is a rational anticancer strategy. Early efforts focused on ATP-competitive tyrosine kinase inhibitors (TKIs). However, the ATP-binding sites of IGF-1R and the IR are virtually identical, making selective inhibition with this class of molecules exceedingly difficult.[2][3][4] This led to the search for non-ATP-competitive inhibitors that could interfere with receptor activation at the substrate level, offering a promising avenue for achieving selectivity and avoiding diabetogenic side effects.[2][3][5]
Discovery: From Plant Alkaloids to a Selective Inhibitor
This compound was identified through investigations into cyclolignans, a class of natural compounds.[2][3] Its parent compound, podophyllotoxin (PPT), was known for its antineoplastic properties, but its clinical use was hampered by high toxicity, largely attributed to its potent interaction with β-tubulin, leading to mitotic arrest.[5]
This compound (PPP) is the cis-conformation stereoisomer of the trans-conformation podophyllotoxin.[6] Initial studies revealed that unlike its epimer, PPP was significantly less toxic and, remarkably, exhibited potent and selective inhibition of IGF-1R tyrosine phosphorylation.[2][3][5] It was found to block IGF-1R autophosphorylation without competing with ATP, suggesting a novel, non-competitive mechanism of action that spares the highly homologous Insulin Receptor.[2][7]
Mechanism of Action: A Dual-Pronged Attack
Subsequent research has revealed that PPP's anticancer effects stem from two distinct, yet complementary, mechanisms.
IGF-1R-Dependent Pathway Inhibition
The primary described mechanism is the direct inhibition of IGF-1R. PPP prevents the autophosphorylation of the receptor's kinase domain at the substrate level, specifically targeting residues like Tyr1136 in the activation loop.[7] This blockade prevents the recruitment and phosphorylation of downstream effector proteins, effectively shutting down the pro-survival PI3K/Akt and pro-proliferation MAPK/Erk signaling cascades.[2][8][9] This targeted inhibition leads to cell growth arrest and the induction of apoptosis in IGF-1R-positive cancer cells.[2][8]
Figure 1: IGF-1R signaling pathway and the inhibitory action of this compound (PPP).
IGF-1R-Independent Microtubule Destabilization
More recent studies have uncovered a second, IGF-1R-independent mechanism. PPP was shown to interfere with microtubule dynamics, leading to a pro-metaphase mitotic arrest and subsequent mitotic catastrophe in cancer cells.[10] This effect was observed even in cells lacking IGF-1R, indicating a separate mode of action.[10] While PPP's affinity for tubulin is much lower than that of its stereoisomer podophyllotoxin, its ability to depolymerize microtubules at cytotoxic concentrations contributes significantly to its anticancer profile.[11][12][13] This dual-action model explains PPP's robust efficacy across a range of tumor types.
Figure 2: The dual mechanism of action of this compound.
Quantitative Analysis of Efficacy
The potency of this compound has been quantified across various biochemical and cell-based assays.
Table 1: In Vitro Inhibitory Potency of this compound
| Target / Cell Line | Assay Type | IC50 Value | Reference |
| IGF-1R Kinase | Tyrosine Kinase Assay | 1 nM | [8][14] |
| Uveal Melanoma (OCM-1, OCM-3, etc.) | Cell Viability (XTT) | < 50 nM | [15][16] |
| Rhabdomyosarcoma (RH30, RD) | Cell Proliferation | ~100 nM | [9] |
| Nasopharyngeal Carcinoma (CNE-2) | Cell Proliferation | ≤ 500 nM (48h) | [17] |
| Lung Carcinoma (A-549) | Cytotoxicity Assay | 60 nM | [8] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosage & Route | Outcome | Reference |
| Ewing's Sarcoma, Prostate | ES-1, PC3 | SCID Mice | 20 mg/kg/12h, i.p. | Complete tumor regression | [8][14] |
| Rhabdomyosarcoma | RH30 | SCID Mice | 40 mg/kg/24h, i.p. | Significant tumor growth inhibition | [9] |
| Uveal Melanoma | OCM-3, OCM-8 | SCID Mice | 3.2 mg/day, oral | Total growth inhibition | [15][18] |
Key Experimental Protocols
The characterization of PPP relied on a series of well-defined experimental procedures. Detailed methodologies are provided below.
In Vitro IGF-1R Tyrosine Kinase Assay
This assay directly measures the ability of PPP to inhibit IGF-1R-catalyzed substrate phosphorylation.
-
Principle: A sandwich ELISA format is used to capture the IGF-1R enzyme, which is then exposed to the inhibitor before the kinase reaction is initiated with ATP. Phosphorylation of a generic substrate is quantified colorimetrically.
-
Protocol:
-
Plate Coating: 96-well plates are coated overnight at 4°C with 1 µ g/well of an antibody specific to the IGF-1R β-subunit.
-
Blocking: Plates are washed and blocked for 1 hour with 1% BSA in PBS-Tween to prevent non-specific binding.
-
Enzyme Loading: 80 µ g/well of total protein lysate from IGF-1R-expressing cells (e.g., P6 cell line) is added to the wells and incubated. Lysate from IGF-1R-negative cells (e.g., R- cells) is used as a negative control.[8]
-
Inhibitor Treatment: Wells are washed, and PPP (at various concentrations) is added in a kinase buffer (50 mM HEPES pH 7.4, 20 mM MgCl₂, 0.1 mM MnCl₂, 0.2 mM Na₃VO₄) without ATP. The plate is incubated for 30 minutes at room temperature.[8]
-
Kinase Reaction: The reaction is initiated by adding ATP and a poly(Glu, Tyr) substrate.
-
Detection: After incubation, the phosphorylated substrate is detected using a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody (e.g., clone PT-66).[8]
-
Quantification: A chromogenic HRP substrate (e.g., O-phenylenediamine dihydrochloride) is added, and the color development is measured spectrophotometrically. IC50 values are calculated from the dose-response curve.[8]
-
Figure 3: Experimental workflow for the in vitro IGF-1R Tyrosine Kinase Assay.
Cell Viability (XTT) Assay
This assay assesses the effect of PPP on the metabolic activity of cultured cancer cells as an indicator of cell viability.
-
Principle: The yellow tetrazolium salt XTT is reduced to a soluble orange formazan dye by the mitochondrial dehydrogenases of metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[19][20]
-
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an optimized density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium and allowed to adhere overnight.[20]
-
Compound Treatment: The medium is replaced with fresh medium containing various concentrations of PPP or vehicle control (DMSO). Plates are incubated for a specified period (e.g., 48-72 hours).[1]
-
Reagent Preparation: Immediately before use, the XTT labeling reagent is mixed with the electron-coupling reagent according to the manufacturer's instructions to prepare the XTT working solution.[19][21]
-
Labeling: 50 µL of the XTT working solution is added to each well.[19]
-
Incubation: The plate is incubated for 2-4 hours at 37°C to allow for formazan development.
-
Measurement: The absorbance of the orange formazan product is measured at ~475 nm using a microplate reader. A reference wavelength of ~660 nm is used to correct for non-specific background readings.[1][21]
-
Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
Western Blotting for IGF-1R Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation status of IGF-1R and its downstream targets.
-
Principle: Proteins from cell or tumor lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the target proteins (e.g., total IGF-1R, phospho-IGF-1R, total Akt, phospho-Akt).
-
Protocol:
-
Sample Preparation: Cells are treated with PPP as required. Cell or tumor tissue lysates are prepared in a suitable lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.[11]
-
Immunoprecipitation (for p-IGF-1R): For low-abundance proteins like phosphorylated receptors, 1 mg of total protein is incubated with an anti-IGF-1Rβ antibody. The resulting immunocomplexes are captured using Protein A/G agarose beads.[11]
-
SDS-PAGE and Transfer: Equal amounts of protein (or the entire immunoprecipitate) are loaded and separated on a polyacrylamide gel. The proteins are then transferred to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: The membrane is blocked in 5% non-fat milk or BSA for 1 hour. It is then incubated overnight at 4°C with a primary antibody targeting the protein of interest (e.g., anti-p-IGF-1R, anti-p-Akt).
-
Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody for 1 hour. The signal is visualized using an enhanced chemiluminescence (ECL) substrate. Loading controls (e.g., β-actin or total protein levels) are used to ensure equal protein loading.
-
In Vivo Tumor Xenograft Studies
These studies evaluate the antitumor efficacy of PPP in a living organism.
-
Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with PPP, and tumor growth is monitored over time.
-
Protocol:
-
Animal Model: Severe combined immunodeficient (SCID) or nude mice are typically used to prevent rejection of the human tumor cells.[18]
-
Cell Implantation: A suspension of human tumor cells (e.g., 5-10 x 10⁶ cells in saline) is injected subcutaneously or orthotopically into the mice.[9][18]
-
Tumor Establishment: Mice are monitored until tumors become palpable and reach a predetermined size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into control and treatment groups. PPP is administered via a specified route, such as intraperitoneal (i.p.) injection (e.g., 20-40 mg/kg daily or twice daily) or oral administration (e.g., mixed with food).[9][18] The control group receives a vehicle solution (e.g., DMSO in saline).[9]
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = (width)² x length / 2). Animal weight and overall health are also monitored.
-
Endpoint and Analysis: The experiment is terminated when tumors in the control group reach a maximum allowable size. Tumors are then excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry).[15][18]
-
Selectivity Profile
A key feature of this compound is its remarkable selectivity for IGF-1R over the Insulin Receptor. In vitro kinase assays demonstrated that PPP efficiently inhibits IGF-1R without affecting IR phosphorylation.[2][8] Furthermore, it showed no inhibitory activity against a panel of other tyrosine kinase receptors, including FGF-R, PDGF-R, and EGF-R, highlighting its specific mode of action.[8] This selectivity is crucial for its favorable safety profile, particularly the absence of hyperglycemia, a common and dose-limiting side effect of non-selective IGF-1R/IR inhibitors.[18]
Conclusion and Future Directions
The discovery of this compound marked a significant milestone in the development of targeted cancer therapies. It demonstrated that selective inhibition of IGF-1R is achievable through a non-ATP-competitive mechanism, circumventing the challenges posed by the high homology between IGF-1R and the IR. Its unique dual mechanism of action—combining direct IGF-1R pathway blockade with microtubule destabilization—provides a powerful, multi-faceted attack on cancer cell proliferation and survival. The extensive preclinical data, supported by the detailed experimental protocols outlined in this guide, have established PPP as a valuable lead compound and a critical tool for investigating the complexities of IGF-1R signaling in cancer. Future research may focus on leveraging its unique properties to overcome resistance to other therapies and exploring its potential in combination regimens.
References
- 1. abcam.cn [abcam.cn]
- 2. Cyclolignans as inhibitors of the insulin-like growth factor-1 receptor and malignant cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclolignans as inhibitors of the insulin-like growth factor-1 receptor and malignant cell growth (2004) | Ada Girnita | 389 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. IGF-1 receptor (IGF-1R) tyrosine kinase inhibitor cyclolignan PPP inhibits proliferation and induces apoptosis in multidrug resistant osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound (PPP) is a potent rhabdomyosarcoma growth inhibitor both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Microtubules and axoplasmic transport. Inhibition of transport by podophyllotoxin: an interaction with microtubule protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microtubules and axoplasmic transport. Inhibition of transport by podophyllotoxin: an interaction with microtubule protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Oral this compound (PPP) is well tolerated in vivo and inhibits IGF-1R expression and growth of uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. This compound inhibits tumor growth of human nasopharyngeal carcinoma in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. merckmillipore.com [merckmillipore.com]
- 20. home.sandiego.edu [home.sandiego.edu]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Picropodophyllin's Mechanism of Action in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Picropodophyllin (PPP) is a potent anti-cancer agent that has demonstrated significant efficacy in a variety of preclinical cancer models. Initially identified as a selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), subsequent research has unveiled a dual mechanism of action that also involves the disruption of microtubule dynamics. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its anti-neoplastic effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanisms of Action
This compound's anti-cancer activity stems from two primary, and potentially interconnected, mechanisms:
-
Inhibition of the IGF-1R Signaling Pathway: this compound was first characterized as a highly selective and potent inhibitor of the IGF-1R tyrosine kinase.[1][2] It effectively blocks the autophosphorylation of the receptor, thereby preventing the activation of downstream pro-survival and proliferative signaling cascades, most notably the PI3K/Akt/mTOR and Ras/MAPK pathways.[3][4] This inhibition leads to decreased cell proliferation, survival, and can overcome resistance to conventional chemotherapy.[4]
-
Microtubule Destabilization: More recent studies have revealed an IGF-1R-independent mechanism of action involving the disruption of microtubule polymerization.[5][6] This activity leads to a pro-metaphase arrest in the cell cycle, the formation of monopolar spindles, and ultimately, mitotic catastrophe and cell death.[5][6] This effect on microtubules is observed at concentrations similar to those required for IGF-1R inhibition and contributes significantly to the cytotoxic effects of the compound.
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative effects of this compound on cancer cell lines as reported in various studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A-549 | Non-Small Cell Lung Cancer | 0.06 | [2] |
| P-388 | Leukemia | 0.06 | [2] |
| HT-29 | Colon Carcinoma | 0.06 | [2] |
| OCM-1 | Uveal Melanoma | < 0.05 | [7] |
| OCM-3 | Uveal Melanoma | < 0.05 | [7] |
| OCM-8 | Uveal Melanoma | < 0.05 | [7] |
| 92-1 | Uveal Melanoma | < 0.05 | [7] |
| RH30 | Rhabdomyosarcoma | ~0.1 (effective concentration) | [8] |
| RD | Rhabdomyosarcoma | ~0.1 (effective concentration) | [8] |
| HCT116 | Colorectal Cancer | Not specified, used at 1 µM | [9] |
| HCT116-R (Oxaliplatin-Resistant) | Colorectal Cancer | Not specified, used at 1 µM | [9] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Cancer Type | PPP Concentration (µM) | Duration (h) | % Change in G2/M Phase | Reference |
| 231Br | Breast Cancer Brain Metastasis | 1 µg/mL (~2.4 µM) | 48 | +86% | [10] |
| BT474Br3 | Breast Cancer Brain Metastasis | 1 µg/mL (~2.4 µM) | 48 | +35% | [10] |
| DU145 | Prostate Cancer | 0.6, 0.8, 1.0 | 24 | Significant increase | [5] |
| LNCaP | Prostate Cancer | 0.6, 0.8, 1.0 | 24 | Significant increase | [5] |
| 211H/PEM | Pemetrexed-Resistant Mesothelioma | 0.6 | 48 | Increase in Sub-G1 and G2/M | [11] |
Table 3: Induction of Apoptosis by this compound
| Cell Line | Cancer Type | PPP Concentration (µM) | Duration (h) | % Apoptotic Cells (Treated vs. Control) | Reference |
| DU145 | Prostate Cancer | 1.0 | 24 | 18.33% vs. 6.86% | [5] |
| LNCaP | Prostate Cancer | 1.0 | 24 | 13.10% vs. 4.90% | [5] |
| RH30 | Rhabdomyosarcoma | ≥ 2.0 | 24 | Massive apoptosis | [8] |
| HCC827GR | Gefitinib-Resistant NSCLC | 0.4 | Not specified | 36.3% total apoptosis | [12] |
Signaling Pathways and Molecular Interactions
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.
Figure 1: The IGF-1R signaling pathway and its inhibition by this compound.
Figure 2: this compound-induced microtubule destabilization leading to mitotic catastrophe.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (PPP) stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest PPP concentration) and a blank (medium only).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Western Blot Analysis of Protein Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation status of IGF-1R and downstream signaling proteins like Akt and Erk.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-IGF-1R, anti-IGF-1R, anti-p-Akt, anti-Akt, anti-p-Erk, anti-Erk, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to attach. Treat with this compound at the desired concentrations and for the specified times.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental and Logical Workflows
The following diagrams illustrate typical workflows for investigating this compound's effects.
Figure 3: A typical in vitro workflow for characterizing the anti-cancer effects of this compound.
Figure 4: A generalized workflow for an in vivo tumor xenograft study with this compound.
Conclusion
This compound is a promising anti-cancer agent with a well-defined dual mechanism of action targeting both the IGF-1R signaling pathway and microtubule dynamics. This multifaceted approach contributes to its potent cytotoxic effects across a broad range of cancer cell types. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the fight against cancer. Further research is warranted to explore synergistic combinations with other chemotherapeutic agents and to fully elucidate the interplay between its two primary mechanisms of action in different cancer contexts.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. This compound causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insulin-like growth factor-I receptor tyrosine kinase inhibitor cyclolignan this compound inhibits proliferation and induces apoptosis in multidrug resistant osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. rsc.org [rsc.org]
- 7. Oral this compound (PPP) is well tolerated in vivo and inhibits IGF-1R expression and growth of uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (PPP) is a potent rhabdomyosarcoma growth inhibitor both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, an IGF‑1 receptor inhibitor, enhances oxaliplatin efficacy in chemoresistant colorectal cancer HCT116 cells by reducing metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - Sun - Translational Lung Cancer Research [tlcr.amegroups.org]
- 12. Picropodophyllotoxin Inhibits Cell Growth and Induces Apoptosis in Gefitinib-Resistant Non-Small Lung Cancer Cells by Dual-Targeting EGFR and MET - PMC [pmc.ncbi.nlm.nih.gov]
Picropodophyllin: A Technical Guide to the Inhibition of the IGF-1R/Akt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of picropodophyllin (PPP), a selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). It details the molecular mechanisms through which this compound disrupts the critical IGF-1R/Akt signaling cascade, a pathway frequently dysregulated in various cancers. This document summarizes key quantitative data, provides detailed experimental protocols for studying this inhibition, and includes visualizations of the signaling pathways and experimental workflows to support research and development efforts in oncology.
Introduction: The IGF-1R/Akt Signaling Axis and this compound
The Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway is a crucial mediator of cellular growth, proliferation, differentiation, and survival.[1][2] Its activation by ligands, primarily IGF-1 and IGF-2, triggers a cascade of intracellular events, with the PI3K/Akt pathway being a major downstream effector.[3][4][5] Dysregulation of the IGF-1R/Akt axis is a hallmark of many malignancies, promoting tumorigenesis, metastasis, and resistance to therapy.[1][2] Consequently, IGF-1R has emerged as a promising target for cancer treatment.[1][6]
This compound (PPP), a cyclolignan, is a potent and selective inhibitor of IGF-1R.[6][7][8] It has demonstrated significant anti-tumor effects in a variety of cancer models by inducing apoptosis and cell cycle arrest.[3][6] This guide focuses on the specific mechanism of IGF-1R/Akt pathway inhibition by this compound.
Mechanism of Action: this compound's Inhibition of IGF-1R and Downstream Signaling
This compound exerts its anti-neoplastic effects by directly targeting the IGF-1R, thereby blocking the activation of its downstream signaling pathways, most notably the PI3K/Akt pathway.[3][9][10] The mechanism can be broken down into the following key steps:
-
Inhibition of IGF-1R Autophosphorylation: Upon ligand binding, IGF-1R undergoes autophosphorylation on specific tyrosine residues within its kinase domain, which is the critical initial step for signal transduction.[4][11] this compound directly inhibits this IGF-1-stimulated autophosphorylation of IGF-1R.[6][7][12]
-
Downregulation of IGF-1R Expression: In addition to inhibiting its kinase activity, this compound has been shown to downregulate the total protein levels of IGF-1R.[1] This effect may involve the E3 ligase MDM2 and the adaptor molecule beta-arrestin1, which can mediate the ubiquitination and subsequent degradation of the receptor.[1]
-
Suppression of Akt Phosphorylation: The activated IGF-1R recruits and phosphorylates insulin receptor substrate (IRS) proteins, which in turn activate Phosphoinositide 3-kinase (PI3K).[4][13] PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the recruitment and activation of Akt (also known as Protein Kinase B) through phosphorylation at Serine 473 and Threonine 308.[4] By preventing the initial IGF-1R phosphorylation, this compound effectively blocks the downstream phosphorylation and activation of Akt.[6][7][8][14]
-
Induction of Apoptosis and Cell Cycle Arrest: The inhibition of the pro-survival Akt pathway is a key mechanism through which this compound induces apoptosis in cancer cells.[3] The inactivation of Akt leads to the de-repression of pro-apoptotic proteins and can also influence cell cycle progression, often leading to arrest in the G2/M phase.[6][10] Some studies also suggest that this compound can induce apoptosis through the generation of reactive oxygen species (ROS).[9][10][15]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory concentration (IC50) is a critical measure of a drug's potency. This compound exhibits high potency against IGF-1R and various cancer cell lines.
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| IGF-1R | In vitro kinase assay | 1 nM | [7] |
| A549 (Lung Carcinoma) | Cell viability assay | ~6 µM | [12] |
| HCT116 (Colorectal Carcinoma) | Cell viability assay | Not specified, but effective at 1 µM | [16] |
| DU145 & LNCaP (Prostate Cancer) | Cell viability assay | Dose-dependent inhibition observed | |
| A673 & SK-ES-1 (Ewing's Sarcoma) | Cell viability assay | Dose- and time-dependent inhibition | [8] |
| RH30 & RD (Rhabdomyosarcoma) | Cell viability assay | Effective at 0.1 µM after 72h | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the inhibitory effects of this compound on the IGF-1R/Akt signaling pathway.
Western Blotting for Phosphorylation Analysis
This protocol is for assessing the phosphorylation status of IGF-1R and Akt in response to this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IGF-1R, anti-total-IGF-1R, anti-phospho-Akt (Ser473), anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with desired concentrations of this compound for the specified duration. Include a vehicle-treated control. Stimulate with IGF-1 for a short period (e.g., 5-15 minutes) before harvesting to induce pathway activation.[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Normalize protein amounts for each sample, mix with Laemmli buffer, and separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vitro Kinase Assay for IGF-1R
This assay directly measures the ability of this compound to inhibit the kinase activity of IGF-1R.
Materials:
-
Recombinant human IGF-1R
-
Kinase buffer (e.g., 50 mM HEPES pH 7.4, 20 mM MgCl₂, 0.1 mM MnCl₂, 0.2 mM Na₃VO₄)[7]
-
Substrate (e.g., a synthetic peptide or poly(Glu, Tyr))
-
[γ-³³P]ATP or an antibody-based detection system (e.g., ELISA, TR-FRET)[7][17]
-
This compound at various concentrations
-
96-well plates
Procedure (based on ELISA):
-
Plate Coating: Coat a 96-well plate with an antibody against the IGF-1R β-subunit overnight at 4°C.[7]
-
Blocking: Block the plate with 1% BSA in PBS-Tween for 1 hour.[7]
-
Enzyme Addition: Add immunoprecipitated or recombinant IGF-1R to the wells.
-
Inhibitor Addition: Add different concentrations of this compound in kinase buffer without ATP and incubate for 30 minutes at room temperature.[7]
-
Kinase Reaction Initiation: Start the reaction by adding ATP.[7]
-
Detection: After incubation, detect the phosphorylated substrate using a phosphotyrosine-specific monoclonal antibody conjugated to horseradish peroxidase (HRP).[7]
-
Signal Quantification: Add a chromogenic substrate (e.g., O-phenylenediamine dihydrochloride) and measure the absorbance using a plate reader.[7]
-
IC50 Calculation: Determine the IC50 value of this compound by plotting the inhibition of kinase activity against the inhibitor concentration.[7]
MTT Cell Viability Assay
This colorimetric assay assesses the effect of this compound on cell viability by measuring the metabolic activity of cells.[18][19]
Materials:
-
Cells to be tested
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[20]
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[8] Include untreated and vehicle-treated controls.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[20]
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.[18]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control and plot the results to determine the IC50 value.
Conclusion
This compound is a highly specific and potent inhibitor of the IGF-1R/Akt signaling pathway. Its ability to block IGF-1R autophosphorylation, leading to the suppression of downstream Akt activation, provides a strong rationale for its investigation as an anti-cancer therapeutic. The methodologies outlined in this guide offer a robust framework for researchers and drug development professionals to further explore the anti-neoplastic properties of this compound and other IGF-1R inhibitors. The continued investigation into this signaling axis is crucial for the development of novel and effective cancer treatments.
References
- 1. This compound induces downregulation of the insulin-like growth factor 1 receptor: potential mechanistic involvement of Mdm2 and beta-arrestin1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Insulin-Like Growth Factor-I Receptor Inhibitor Picropodophyl...: Ingenta Connect [ingentaconnect.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (PPP) is a potent rhabdomyosarcoma growth inhibitor both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound inhibits the growth of Ewing's sarcoma cells through the insulin‑like growth factor‑1 receptor/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. This compound Inhibits the Proliferation of Human Prostate Cancer DU145 and LNCaP Cells via ROS Production and PI3K/AKT Pathway Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. This compound, an IGF‑1 receptor inhibitor, enhances oxaliplatin efficacy in chemoresistant colorectal cancer HCT116 cells by reducing metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Picropodophyllin: A Technical Guide for Researchers
An In-depth Examination of a Potent Insulin-like Growth Factor-1 Receptor Inhibitor
This technical guide provides a comprehensive overview of picropodophyllin (PPP), a cyclolignan with significant potential in oncological research. Addressed to researchers, scientists, and drug development professionals, this document details its chemical properties, mechanism of action, relevant signaling pathways, and established experimental protocols.
Core Properties of this compound
This compound is a small molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R).[1][2] It is a stereoisomer of podophyllotoxin.[1]
| Property | Value | Reference |
| CAS Number | 477-47-4 | --INVALID-LINK-- |
| Molecular Weight | 414.41 g/mol | --INVALID-LINK-- |
| Molecular Formula | C₂₂H₂₂O₈ | --INVALID-LINK-- |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the potent and selective inhibition of the Insulin-like Growth Factor-1 Receptor (IGF-1R), with a reported IC50 of 1 nM.[3][4] This inhibition is non-competitive with ATP and is thought to occur at the substrate level, preventing autophosphorylation of the receptor.[5] The IGF-1R signaling pathway is crucial for the growth and survival of many cancer cells, and its inhibition by this compound leads to the suppression of tumor cell proliferation and the induction of apoptosis.[2][6]
Upon binding of its ligand, IGF-1, the IGF-1R undergoes autophosphorylation, which in turn activates downstream signaling cascades, primarily the PI3K/Akt and Ras/MAPK pathways.[7] this compound effectively blocks these downstream effects by inhibiting the initial receptor phosphorylation.[3]
Beyond its effects on IGF-1R, this compound has also been shown to induce mitotic arrest and catastrophe by depolymerizing microtubules.[6][8] This action appears to be independent of its IGF-1R inhibitory activity.[6]
Below are diagrams illustrating the IGF-1R signaling pathway and the experimental workflow for assessing this compound's activity.
Caption: IGF-1R Signaling Pathway and its inhibition by this compound.
Caption: A typical experimental workflow to evaluate this compound.
Quantitative Data: In Vitro Efficacy
This compound has demonstrated potent cytotoxic and growth-inhibitory effects across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Uveal Melanoma (OCM-1, OCM-3, OCM-8, 92-1) | Uveal Melanoma | < 0.05 | --INVALID-LINK-- |
| Rhabdomyosarcoma (RH30, RD) | Rhabdomyosarcoma | ~ 0.1 | --INVALID-LINK-- |
| Colorectal Cancer (HCT116) | Colorectal Cancer | 1 (non-toxic) | --INVALID-LINK-- |
| Oxaliplatin-Resistant Colorectal Cancer (HCT116-R) | Colorectal Cancer | 1 (non-toxic) | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the study of this compound.
Cell Viability Assays
-
Principle: These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
XTT Assay:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired duration (e.g., 48 hours).[9]
-
Add the XTT reagent to each well.
-
Incubate the plate to allow for the conversion of the tetrazolium salt to a formazan product by metabolically active cells.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Resazurin-based Assay:
-
Follow steps 1 and 2 as in the XTT assay.
-
Add the resazurin solution to each well.
-
Incubate to allow viable cells to reduce resazurin to the fluorescent resorufin.
-
Measure the fluorescence with a microplate reader.[7]
-
Kinase Assays
-
Principle: These assays quantify the activity of a specific kinase, in this case, IGF-1R.
-
ELISA-based Kinase Assay:
-
Coat a 96-well plate with an antibody specific for the IGF-1R β-subunit.[3]
-
Lyse cells and add the protein lysate to the coated wells.
-
Add this compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Detect the level of substrate phosphorylation using a phosphotyrosine-specific antibody conjugated to an enzyme (e.g., HRP).
-
Add a chromogenic substrate and measure the absorbance to quantify kinase activity.[3]
-
Western Blotting
-
Principle: This technique is used to detect specific proteins in a sample and to assess their expression levels and phosphorylation status.
-
Protocol:
-
Treat cells with this compound and/or IGF-1.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total IGF-1R, phosphorylated IGF-1R, total Akt, phosphorylated Akt).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.[10]
-
In Vivo Xenograft Studies
-
Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Protocol:
-
Inject human cancer cells subcutaneously into immunocompromised mice (e.g., SCID mice).[10]
-
Allow the tumors to reach a palpable size.
-
Administer this compound to the mice, typically orally or via intraperitoneal injection.[3][10]
-
Monitor tumor volume and the general health of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).[10]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an IGF‑1 receptor inhibitor, enhances oxaliplatin efficacy in chemoresistant colorectal cancer HCT116 cells by reducing metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
Picropodophyllin in DMSO: A Technical Guide to Solubility, Stability, and Experimental Use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of picropodophyllin (PPP), a potent inhibitor of the insulin-like growth factor-1 receptor (IGF-1R), when dissolved in dimethyl sulfoxide (DMSO).[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to facilitate the effective use of this compound in a laboratory setting.
Executive Summary
This compound is a cyclolignan that has garnered significant attention for its anti-cancer properties, primarily through the inhibition of the IGF-1R signaling pathway.[1][3][4] Due to its poor aqueous solubility, DMSO is the solvent of choice for in vitro studies.[1][5][6] Understanding the nuances of its solubility, stability in DMSO, and appropriate handling procedures is critical for obtaining reproducible and reliable experimental results. This guide consolidates key technical data and methodologies to that end.
Solubility in DMSO
This compound exhibits high solubility in DMSO. However, it is crucial to use anhydrous or fresh DMSO, as the presence of moisture can significantly reduce its solubility.[5]
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ~83 mg/mL | ~200.28 mM | Use of fresh, anhydrous DMSO is recommended as moisture can decrease solubility. Gentle warming in a 50°C water bath can aid dissolution.[5][7] |
| Ethanol | ~1.5 mg/mL | ~3.61 mM | Warming may be required to achieve dissolution.[5][7] |
| Water | Insoluble | N/A | [5][7] |
Stability and Storage of this compound Solutions
Proper storage of both the solid compound and DMSO stock solutions is essential to maintain the chemical integrity and biological activity of this compound. The compound is reported to be sensitive to light.[6][8]
Table 2: Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Key Recommendations |
| Solid Powder | -20°C | Up to 3 years | Store in a tightly sealed, light-protected (e.g., amber) vial in a desiccated environment.[5][6][9] |
| DMSO Stock Solution | -80°C | Up to 1 year | Aliquot into single-use volumes to prevent repeated freeze-thaw cycles.[5][6][9] |
| DMSO Stock Solution | -20°C | Up to 1-6 months | Aliquot into single-use volumes to avoid freeze-thaw cycles.[5][9] |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the inhibition of IGF-1R tyrosine kinase activity.[5][10] This interference triggers a cascade of downstream effects, ultimately leading to reduced cell proliferation and apoptosis in cancer cells. It also has a noted IGF-1R-independent mechanism involving microtubule destabilization.[1][4]
IGF-1R Dependent Pathway
Upon binding its ligand (IGF-1), the IGF-1R autophosphorylates, activating downstream signaling cascades crucial for cell survival and proliferation, notably the PI3K/Akt and Ras/MAPK pathways.[10][11] this compound inhibits this initial phosphorylation, effectively blocking these pro-survival signals.[1][5] Furthermore, studies have shown that this compound can induce the downregulation and degradation of the IGF-1R protein itself.[12][13]
IGF-1R Independent Pathway
Recent studies have revealed that this compound can also induce a G2/M phase cell cycle arrest and mitotic catastrophe independent of its effects on IGF-1R.[4][14] This is achieved by interfering with microtubule dynamics, leading to the depolymerization of microtubules and the formation of monopolar mitotic spindles.[1][4]
Experimental Protocols
The following section details standardized protocols for the preparation and use of this compound in common in vitro assays.
Preparation of a 10 mM DMSO Stock Solution
This protocol outlines the preparation of a concentrated stock solution for subsequent dilution in cell culture media.
Methodology:
-
Acclimatization: Allow the vial of solid this compound (MW: 414.41 g/mol ) to equilibrate to room temperature before opening to prevent condensation.[6]
-
Weighing: Using an analytical balance, accurately weigh 4.14 mg of the compound and transfer it to a sterile microcentrifuge tube.[6]
-
Dissolution: Add 1.0 mL of fresh, anhydrous DMSO to the tube.[6]
-
Mixing: Vortex or sonicate the mixture until the powder is completely dissolved. Gentle warming (e.g., 50°C water bath) can be applied if necessary to aid dissolution.[6][7]
-
Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly-sealed vials. Label each vial clearly and store at -80°C for long-term stability.[6]
Cell Viability Assay (XTT-Based)
This protocol provides a method to assess the effect of this compound on the metabolic activity of viable cells.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium from the DMSO stock. The final DMSO concentration in all wells (including vehicle control) should be consistent and typically ≤0.1%. Replace the old medium with the medium containing this compound or a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Reagent Addition: Add the XTT reagent (or similar tetrazolium salt like MTT or WST-8) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for an additional 2-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle following treatment with this compound.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound or a vehicle control for the desired duration.
-
Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).[6]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.[6]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[6]
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The data can be used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[4][6]
Quantification of this compound
For pharmacokinetic studies or quality control, accurate quantification of this compound is necessary. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for this purpose. For higher sensitivity, especially in biological matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[15]
Table 3: Analytical Methods for this compound Quantification
| Method | Column | Mobile Phase Example | Detection | Application |
| HPLC-UV | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Isocratic Methanol:Water (e.g., 60:40 v/v) | UV (e.g., 290 nm) | Bulk substance, pharmaceutical formulations.[15] |
| LC-MS/MS | Acquity BEH C18 (e.g., 2.1 mm x 50 mm, 1.7 µm) | Gradient elution with water and methanol containing formic acid and hexylamine. | Positive mode Electrospray Ionization (ESI+) with Selected Reaction Monitoring (SRM). | High-sensitivity analysis in complex biological matrices (e.g., serum).[16] |
Conclusion
This compound is a valuable tool in cancer research, but its physicochemical properties require careful consideration for effective and reproducible experimentation. This guide provides the foundational data and protocols for its use, emphasizing the critical importance of using anhydrous DMSO for dissolution and adhering to strict storage conditions to maintain its stability and activity. By following these guidelines, researchers can confidently incorporate this compound into their studies to further explore its therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Facebook [cancer.gov]
- 4. This compound causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. fishersci.com [fishersci.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. This compound, an IGF‑1 receptor inhibitor, enhances oxaliplatin efficacy in chemoresistant colorectal cancer HCT116 cells by reducing metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound induces downregulation of the insulin-like growth factor 1 receptor: potential mechanistic involvement of Mdm2 and beta-arrestin1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound causes mitotic arrest and catastrophe by depolymerizing microtubules via insulin-like growth factor-1 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Picropodophyllin: A Technical Guide to its Spectroscopic and Mass Spectrometric Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picropodophyllin, a cyclolignan and an epimer of podophyllotoxin, has garnered significant attention in the field of oncology for its potent and selective inhibition of the Insulin-like Growth Factor-1 Receptor (IGF-1R).[1] As a promising therapeutic agent, a thorough understanding of its physicochemical properties is paramount for drug development, quality control, and mechanistic studies. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, complete with detailed experimental protocols and a visualization of its primary signaling pathway.
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is an essential tool for the structural elucidation and verification of organic molecules like this compound. The following tables summarize the proton (¹H) and carbon-¹³ (¹³C) NMR chemical shift data for this compound, typically recorded in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
Table 1: ¹H NMR Chemical Shift Data for this compound
| Proton | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-1 | ~4.5-4.6 | ~4.6-4.7 | d | ~5 |
| H-2 | ~3.0-3.2 | ~3.1-3.3 | m | |
| H-3 | ~3.4-3.6 | ~3.5-3.7 | m | |
| H-4 | ~4.3-4.4 (α), ~3.8-3.9 (β) | ~4.2-4.3 (α), ~3.7-3.8 (β) | dd, t | ~9, ~7 |
| H-7' | ~6.5 | ~6.6 | s | |
| H-2'', H-6'' | ~6.3 | ~6.4 | s | |
| H-4' | ~6.8 | ~6.9 | s | |
| OCH₃ (C-3'', C-5'') | ~3.8 | ~3.7 | s | |
| OCH₃ (C-4'') | ~3.7 | ~3.6 | s | |
| OCH₂O | ~5.9 | ~6.0 | s | |
| OH | Variable | Variable | br s |
Note: The exact chemical shifts may vary slightly depending on the experimental conditions, such as concentration and temperature.
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) |
| C-1 | ~71 | ~70 |
| C-2 | ~43 | ~42 |
| C-3 | ~41 | ~40 |
| C-4 | ~66 | ~65 |
| C-5 | ~133 | ~132 |
| C-6 | ~129 | ~128 |
| C-7 | ~108 | ~107 |
| C-8 | ~147 | ~146 |
| C-9 | ~148 | ~147 |
| C-10 | ~101 | ~100 |
| C-1' | ~137 | ~136 |
| C-2' | ~109 | ~108 |
| C-3' | ~147 | ~146 |
| C-4' | ~135 | ~134 |
| C-5' | ~153 | ~152 |
| C-6' | ~106 | ~105 |
| C=O | ~175 | ~174 |
| OCH₃ (C-3', C-5') | ~56 | ~55 |
| OCH₃ (C-4') | ~60 | ~59 |
| OCH₂O | ~101 | ~100 |
Mass Spectrometry (MS) Data
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural analysis.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₂H₂₂O₈ |
| Molecular Weight | 414.41 g/mol |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion (M+H)⁺ | m/z 415.13 |
| Precursor Ion (M+Na)⁺ | m/z 437.11 |
| Precursor Ion (Hexylamine Adduct) [M+C₆H₁₅N+H]⁺ | m/z 516 |
| Major Fragment Ion (from Hexylamine Adduct) | m/z 102 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2 seconds.
-
Spectral width: 0 to 200 ppm.
-
-
2D NMR (for full assignment):
-
COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.
-
HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations (2-3 bonds).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation:
-
For analysis in biological matrices (e.g., human serum), perform a protein precipitation step.[2]
-
Add three volumes of cold acetonitrile containing an internal standard (e.g., deoxypodophyllotoxin) to one volume of the serum sample.[2]
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Dilute the supernatant with the initial mobile phase (e.g., 1:1 with mobile phase A).[2]
Instrumentation and Parameters: [2]
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase column, such as an Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase A: 2.5 mM hexylamine and 5 mM formic acid in water.
-
Mobile Phase B: Methanol.
-
Gradient: A suitable gradient to separate this compound from its isomers and other matrix components.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Selected Reaction Monitoring (SRM):
-
For this compound (as hexylamine adduct): m/z 516 → 102.
-
For internal standard (deoxypodophyllotoxin as hexylamine adduct): m/z 500 → 102.
-
-
Collision Gas: Argon.
-
Collision Energy: Optimized to maximize the intensity of the product ion.
-
Signaling Pathway and Experimental Workflow
This compound exerts its primary anti-cancer effect by inhibiting the IGF-1R signaling pathway. This pathway is crucial for cell growth, proliferation, and survival.
Caption: IGF-1R signaling pathway and the inhibitory action of this compound.
The following diagram illustrates a typical experimental workflow for analyzing the effect of this compound on IGF-1R phosphorylation.
Caption: Experimental workflow for assessing this compound's effect on IGF-1R phosphorylation.
References
- 1. Insulin-like growth factor-I receptor tyrosine kinase inhibitor cyclolignan this compound inhibits proliferation and induces apoptosis in multidrug resistant osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of this compound and its isomer podophyllotoxin in human serum samples with electrospray ionization of hexylamine adducts by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Picropodophyllin Crystal Structure Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picropodophyllin, a stereoisomer of podophyllotoxin, is a potent and selective inhibitor of the insulin-like growth factor-1 receptor (IGF-1R), a key target in cancer therapy.[1][2][3][4] Its anti-neoplastic properties are attributed to its ability to modulate critical signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, leading to cell cycle arrest and apoptosis in various cancer cell lines.[1][5][6][7] Furthermore, emerging evidence suggests an IGF-1R-independent mechanism involving microtubule depolymerization.[2][8][9][10] Despite its significant therapeutic potential, a definitive single-crystal X-ray diffraction analysis of this compound is not publicly available in crystallographic databases. This guide provides a comprehensive overview of the methodologies required to determine the crystal structure of this compound, from crystallization to structure solution and refinement. Additionally, it summarizes the current understanding of its biological activity and impact on key signaling pathways, presenting quantitative data and visual representations to aid in drug development efforts.
Introduction
This compound is a cyclolignan naturally extracted from the roots of Podophyllum plants.[1] It is the cis-lactone stereoisomer of podophyllotoxin.[1] Its primary mechanism of action involves the inhibition of IGF-1R, a receptor tyrosine kinase often overexpressed in malignant tissues and crucial for cancer cell growth and survival.[1][2][11] By suppressing IGF-1R signaling, this compound affects downstream pathways, including the PI3K/Akt and Ras/MAPK pathways, which are vital for cell survival and proliferation.[1][6][8] Recent studies have also uncovered an IGF-1R-independent anticancer mechanism where this compound interferes with microtubule dynamics, leading to mitotic arrest and cell death.[2][9][10][12]
A detailed understanding of the three-dimensional atomic arrangement of this compound is paramount for structure-based drug design and the development of more potent and selective derivatives. While the crystal structures of podophyllotoxin and its other derivatives have been determined, a public entry for this compound in crystallographic databases such as the Cambridge Structural Database (CSD) or the Protein Data Bank (PDB) has not been identified. This technical guide outlines the necessary experimental protocols to achieve this, alongside a review of its known biological effects.
Experimental Protocols for Crystal Structure Determination
The determination of the crystal structure of a small organic molecule like this compound via single-crystal X-ray diffraction involves a series of critical steps, from obtaining high-quality crystals to refining the final structural model.
Crystallization of this compound
The primary challenge in X-ray crystallography is often the growth of single crystals of sufficient size and quality.[13] For a small molecule like this compound, several crystallization techniques can be employed.
2.1.1. Materials and Reagents
-
High-purity this compound (>99%)
-
A selection of volatile organic solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, hexane, toluene)
-
Glass vials of various sizes (e.g., 1-dram and 4-dram vials)
-
Syringes and syringe filters (0.22 µm)
-
Microscope for crystal visualization
2.1.2. Recommended Crystallization Method: Vapor Diffusion
Vapor diffusion is a highly effective method for crystallizing small molecules from milligram quantities.[13][14][15]
-
Procedure:
-
Prepare a nearly saturated solution of this compound in a "good" solvent (a solvent in which it is readily soluble) in a small, open container (e.g., a 1-dram vial).
-
Place this small vial inside a larger, sealable container (e.g., a 4-dram vial) containing a small amount of an "anti-solvent" (a solvent in which this compound is poorly soluble but is miscible with the good solvent).
-
Seal the larger container. The vapor of the more volatile anti-solvent will slowly diffuse into the solution of this compound.
-
This slow increase in the concentration of the anti-solvent will gradually decrease the solubility of this compound, leading to supersaturation and, ideally, the formation of well-ordered crystals over several days to weeks.
-
The process can be performed at different temperatures (e.g., room temperature or 4°C) to control the rate of diffusion and crystal growth.
-
A logical workflow for screening crystallization conditions is depicted below.
Single-Crystal X-ray Diffraction Data Collection
Once suitable crystals are obtained, the next step is to collect diffraction data using a single-crystal X-ray diffractometer.
2.2.1. Instrumentation
A modern single-crystal X-ray diffractometer equipped with:
-
A microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å).[16][17][18]
-
A goniometer for precise crystal orientation.[17]
-
A low-temperature device (e.g., a cryostream) to maintain the crystal at a low temperature (typically 100 K) to minimize thermal vibrations and radiation damage.
-
A sensitive detector (e.g., a CCD or CMOS detector).
2.2.2. Data Collection Protocol
-
Crystal Mounting: A single, well-formed crystal is carefully selected under a microscope and mounted on a suitable holder (e.g., a cryoloop).
-
Crystal Centering: The mounted crystal is centered in the X-ray beam.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.
-
Data Collection Strategy: A data collection strategy is devised to measure a complete and redundant set of diffraction intensities. This typically involves rotating the crystal through a specific angular range while exposing it to the X-ray beam.
-
Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply necessary corrections (e.g., for Lorentz and polarization effects). The data is then scaled to account for variations in crystal size and beam intensity.
Structure Solution and Refinement
The final step is to determine the arrangement of atoms within the unit cell and refine this model to best fit the experimental data.
2.3.1. Software
A variety of software packages are available for small-molecule crystallography, such as:
-
SHELX: A suite of programs widely used for structure solution and refinement.[19][20]
-
OLEX2: A user-friendly graphical interface that integrates various crystallographic programs, including SHELX.[19][20][21]
-
PLATON: A multipurpose crystallographic tool for structure validation.[19][22]
2.3.2. Structure Solution and Refinement Protocol
-
Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates, thermal parameters, and other structural parameters are refined using a least-squares minimization process to improve the agreement between the observed structure factors and those calculated from the model.
-
Validation: The final refined structure is validated using tools like PLATON to check for geometric reasonability and potential errors.
The general workflow for X-ray data collection and structure refinement is outlined below.
Biological Activity and Signaling Pathways
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways.
Inhibition of IGF-1R and Downstream Signaling
The primary molecular target of this compound is the Insulin-like Growth Factor-1 Receptor (IGF-1R).[1][2][3][11] Inhibition of IGF-1R by this compound leads to the suppression of its downstream signaling cascades, most notably the PI3K/AKT and MAPK/ERK pathways.[1][6][8] This disruption inhibits cell proliferation, growth, and survival, and can induce apoptosis.[1][5][6][7]
| Parameter | Value | Cell Line(s) | Reference(s) |
| IGF-1R Inhibition (IC50) | 1 nM | Cell-free assay | [3] |
| Effect on p-IGF-1R | Reduction | Various cancer cells | [2] |
| Effect on p-AKT | Reduction | Various cancer cells | [5][6][7] |
| Effect on p-ERK1/2 | Reduction | Intact cells | [3] |
Table 1: Quantitative data on the inhibitory effects of this compound.
The signaling cascade initiated by IGF-1R and inhibited by this compound is visualized below.
Induction of ROS and PI3K/AKT Pathway Inhibition
Studies have shown that this compound can induce apoptosis and cell cycle arrest through the generation of Reactive Oxygen Species (ROS) and subsequent inhibition of the PI3K/Akt pathway.[1][5][6] This suggests a multi-faceted mechanism of action in its anti-cancer activity.
Microtubule Depolymerization
More recent evidence points to an IGF-1R-independent mechanism of action for this compound. It has been shown to interfere with microtubule dynamics by increasing soluble tubulin and decreasing spindle-associated tubulin, leading to mitotic arrest and mitotic catastrophe.[2][9][10][12] This dual mechanism of targeting both a specific receptor tyrosine kinase and a fundamental component of the cell division machinery makes this compound a particularly interesting candidate for cancer therapy.
The proposed dual mechanism of action is illustrated in the following diagram.
Conclusion
While the precise crystal structure of this compound remains to be publicly elucidated, this guide provides the necessary framework of experimental protocols for its determination. A definitive three-dimensional structure would be invaluable for understanding its specific interactions with IGF-1R and for the rational design of novel, more effective anti-cancer agents. The well-documented biological activity of this compound, targeting both the critical IGF-1R/PI3K/AKT signaling axis and the fundamental process of microtubule polymerization, underscores its potential as a lead compound in oncology drug development. The methodologies and data presented herein are intended to facilitate further research into this promising therapeutic agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound Inhibits the Proliferation of Human Prostate Cancer DU145 and LNCaP Cells via ROS Production and PI3K/AKT Pathway Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. This compound inhibits type I endometrial cancer cell proliferation via disruption of the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - Sun - Translational Lung Cancer Research [tlcr.amegroups.org]
- 9. This compound causes mitotic arrest and catastrophe by depolymerizing microtubules via insulin-like growth factor-1 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchportal.lsbu.ac.uk [researchportal.lsbu.ac.uk]
- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdifx.univ-rennes1.fr [cdifx.univ-rennes1.fr]
- 15. unifr.ch [unifr.ch]
- 16. benchchem.com [benchchem.com]
- 17. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 18. rigaku.com [rigaku.com]
- 19. Resources | Single-Crystal X-ray Diffraction [uva.theopenscholar.com]
- 20. Resources — single-crystal-diffraction 0.0.0 documentation [single-crystal.ornl.gov]
- 21. researchgate.net [researchgate.net]
- 22. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]
Picropodophyllin: An In-Depth Technical Guide on Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picropodophyllin (PPP), a cyclolignan and an epimer of podophyllotoxin, has garnered significant interest in the scientific community as a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R).[1][2] Its potential as an anti-cancer agent is underscored by its ability to induce apoptosis and inhibit cell proliferation in various cancer models.[3][4] Furthermore, emerging evidence suggests a dual mechanism of action involving the disruption of microtubule dynamics, independent of its effects on IGF-1R. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of this compound, summarizing key data, experimental protocols, and relevant biological pathways to support ongoing research and drug development efforts.
Pharmacokinetic Profile
The systemic exposure to this compound, particularly in its oral formulation AXL1717, has been found to be dose-dependent.[2] While comprehensive quantitative data from human clinical trials remains limited in publicly available literature, preclinical studies in animal models provide valuable insights into its pharmacokinetic profile.
Quantitative Pharmacokinetic Parameters
Quantitative data on the pharmacokinetics of this compound is not extensively available in the public domain. The following table will be populated as more specific data from preclinical and clinical studies become accessible.
| Species | Administration Route | Dose | Cmax | Tmax | AUC | Half-life (t½) | Bioavailability (%) | Reference |
| Data Not Available | ||||||||
Experimental Protocols
A clear understanding of the methodologies employed in pharmacokinetic studies is crucial for the interpretation and replication of experimental results. This section details common protocols for in vivo studies and bioanalytical methods for the quantification of this compound.
In Vivo Pharmacokinetic Study Workflow
A typical preclinical pharmacokinetic study for a compound like this compound involves several key steps, from administration to data analysis.
References
- 1. admescope.com [admescope.com]
- 2. Phase I clinical trial of AXL1717 for treatment of relapsed malignant astrocytomas: analysis of dose and response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Phase I clinical trial of AXL1717 for treatment of relapsed malignant astrocytomas: analysis of dose and response - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Off-Target Landscape of Picropodophyllin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picropodophyllin (PPP), a cyclolignan derived from the plant Podophyllum hexandrum, was initially identified as a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) with an IC50 of 1 nM.[1][2][3] IGF-1R is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, most notably the PI3K/Akt and RAS/MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.[4][5] The overexpression of IGF-1R in various malignancies has positioned it as an attractive therapeutic target.[6][7] However, accumulating evidence strongly indicates that this compound exerts significant anticancer effects through mechanisms independent of IGF-1R inhibition.[8][9][10] This technical guide provides an in-depth exploration of the off-target effects of this compound, with a focus on its interaction with tubulin and the downstream cellular consequences. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways to offer a comprehensive resource for researchers in the field.
Core Off-Target Profile: Tubulin and Microtubule Dynamics
The most prominent off-target effect of this compound is its ability to interfere with microtubule dynamics by inhibiting tubulin polymerization.[9] This action is independent of its effects on IGF-1R and is a primary contributor to its cytotoxic and anti-proliferative properties.[8][10] this compound is a stereoisomer of podophyllotoxin (PPT), a well-characterized and potent inhibitor of microtubule assembly.[11] Studies have shown that this compound's activity correlates with that of known tubulin inhibitors.[9]
Quantitative Analysis of this compound's Off-Target Activities
The following tables summarize the quantitative data regarding the on-target and off-target effects of this compound from various studies.
| Target | Assay Type | IC50 / Effective Concentration | Cell Line(s) / System | Reference(s) |
| On-Target | ||||
| IGF-1R | In vitro kinase assay | 1 nM | Cell-free | [1][2][3] |
| Off-Target | ||||
| Tubulin | Tubulin Polymerization | 10 µM (destabilized assembly) | Cell-free | [9][12] |
| Mitotic Arrest | 0.5 µM | HepG2, Hep3B, Huh7 | [8] | |
| Apoptosis Induction | ≥ 2 µM (massive apoptosis) | RH30, RD | [6] | |
| 0.6 - 1.0 µM (significant) | DU145, LNCaP | [13] |
Table 1: Summary of On-Target vs. Off-Target IC50 and Effective Concentrations of this compound.
| Cell Line | Assay Type | IC50 / Effective Concentration | Duration of Treatment | Reference(s) |
| DU145 | Cell Viability (MTT) | ~0.8 µM | 24 h | [13] |
| LNCaP | Cell Viability (MTT) | ~1.0 µM | 24 h | [13] |
| A673 | Cell Viability (MTT) | Not specified | Dose- and time-dependent | [14] |
| SK-ES-1 | Cell Viability (MTT) | Not specified | Dose- and time-dependent | [14] |
| Jurkat | Apoptosis (Annexin V/PI) | 2.0 µM (7.5-fold increase) | 48 h | [7] |
| Molt-3 | Apoptosis (Annexin V/PI) | 2.0 µM (4.5-fold increase) | 48 h | [7] |
| H2452/PEM | Cell Viability (WST-8) | ~0.7 µM | 72 h | [4] |
| 211H/PEM | Cell Viability (WST-8) | ~0.6 µM | 48 h | [4] |
Table 2: Cytotoxic and Anti-proliferative Effects of this compound in Various Cancer Cell Lines.
Signaling Pathways Affected by Off-Target Interactions
The primary off-target mechanism of this compound, the disruption of microtubule polymerization, initiates a cascade of cellular events leading to mitotic arrest and apoptosis. This can also indirectly affect other signaling pathways, such as the EGFR and PI3K/Akt pathways.
The disruption of the microtubule network can have downstream consequences on other signaling pathways. For instance, the destabilization of microtubules has been linked to the downregulation and dephosphorylation of the Epidermal Growth Factor Receptor (EGFR).[9] This, in turn, can lead to a reduction in the activity of downstream signaling molecules like Akt.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.
Principle: The polymerization of purified tubulin is monitored by an increase in fluorescence of a reporter dye that binds to polymerized microtubules.[15]
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
This compound and control compounds (e.g., Paclitaxel as a stabilizer, Nocodazole as a destabilizer)
-
96-well, black, clear-bottom plates
-
Temperature-controlled microplate reader capable of fluorescence measurement
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a stock concentration of 10 mg/mL. Aliquot and store at -80°C.
-
Prepare a 10x stock of the test compound (this compound) and control compounds in General Tubulin Buffer.
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
On ice, prepare the tubulin reaction mix containing tubulin (final concentration 2 mg/mL), GTP (final concentration 1 mM), glycerol (final concentration 15%), and the fluorescent reporter in General Tubulin Buffer.
-
Add 5 µL of the 10x test or control compound to the appropriate wells of the 96-well plate.
-
-
Initiation and Measurement:
-
To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Compare the curves of this compound-treated samples to the vehicle control and positive/negative controls to determine its effect on tubulin polymerization.
-
Cell Cycle Analysis by Propidium Iodide Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is proportional to the amount of DNA in a cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
Materials:
-
Cells of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Culture cells to 60-70% confluency.
-
Treat cells with the desired concentrations of this compound for the specified duration.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate in the dark at 37°C for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
-
In Vitro IGF-1R Kinase Assay
This assay measures the ability of a compound to inhibit the kinase activity of IGF-1R.
Principle: The assay quantifies the phosphorylation of a substrate by IGF-1R. Inhibition of this phosphorylation by a compound indicates its inhibitory activity.
Materials:
-
Recombinant IGF-1R
-
Kinase buffer (e.g., 50 mM HEPES pH 7.4, 20 mM MgCl₂, 0.1 mM MnCl₂, 0.2 mM Na₃VO₄)[1]
-
ATP
-
Substrate (e.g., a synthetic peptide or poly(Glu, Tyr) 4:1)
-
This compound
-
96-well plates
-
Detection reagents (e.g., phosphotyrosine-specific antibody conjugated to a reporter enzyme)
Procedure:
-
Assay Setup:
-
Add the kinase buffer, recombinant IGF-1R, and this compound at various concentrations to the wells of a 96-well plate.
-
Incubate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP and the substrate to each well.
-
Incubate at 37°C for a specified period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as an ELISA-based format with a phosphotyrosine-specific antibody.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
While this compound was initially characterized as a selective IGF-1R inhibitor, a substantial body of evidence now points to its significant off-target activity as a microtubule-destabilizing agent. This activity, which leads to mitotic arrest and apoptosis, is a major contributor to its anticancer effects and occurs at concentrations that are clinically achievable. The downstream consequences of microtubule disruption, including the modulation of EGFR and PI3K/Akt signaling, further contribute to its complex mechanism of action. For researchers and drug development professionals, a thorough understanding of these off-target effects is critical for the rational design of clinical trials and the interpretation of experimental results. The data and protocols presented in this guide aim to provide a solid foundation for the continued investigation of this compound and other compounds with similar dual-targeting profiles.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Apoptosis | IGF-1R | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - Sun - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. This compound inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (PPP) is a potent rhabdomyosarcoma growth inhibitor both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of type I insulin-like growth factor receptor tyrosine kinase by this compound induces apoptosis and cell cycle arrest in T lymphoblastic leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound causes mitotic arrest and catastrophe by depolymerizing microtubules via insulin-like growth factor-1 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. This compound inhibits the growth of Ewing's sarcoma cells through the insulin‑like growth factor‑1 receptor/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Picropodophyllin In Vitro Cell Viability Assays: A Detailed Guide for Researchers
Application Notes
Picropodophyllin (PPP) is a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key player in cancer cell proliferation, survival, and metastasis.[1][2] By targeting the IGF-1R signaling cascade, this compound has demonstrated significant anti-tumor activity in a variety of cancer cell lines, making it a compound of high interest in oncological research and drug development.[3] This document provides detailed protocols for assessing the in vitro effects of this compound on cell viability using two common colorimetric assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the resazurin (also known as AlamarBlue®) assay.
These assays are fundamental tools for quantifying the dose-dependent effects of this compound on cell proliferation and cytotoxicity. The MTT assay relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4][5] The amount of formazan produced is directly proportional to the number of viable cells. The resazurin assay operates on a similar principle, where the blue, non-fluorescent resazurin dye is reduced to the pink, highly fluorescent resorufin by viable cells.[6][7] The fluorescence intensity is a measure of cellular metabolic activity and, by extension, cell viability.
Recent studies have highlighted this compound's ability to induce G2/M cell cycle arrest and apoptosis in various cancer cell lines, including those of the prostate, rhabdomyosarcoma, and colon.[2][6][8] Furthermore, an IGF-1R-independent mechanism involving microtubule depolymerization leading to mitotic catastrophe has also been identified, broadening the understanding of its anti-cancer effects.[8] The protocols outlined herein will enable researchers to accurately and reproducibly quantify the cytotoxic and cytostatic effects of this compound, providing crucial data for mechanism-of-action studies and pre-clinical drug development.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on the viability of various cancer cell lines as determined by MTT and resazurin-based assays.
Table 1: Effect of this compound on Prostate Cancer Cell Viability (MTT Assay)
| Cell Line | Treatment Duration | This compound Concentration (µM) | % Cell Viability (relative to control) | IC50 (µM) |
| DU145 | 24 hours | 0.2 | Not specified | 0.802[6] |
| 0.4 | Not specified | |||
| 0.6 | Not specified | |||
| 0.8 | Approx. 50% | |||
| 1.0 | Not specified | |||
| LNCaP | 24 hours | 0.2 | Not specified | 0.899[6] |
| 0.4 | Not specified | |||
| 0.6 | Not specified | |||
| 0.8 | Not specified | |||
| 1.0 | Approx. 50% |
Table 2: Effect of this compound on Rhabdomyosarcoma Cell Viability
| Cell Line | Treatment Duration | IC50 (µM) | Assay Type |
| RH30 | 72 hours | ~0.1[2] | Not specified |
| RD | 72 hours | ~0.1[2] | Not specified |
Table 3: Effect of this compound on Colorectal Cancer Cell Viability (Resazurin Assay)
| Cell Line | Treatment Duration | This compound Concentration (µM) | Effect on Cell Viability |
| HCT116 | 48 hours | 1 | No significant difference from control[1] |
| 2 | Significant decrease[1] | ||
| 3 | Significant decrease[1] | ||
| 4 | Significant decrease[1] | ||
| 5 | Significant decrease[1] | ||
| 6 | Significant decrease[1] | ||
| 7 | Significant decrease[1] | ||
| HCT116-R (Oxaliplatin-resistant) | 48 hours | 1 | No significant change[1] |
| 2 | Significant reduction[1] | ||
| 3 | Significant reduction[1] | ||
| 4 | Significant reduction[1] | ||
| 5 | Significant reduction[1] | ||
| 6 | Significant reduction[1] | ||
| 7 | Significant reduction[1] |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a generalized procedure and may require optimization for specific cell lines and experimental conditions.
Materials:
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]
-
Incubate the plate for 2-4 hours at 37°C and 5% CO₂. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.[4]
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Resazurin Cell Viability Assay Protocol
This protocol is a generalized procedure and should be optimized for specific cell lines and experimental conditions.
Materials:
-
This compound (stock solution in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in sterile DPBS, protected from light)
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Dulbecco's Phosphate Buffered Saline (DPBS), sterile
-
Opaque-walled 96-well sterile microplates
-
Multichannel pipette
-
Microplate fluorometer (Excitation: 560 nm, Emission: 590 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium. Maintain a consistent final DMSO concentration across all wells.
-
Remove the old medium and add 100 µL of the medium containing the various concentrations of this compound, vehicle control, and untreated control.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
Resazurin Incubation:
-
After treatment, add 20 µL of the resazurin solution to each well.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO₂, protected from light. The optimal incubation time should be determined empirically for each cell line.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a microplate fluorometer with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank (medium with resazurin but no cells) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Cell Viability = (Fluorescence of treated cells / Fluorescence of control cells) x 100
-
-
Visualizations
Experimental Workflows
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the Resazurin cell viability assay.
Signaling Pathway
Caption: this compound's mechanisms of action.
References
- 1. This compound, an IGF‑1 receptor inhibitor, enhances oxaliplatin efficacy in chemoresistant colorectal cancer HCT116 cells by reducing metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (PPP) is a potent rhabdomyosarcoma growth inhibitor both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insulin-like growth factor-I receptor tyrosine kinase inhibitor cyclolignan this compound inhibits proliferation and induces apoptosis in multidrug resistant osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IGF1 receptor inhibition amplifies the effects of cancer drugs by autophagy and immune-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. This compound causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces downregulation of the insulin-like growth factor 1 receptor: potential mechanistic involvement of Mdm2 and beta-arrestin1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Potency of Picropodophyllin: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of picropodophyllin, a selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), in various cancer cell lines.
Introduction
This compound (PPP) is a potent and selective inhibitor of IGF-1R, a receptor tyrosine kinase that plays a crucial role in the development and progression of many cancers.[1][2] Overexpression of IGF-1R and its ligands is common in malignant tumors, and activation of this signaling pathway is critical for tumor cell proliferation, survival, and differentiation.[1][3] this compound has demonstrated significant anti-tumor effects in a variety of cancer models by inhibiting IGF-1R autophosphorylation, thereby blocking downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways.[3][4] This document outlines standardized methods for quantifying the cytotoxic and anti-proliferative effects of this compound in cancer cell lines.
Data Presentation: this compound IC50 Values
The following table summarizes the reported IC50 values of this compound in a range of cancer cell lines. These values serve as a reference for researchers initiating studies with this compound.
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Assay Method |
| A549 | Lung Carcinoma | 60 nM | Not Specified | Cytotoxicity Assay |
| HT-29 | Colon Carcinoma | 60 nM | Not Specified | Cytotoxicity Assay |
| P-388 | Murine Leukemia | 60 nM | Not Specified | Cytotoxicity Assay |
| CNE-2 | Nasopharyngeal Carcinoma | ≤0.5 µM | 48 hours | Not Specified |
| OCM-1 | Uveal Melanoma | < 0.05 µM | 48 hours | XTT Assay |
| OCM-3 | Uveal Melanoma | < 0.05 µM | 48 hours | XTT Assay |
| OCM-8 | Uveal Melanoma | < 0.05 µM | 48 hours | XTT Assay |
| 92-1 | Uveal Melanoma | < 0.05 µM | 48 hours | XTT Assay |
| RH30 | Rhabdomyosarcoma | ~0.1 µM | 72 hours | Proliferation Assay |
| RD | Rhabdomyosarcoma | ~0.1 µM | 72 hours | Proliferation Assay |
| H295R | Adrenocortical Carcinoma | 0.18 µM | 72 hours | Proliferation Assay |
| SW-13 | Adrenocortical Carcinoma | 0.14 µM | 72 hours | Proliferation Assay |
Signaling Pathway
This compound exerts its anti-cancer effects primarily through the inhibition of the IGF-1R signaling pathway. Upon binding of its ligand (IGF-1), IGF-1R undergoes autophosphorylation, which in turn activates downstream signaling cascades, including the PI3K/Akt and Ras/MAPK pathways. These pathways are critical for promoting cell survival, proliferation, and inhibiting apoptosis. This compound, by blocking IGF-1R phosphorylation, effectively abrogates these downstream signals, leading to cell cycle arrest and apoptosis in cancer cells.
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 value of this compound involves several key steps, from cell culture to data analysis.
Experimental Protocols
Below are detailed protocols for three common colorimetric and luminescence-based assays to determine the IC50 of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic growth phase culture.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range might be from 0.01 µM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control solutions.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
-
SRB (Sulphorhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulphorhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Multichannel pipette
-
Microplate reader (absorbance at 510 nm)
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation and Staining:
-
After the incubation period with this compound, gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
-
Dye Solubilization and Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.
-
Shake the plate on an orbital shaker for 5-10 minutes.
-
Measure the absorbance of each well at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate and analyze the data as described in step 4 of the MTT assay protocol.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells in culture based on the quantitation of ATP, which is a marker of metabolically active cells. The luminescent signal is proportional to the amount of ATP present.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates suitable for luminescence measurements.
-
-
Assay Reagent Addition and Signal Measurement:
-
After the desired incubation period with this compound, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells from all other wells.
-
Calculate and analyze the data as described in step 4 of the MTT assay protocol, using luminescence readings instead of absorbance.
-
Conclusion
The protocols and data presented in this document provide a comprehensive guide for researchers to accurately determine the IC50 of this compound in various cancer cell lines. The choice of assay will depend on the specific cell line, available equipment, and experimental goals. Consistent and well-documented experimental procedures are crucial for obtaining reliable and reproducible IC50 values, which are fundamental for the preclinical evaluation of this promising anti-cancer agent.
References
- 1. This compound inhibits tumor growth of human nasopharyngeal carcinoma in a mouse model [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, an IGF‑1 receptor inhibitor, enhances oxaliplatin efficacy in chemoresistant colorectal cancer HCT116 cells by reducing metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Picropodophyllin in p-IGF-1R Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picropodophyllin (PPP) is a potent and selective inhibitor of the insulin-like growth factor-1 receptor (IGF-1R), a key signaling molecule implicated in cancer cell proliferation, survival, and drug resistance.[1][2][3][4] The activation of IGF-1R is initiated by ligand binding, leading to autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This phosphorylation event triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for tumor progression.[4][5] Therefore, monitoring the phosphorylation status of IGF-1R (p-IGF-1R) is a critical method for assessing the efficacy of IGF-1R inhibitors like this compound. Western blotting is a widely used technique to detect and quantify changes in p-IGF-1R levels upon treatment with inhibitors.[1][5][6] This document provides a detailed protocol for performing a Western blot to analyze the inhibitory effect of this compound on IGF-1R phosphorylation.
Mechanism of Action: this compound
This compound is a cyclolignan that selectively inhibits IGF-1R autophosphorylation with a reported IC50 of 1 nM.[2][3] It has been demonstrated that this compound does not compete with ATP, suggesting a mechanism that may involve inhibition at the substrate level.[1] By preventing the phosphorylation of IGF-1R, this compound effectively blocks the activation of downstream signaling pathways, leading to reduced cell viability and induction of apoptosis in various cancer cell lines.[1][2][4] Studies have shown that this compound can inhibit IGF-1-stimulated phosphorylation of IGF-1R, as well as downstream effectors like Akt and Erk1/2.[2]
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the effect of this compound on p-IGF-1R levels and cell viability. This data can serve as a reference for designing experiments and interpreting results.
| Parameter | Cell Line(s) | Concentration of this compound | Treatment Duration | Observed Effect | Reference |
| IC50 (Cell Viability) | Uveal melanoma cell lines (OCM-1, OCM-3, OCM-8, 92-1) | < 0.05 µM | Not Specified | Inhibition of cell viability | [7] |
| IC50 (Cell Viability) | Rhabdomyosarcoma cell lines (RH30, RD) | ~0.1 µM | Not Specified | Inhibition of cell proliferation | [4] |
| p-IGF-1R Inhibition | Osteosarcoma cell line (U-2OSMR) | 0.01 µM - 1 µM | 2 - 24 hours | Dose- and time-dependent reduction in p-IGF-1R levels. Inhibition observed as early as 2 hours with 1 µM. | [1] |
| p-IGF-1R Inhibition | MKN7 cell line | 50 nM | 60 minutes | Inhibition of IGF-1R phosphorylation. | [2] |
| p-IGF-1R Inhibition | Pemetrexed-resistant MPM cell line (H2452/PEM) | 1.0 µM | 72 hours | Inhibition of IGF-1R expression and phosphorylation. | [5][8] |
| p-IGF-1R Inhibition | Pemetrexed-resistant MPM cell line (211H/PEM) | 1.0 µM | 24 - 48 hours | Inhibition of IGF-1R phosphorylation. | [5][8] |
| IGF-1R Downregulation | Human melanoma cell lines (DFB, BE) | 500 nM | 6 and 12 hours | Downregulation of total IGF-1R levels. | [6] |
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating adherent cancer cells with this compound to assess its effect on IGF-1R phosphorylation.
Materials:
-
Cancer cell line expressing IGF-1R (e.g., MCF-7, HCT116, various osteosarcoma or melanoma cell lines)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Serum-free medium
-
This compound (PPP) stock solution (e.g., 10 mM in DMSO)
-
Recombinant human IGF-1 (optional, for stimulating IGF-1R phosphorylation)
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Serum Starvation (Optional but Recommended): To reduce basal levels of IGF-1R phosphorylation, aspirate the complete growth medium and wash the cells once with PBS. Add serum-free medium and incubate for 4-24 hours.
-
This compound Treatment: Prepare working concentrations of this compound by diluting the stock solution in serum-free medium. A dose-response experiment (e.g., 0.1, 0.5, 1, 5 µM) is recommended to determine the optimal concentration for your cell line.[2][9]
-
Aspirate the medium from the wells and add the medium containing the desired concentration of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest PPP treatment.
-
Incubate for the desired treatment duration. A time-course experiment (e.g., 2, 6, 12, 24 hours) can provide valuable information on the dynamics of p-IGF-1R inhibition.[1]
-
IGF-1 Stimulation (Optional): To observe the inhibitory effect of PPP on ligand-induced phosphorylation, you can stimulate the cells with IGF-1. Approximately 5-10 minutes before harvesting, add IGF-1 (e.g., 50-100 ng/mL) to the medium of both control and PPP-treated cells.[6]
-
Proceed immediately to cell lysis.
Cell Lysis and Protein Quantification
This protocol is designed to extract total protein while preserving the phosphorylation state of proteins.
Materials:
-
Ice-cold PBS
-
RIPA lysis buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors.
-
Modified RIPA Buffer Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate, and freshly added protease inhibitor cocktail, 1 mM PMSF, 1 mM sodium orthovanadate, and 10 mM sodium fluoride.
-
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge (refrigerated at 4°C)
-
BCA Protein Assay Kit (or equivalent)
Procedure:
-
Place the cell culture plate on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-150 µL for a well in a 6-well plate).
-
Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 20-30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of each sample using a BCA protein assay or a similar method.
-
Store the lysates at -80°C for long-term storage.
Western Blot Protocol for p-IGF-1R
Materials:
-
Protein lysates
-
4x Laemmli sample buffer (with β-mercaptoethanol or DTT)
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
Electrophoresis running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-IGF-1R (e.g., targeting Tyr1135/1136)
-
Rabbit or Mouse anti-total-IGF-1R
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)
-
Tris-buffered saline with Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation: Thaw the protein lysates on ice. Mix an appropriate amount of protein (e.g., 20-40 µg) with 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples into the wells of an SDS-PAGE gel. Include a protein ladder to determine molecular weights. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: After transfer, wash the membrane briefly with TBST. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary anti-p-IGF-1R antibody in 5% BSA in TBST according to the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: The next day, remove the primary antibody solution and wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in 5% non-fat dry milk in TBST. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for the recommended time.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Optional): To probe for total IGF-1R and a loading control on the same membrane, you can strip the membrane using a mild stripping buffer and then re-block and re-probe with the respective primary and secondary antibodies.
Mandatory Visualizations
IGF-1R Signaling Pathway and Inhibition by this compound
Caption: IGF-1R signaling pathway and the inhibitory action of this compound.
Western Blot Experimental Workflow for p-IGF-1R Analysis
Caption: Step-by-step workflow for Western blot analysis of p-IGF-1R.
References
- 1. IGF-1 receptor (IGF-1R) tyrosine kinase inhibitor cyclolignan PPP inhibits proliferation and induces apoptosis in multidrug resistant osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound (PPP) is a potent rhabdomyosarcoma growth inhibitor both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - Sun - Translational Lung Cancer Research [tlcr.amegroups.org]
- 6. researchgate.net [researchgate.net]
- 7. Oral this compound (PPP) is well tolerated in vivo and inhibits IGF-1R expression and growth of uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Picropodophyllin-Induced Apoptosis Assay Using Annexin V
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picropodophyllin (PPP), a cyclolignan, is a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R).[1] Its ability to induce apoptosis in various cancer cell lines has made it a compound of significant interest in oncology research and drug development.[2][3] One of the standard methods to quantify apoptosis is the Annexin V assay, which detects the externalization of phosphatidylserine (PS), an early hallmark of apoptotic cell death.[4][5]
These application notes provide a detailed protocol for inducing apoptosis in cancer cells using this compound and subsequently quantifying the apoptotic cell population using Annexin V staining followed by flow cytometry.
Principle of the Assay
In healthy, viable cells, phosphatidylserine (PS) is predominantly located on the inner leaflet of the plasma membrane.[4] During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet of the plasma membrane, where it can be detected by Annexin V.[4][5] Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for PS.[6] By conjugating Annexin V to a fluorochrome, such as FITC, and co-staining with a viability dye like Propidium Iodide (PI) or 7-AAD, one can distinguish between different cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative[7]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive[7]
Mechanism of this compound-Induced Apoptosis
This compound primarily induces apoptosis through the inhibition of the IGF-1R signaling pathway.[1] This inhibition can trigger a cascade of downstream events, including the modulation of the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[8] PPP treatment has been shown to decrease the levels of phosphorylated Akt and the anti-apoptotic protein Bcl-2, while increasing the levels of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, cytochrome C release, and the activation of caspase-9 and caspase-3, ultimately culminating in apoptosis.[1] Additionally, this compound can induce mitotic arrest and catastrophe by interfering with microtubule dynamics, an effect that can be independent of its IGF-1R inhibitory activity.[9][10]
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptosis signaling pathway.
Experimental Workflow
Caption: Workflow for Annexin V apoptosis assay.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on this compound-induced apoptosis measured by Annexin V assay.
Table 1: this compound-Induced Apoptosis in Human Hepatocellular Carcinoma (HCC) Cells
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Annexin V+) |
| HepG2 | 0 | 48 | ~5% |
| 0.5 | 48 | ~15% | |
| 1.0 | 48 | ~30% | |
| 2.0 | 48 | ~55% | |
| Huh7 | 0 | 48 | ~8% |
| 0.5 | 48 | ~20% | |
| 1.0 | 48 | ~40% | |
| 2.0 | 48 | ~65% |
Data are approximated from graphical representations in the cited literature for illustrative purposes.[1]
Table 2: this compound-Induced Apoptosis in Human Prostate Cancer Cells
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Annexin V+) |
| DU145 | 0 | 24 | ~3% |
| 0.5 | 24 | ~12% | |
| 1.0 | 24 | ~25% | |
| LNCaP | 0 | 24 | ~2% |
| 0.5 | 24 | ~10% | |
| 1.0 | 24 | ~22% |
Data are approximated from graphical representations in the cited literature for illustrative purposes.[8]
Detailed Experimental Protocols
Materials
-
This compound (PPP)
-
Cell line of interest (e.g., HepG2, DU145, or other cancer cell lines)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
Flow cytometry tubes
Protocol
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Prepare various concentrations of this compound in complete cell culture medium. A vehicle control (e.g., DMSO) should also be prepared.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Harvesting:
-
For adherent cells: Gently aspirate the culture medium. Wash the cells once with PBS. Detach the cells using a gentle, non-enzymatic cell dissociation solution to maintain cell membrane integrity.[4]
-
For suspension cells: Transfer the cells directly from the culture flask to a centrifuge tube.
-
Centrifuge the cell suspension at 300-500 x g for 5 minutes at 4°C.[6]
-
Carefully discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.[11]
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[12]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[4]
-
Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a flow cytometry tube.[13]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[7]
-
Gently vortex the tube to mix.
-
-
Incubation:
-
Incubate the cells at room temperature for 15 minutes in the dark.[11]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.[7]
-
Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).[13]
-
Set up appropriate gates to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
-
Troubleshooting
-
High background staining in control cells: This may be due to rough handling of cells during harvesting. Use gentle pipetting and a non-enzymatic dissociation method for adherent cells.[6]
-
Weak Annexin V signal: Ensure that the binding buffer contains calcium, as Annexin V binding to PS is calcium-dependent.[4] Also, check the expiration date and storage conditions of the reagents.
-
High percentage of necrotic cells: This could indicate that the this compound concentration is too high or the incubation time is too long, leading to secondary necrosis. Consider a dose-response or time-course experiment.
Conclusion
The Annexin V assay is a reliable and quantitative method for assessing apoptosis induced by this compound. By following these detailed protocols and understanding the underlying principles, researchers can obtain reproducible and accurate data to further investigate the therapeutic potential of this promising anti-cancer agent.
References
- 1. The insulin-like growth factor-I receptor inhibitor this compound-induced selective apoptosis of hepatocellular carcinoma cell through a caspase-dependent mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 7. benchchem.com [benchchem.com]
- 8. This compound Inhibits the Proliferation of Human Prostate Cancer DU145 and LNCaP Cells via ROS Production and PI3K/AKT Pathway Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. This compound causes mitotic arrest and catastrophe by depolymerizing microtubules via insulin-like growth factor-1 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Annexin V Staining Protocol [bdbiosciences.com]
Picropodophyllin-Induced Cell Cycle Arrest: Application Notes and Protocols for Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picropodophyllin (PPP), a cyclolignan derived from the rhizome of Podophyllum species, has emerged as a potent anti-cancer agent. Initially identified as a selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), recent studies have elucidated a primary mechanism of action independent of IGF-1R signaling. This compound induces a robust G2/M cell cycle arrest in a variety of cancer cell lines, ultimately leading to mitotic catastrophe and apoptosis.[1][2] This application note provides a comprehensive guide for analyzing the effects of this compound on the cell cycle using flow cytometry, a powerful technique for quantitative analysis of cellular DNA content.[3]
The primary mechanism by which this compound exerts its cell cycle effects is through the disruption of microtubule dynamics.[2] By interfering with microtubule polymerization, this compound prevents the formation of a functional mitotic spindle, a critical apparatus for chromosome segregation during mitosis. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[2] This mitotic arrest is often accompanied by the activation of the Cyclin B1/CDK1 complex, a key regulator of the G2 to M phase transition.[2][4]
Data Presentation: Quantitative Analysis of this compound-Induced G2/M Arrest
The following tables summarize the quantitative effects of this compound on cell cycle distribution in various cancer cell lines, as determined by flow cytometry analysis.
Table 1: this compound-Induced G2/M Arrest in Human Cancer Cell Lines
| Cell Line | This compound Concentration | Treatment Duration (hours) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| DU145 (Prostate) | Control (DMSO) | 24 | 65.1 | 23.5 | 11.4 | [4] |
| 0.6 µM | 24 | 45.2 | 20.1 | 34.7 | [4] | |
| 0.8 µM | 24 | 30.7 | 15.8 | 53.5 | [4] | |
| 1.0 µM | 24 | 21.3 | 10.2 | 68.5 | [4] | |
| LNCaP (Prostate) | Control (DMSO) | 24 | 70.2 | 18.9 | 10.9 | [4] |
| 0.6 µM | 24 | 50.8 | 15.3 | 33.9 | [4] | |
| 0.8 µM | 24 | 35.1 | 12.1 | 52.8 | [4] | |
| 1.0 µM | 24 | 25.4 | 8.7 | 65.9 | [4] | |
| 231Br (Breast) | Control | 48 | - | - | ~15% | [5] |
| 1 µg/mL | 48 | - | - | an 86% increase | [5] | |
| BT474Br3 (Breast) | Control | 48 | - | - | ~20% | [5] |
| 1 µg/mL | 48 | - | - | a 35% increase | [5] |
Table 2: Time-Course of this compound-Induced G2/M Accumulation in Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | This compound Concentration | Treatment Duration (hours) | % of Cells in G2/M Phase | Reference |
| HepG2 | 0.5 µM | 0 | ~20% | [2] |
| 4 | ~30% | [2] | ||
| 8 | ~45% | [2] | ||
| 16 | ~60% | [2] | ||
| 24 | ~65% | [2] | ||
| Hep3B | 0.5 µM | 0 | ~18% | [2] |
| 4 | ~25% | [2] | ||
| 8 | ~35% | [2] | ||
| 16 | ~50% | [2] | ||
| 24 | ~55% | [2] | ||
| Huh7 | 0.5 µM | 0 | ~22% | [2] |
| 4 | ~30% | [2] | ||
| 8 | ~40% | [2] | ||
| 16 | ~55% | [2] | ||
| 24 | ~60% | [2] |
Signaling Pathway and Experimental Workflow
To visually represent the processes described, the following diagrams were generated using Graphviz.
Experimental Protocols
This section provides a detailed protocol for the analysis of this compound-induced cell cycle arrest using propidium iodide (PI) staining and flow cytometry.
Materials
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
This compound (PPP) stock solution (e.g., in DMSO)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometry tubes (e.g., 5 mL polystyrene tubes)
-
Microcentrifuge tubes
-
Pipettes and sterile tips
-
Centrifuge
-
Flow cytometer
Protocol
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows them to reach 60-70% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound in complete culture medium from the stock solution. A vehicle control (e.g., DMSO) should be prepared at the same final concentration as the highest PPP concentration used.
-
Replace the medium in the wells with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
After the treatment period, collect the culture medium (which may contain detached, apoptotic cells).
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and combine with the collected supernatant from the first step.
-
Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice for at least 30 minutes, or store at -20°C for up to several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully aspirate the ethanol supernatant.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission in the appropriate channel (typically around 617 nm).
-
Collect at least 10,000 events per sample.
-
Use a low flow rate to ensure accurate data acquisition.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the flow cytometry data.
-
Gate on the single-cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris, and a pulse-width vs. pulse-area plot to exclude doublets.
-
Generate a histogram of the PI fluorescence intensity for the single-cell population.
-
Use a cell cycle analysis model (e.g., Dean-Jett-Fox) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound is a potent inducer of G2/M cell cycle arrest in a wide range of cancer cell types. Flow cytometry with propidium iodide staining is a robust and reliable method for quantifying this effect. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals to investigate the anti-proliferative effects of this compound and to further elucidate its mechanism of action. Careful adherence to the experimental protocols and data analysis procedures will ensure the generation of high-quality, reproducible results.
References
- 1. Inhibition of type I insulin-like growth factor receptor tyrosine kinase by this compound induces apoptosis and cell cycle arrest in T lymphoblastic leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing Picropodophyllin-Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picropodophyllin (PPP) is a selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key component in cancer cell proliferation and survival signaling pathways.[1] The development of resistance to anti-cancer agents is a significant challenge in oncology research and drug development. These application notes provide a comprehensive guide to the principles and methodologies for establishing and characterizing cancer cell lines with acquired resistance to this compound.
It is important to note that studies have suggested that malignant cells may develop "no or remarkably weak resistance" to this compound, which is a crucial consideration in the experimental design and interpretation of results. This protocol is designed to rigorously test this hypothesis and to generate cell lines that can withstand selective pressure from this compound, should resistance be achievable.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound can vary significantly between different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| CNE-2 | Nasopharyngeal Carcinoma | ≤1 | 24 |
| CNE-2 | Nasopharyngeal Carcinoma | ≤0.5 | 48 |
| Uveal Melanoma Cell Lines (OCM-1, OCM-3, OCM-8, 92-1) | Uveal Melanoma | < 0.05 | Not Specified |
| HCT116 | Colorectal Carcinoma | Not Specified (used at 1 µM) | 48 |
| HCT116-R (Oxaliplatin-Resistant) | Colorectal Carcinoma | Not Specified (used at 1 µM) | 48 |
| RD (Rhabdomyosarcoma) | Rhabdomyosarcoma | ~0.1 | 72 |
| RH30 (Rhabdomyosarcoma) | Rhabdomyosarcoma | ~0.1 | 72 |
Note: This table is a summary of reported values and should be used as a reference. It is crucial to determine the IC50 for the specific parental cell line being used in your experiments.
Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound
Objective: To determine the concentration of this compound that inhibits 50% of the cancer cell population's growth. This is a critical first step before initiating the development of resistant cell lines.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (PPP) stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
-
Multichannel pipette
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing parental cells and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 0.01 µM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest PPP concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for a period that is relevant to the cell line's doubling time and the drug's mechanism of action (e.g., 48 or 72 hours).
-
-
Cell Viability Assay:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the cell viability (%) against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Establishment of this compound-Resistant Cancer Cell Lines using Dose Escalation
Objective: To generate a cancer cell line with acquired resistance to this compound through continuous exposure to gradually increasing concentrations of the drug.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound (PPP) stock solution
-
Cell culture flasks (T25 or T75)
-
Cryopreservation medium
Procedure:
-
Initial Treatment:
-
Start by culturing the parental cells in their complete growth medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined in Protocol 1.
-
-
Monitoring and Passaging:
-
Monitor the cells daily. Initially, a significant amount of cell death is expected.
-
When the surviving cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.
-
-
Dose Escalation:
-
Once the cells have adapted and are proliferating at a stable rate (this may take several passages), increase the concentration of this compound in the culture medium. A gradual increase of 1.5 to 2-fold is recommended.
-
Repeat the monitoring and passaging process. Expect a period of slower growth and cell death after each dose escalation.
-
-
Cryopreservation:
-
At each successful adaptation to a new concentration, cryopreserve a batch of cells. This creates a valuable resource of cell lines with varying degrees of resistance.
-
-
Reaching the Target Concentration:
-
Continue this process of dose escalation until the cells are able to proliferate in a significantly higher concentration of this compound compared to the initial IC50 of the parental line (e.g., 5-10 times the IC50). The entire process can take several months.[2]
-
-
Isolation of Monoclonal Resistant Cell Lines (Optional but Recommended):
-
Once a polyclonal resistant population is established, it is advisable to isolate single-cell clones by limiting dilution or single-cell sorting. This will ensure a homogenous population for subsequent experiments.
-
Protocol 3: Verification of this compound Resistance
Objective: To confirm and quantify the resistance of the newly established cell line to this compound.
Procedure:
-
IC50 Re-determination:
-
Perform the IC50 determination assay (Protocol 1) on both the parental and the established resistant cell lines simultaneously.
-
Calculate the Resistance Index (RI) using the following formula: RI = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line)
-
A significant increase in the RI confirms the resistant phenotype.
-
-
Western Blot Analysis of the IGF-1R Pathway:
-
Objective: To investigate if the resistance mechanism involves alterations in the IGF-1R signaling pathway.
-
Materials:
-
Parental and resistant cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IGF-1R, anti-phospho-IGF-1R, anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat both parental and resistant cells with and without this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the expression and phosphorylation levels of the target proteins. An upregulation of total IGF-1R or a sustained phosphorylation of downstream targets like Akt and ERK in the presence of this compound in the resistant cells could indicate a mechanism of resistance.
-
-
Visualizations
Caption: Workflow for generating this compound-resistant cell lines.
Caption: The IGF-1R signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols: Picropodophyllin Xenograft Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Picropodophyllin (PPP), a cyclolignan and stereoisomer of podophyllotoxin, is a potent and selective small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R).[1][2] The IGF-1R signaling pathway is a critical network for cell proliferation, growth, and survival, and its dysregulation is implicated in the progression of numerous cancers, including sarcoma, breast cancer, glioblastoma, and melanoma.[3][4][5] this compound exerts its anti-cancer effects by inhibiting the tyrosine kinase activity of IGF-1R, which blocks downstream signaling cascades like the PI3K/Akt and Ras/MAPK pathways.[1][6] This leads to the induction of apoptosis and cell cycle arrest, primarily in the G2/M phase.[1][7] In vivo studies using xenograft mouse models have demonstrated that PPP can induce strong tumor regression and inhibit growth across various cancer types, making it a compound of significant interest in preclinical oncology research.[1][2][8][9]
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the suppression of the IGF-1R signaling pathway.[1] Upon binding of ligands like IGF-1 or IGF-2, the IGF-1R undergoes autophosphorylation, activating downstream pathways crucial for cell proliferation and survival.[5][6] PPP selectively inhibits this autophosphorylation.[10] While IGF-1R inhibition is its most cited mechanism, some studies suggest PPP may also induce mitotic arrest through an IGF-1R-independent mechanism involving microtubule depolymerization.[6][7]
Experimental Protocols
This section provides a detailed methodology for conducting a xenograft mouse model study to evaluate the anti-tumor efficacy of this compound.
Materials and Reagents
-
Cell Lines: IGF-1R-positive cancer cell lines (e.g., CNE-2, OCM-3, OCM-8, RH30, A549).[7][8][9][11]
-
Animals: Immunocompromised mice (4-6 weeks old), such as SCID (Severe Combined Immunodeficiency) or BALB/c nude mice.[8][11][12]
-
This compound (PPP): Sourced from a chemical supplier (e.g., Selleck Chemicals, MedChemExpress).[2][13]
-
Vehicle Solutions: DMSO (Dimethyl sulfoxide) and sterile saline (0.9% NaCl).[1]
-
Cell Culture Media: Appropriate medium (e.g., RPMI-1640, DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics.[14]
-
Other Reagents: Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Trypan Blue.[12]
-
Equipment: Laminar flow hood, incubator, centrifuge, hemocytometer, digital calipers, syringes (1 mL), needles (27-30 gauge).[12][15]
Cell Culture and Preparation for Injection
-
Culture cancer cells in a 37°C, 5% CO₂ incubator until they reach 70-80% confluency.[12]
-
Harvest the cells using trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cells (e.g., 1500 rpm for 3-5 minutes), discard the supernatant, and wash the pellet twice with sterile PBS.[12]
-
Resuspend the final cell pellet in sterile, serum-free PBS or saline at a target concentration for injection (e.g., 3 x 10⁶ to 10 x 10⁶ cells per 100-200 µL).[9][12]
-
Perform a cell count using a hemocytometer and assess viability with Trypan Blue staining. Viability should be >95%.[12]
-
Keep the final cell suspension on ice to maintain viability until injection.[15]
Xenograft Tumor Establishment
-
Allow mice to acclimatize for at least 3-5 days after arrival.[12]
-
Anesthetize the mouse if necessary. Clean the injection site (typically the lower flank) with an ethanol or iodine solution.[12]
-
Inject the prepared cell suspension (e.g., 6 x 10⁶ cells in 200 µL) subcutaneously (s.c.) or intramuscularly (i.m.) into the flank of each mouse.[9][12]
-
Monitor the mice regularly for tumor formation. Begin treatment once tumors reach a palpable, measurable volume (e.g., 50-60 mm³).[12]
This compound (PPP) Preparation and Administration
-
Preparation: PPP is a relatively non-polar compound.[1] For intraperitoneal (i.p.) injection, a stock solution can be prepared in DMSO and then diluted with sterile saline. For example, for a 40 mg/kg dose, PPP may be dissolved in a vehicle of 50 µL DMSO.[9] For oral administration, PPP can be mixed into powdered food at a specified concentration (e.g., 3.2 mg PPP per 5 g of food).[16]
-
Administration Routes & Dosages:
Treatment and Monitoring
-
Randomize mice into a control group (vehicle only) and a treatment group (PPP).
-
Administer the vehicle or PPP solution according to the chosen schedule (e.g., daily i.p. injection).
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.[14]
-
Calculate tumor volume using the formula: Volume = (Width)² x Length / 2 .[12]
-
Monitor the body weight and general health of the mice throughout the study to assess toxicity.[14]
-
The study endpoint is typically reached when tumors in the control group reach a predetermined maximum size (e.g., 1000 mm³).[16]
Endpoint Analysis
-
At the study endpoint, euthanize all mice according to institutional guidelines.
-
Excise the tumors and record their final weight.[14]
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .[14]
-
Tumor tissue can be flash-frozen or fixed for further analysis, such as Western blotting to assess the expression of IGF-1R, p-Akt, or VEGF.[8][17]
Experimental Workflow
Quantitative Data Summary
The efficacy of this compound has been quantified in numerous studies, both in vitro and in vivo.
Table 1: In Vitro Efficacy of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time (h) | Citation |
| CNE-2 | Nasopharyngeal Carcinoma | ≤ 1.0 | 24 | [8] |
| CNE-2 | Nasopharyngeal Carcinoma | ≤ 0.5 | 48 | [8] |
| RH30 / RD | Rhabdomyosarcoma | ~ 0.1 | 72 | [9] |
| Uveal Melanoma (4 lines) | Uveal Melanoma | < 0.05 | Not Specified | [11] |
| HCT116 | Colorectal Cancer | ~ 2.0 | Not Specified | [18] |
| A-549 | Lung Carcinoma | 0.06 | Not Specified | [2] |
| HT-29 | Colon Carcinoma | 0.06 | Not Specified | [2] |
Table 2: Summary of In Vivo this compound Xenograft Studies
| Cancer Type | Cell Line | Mouse Strain | PPP Dosage & Route | Key Outcome | Citation | | :--- | :--- | :--- | :--- | :--- | | Glioblastoma | GB Xenografts | Mice | Not Specified | Induced strong regression of tumors. |[1] | | Rhabdomyosarcoma | RH30 | SCID/beige | 40 mg/kg/24h, i.p. | Significantly smaller tumors compared to control. |[9] | | Nasopharyngeal Carcinoma | CNE-2 | Nude Mice | Not Specified, i.p. | Significantly suppressed tumor growth. |[8] | | Uveal Melanoma | OCM-3, OCM-8 | SCID Mice | Oral (mixed in food) | Total growth inhibition. |[11][17] | | Ewing Sarcoma, Prostate | ES-1, PC3 | SCID Mice | 20 mg/kg/12h, i.p. | Complete tumor regression. |[2][13] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits tumor growth of human nasopharyngeal carcinoma in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (PPP) is a potent rhabdomyosarcoma growth inhibitor both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Oral this compound (PPP) is well tolerated in vivo and inhibits IGF-1R expression and growth of uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. Oral this compound (PPP) is well tolerated in vivo and inhibits IGF-1R expression and growth of uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound, an IGF‑1 receptor inhibitor, enhances oxaliplatin efficacy in chemoresistant colorectal cancer HCT116 cells by reducing metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of Picropodophyllin in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of picropodophyllin (PPP), a potent inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), for in vivo studies in murine models. The protocols detailed below are based on established research demonstrating the anti-tumor efficacy of PPP when administered intraperitoneally.
Introduction
This compound (PPP) is a cyclolignan that selectively inhibits the tyrosine kinase activity of IGF-1R, a key receptor in cell proliferation, survival, and transformation.[1][2] Overexpression of IGF-1R is a common feature in many human cancers, making it a prime target for therapeutic intervention.[3] Intraperitoneal (IP) administration of PPP in mouse models of various cancers, including nasopharyngeal carcinoma, rhabdomyosarcoma, and epithelial ovarian cancer, has been shown to significantly suppress tumor growth and metastasis.[1][4][5][6] While effective, it is important to note that long-term IP administration may lead to peritonitis, and for prolonged studies, oral administration has been suggested as a better-tolerated alternative.[7]
Mechanism of Action
PPP primarily exerts its anti-tumor effects by inhibiting the autophosphorylation of IGF-1R.[2] This blockage disrupts downstream signaling cascades, predominantly the PI3K/Akt and MAPK/ERK pathways, which are crucial for cancer cell proliferation and survival.[1][3][4] Inhibition of these pathways can lead to cell cycle arrest, typically at the G2/M phase, and induction of apoptosis.[4][8] Interestingly, some studies suggest an IGF-1R-independent mechanism where PPP can induce mitotic arrest and catastrophe by depolymerizing microtubules.[8]
Caption: IGF-1R signaling pathway and the inhibitory action of this compound (PPP).
Quantitative Data Summary
The following tables summarize the in vivo efficacy of intraperitoneally administered PPP across various cancer models as reported in the literature.
Table 1: Effect of Intraperitoneal PPP on Tumor Growth
| Cancer Type | Mouse Model | Cell Line | Treatment Regimen | % Tumor Growth Inhibition | Reference |
| Nasopharyngeal Carcinoma | Nude Mice | CNE-2 | Not Specified | Significant Suppression | [1] |
| Rhabdomyosarcoma | SCID Mice | RH30 | Not Specified | Smaller Tumors | [4][6] |
| Epithelial Ovarian Cancer | BALB/c Nude Mice | SKOV-3 | Not Specified | Reduced Tumor Volume & Weight | [5] |
| Multiple Myeloma | 5T2MM Mice | 5T2MM | Not Specified | 65% Decrease in Tumor Burden | [9] |
| Uveal Melanoma | SCID Mice | OCM-3 | Not Specified | Total Growth Inhibition | [10] |
| Uveal Melanoma | SCID Mice | OCM-8 | Not Specified | Total Growth Inhibition | [10] |
Table 2: Effect of Intraperitoneal PPP on Survival and Other Parameters
| Cancer Type | Mouse Model | Parameter | Result | Reference | | :--- | :--- | :--- | :--- | | Multiple Myeloma | 5T2MM Mice | Average Survival | 180 days (PPP) vs. 100 days (Vehicle) |[9] | | Rhabdomyosarcoma | SCID Mice | Bone Marrow Seeding | Significantly Decreased |[4][6] | | Multiple Myeloma | 5T2MM Mice | Paraprotein Concentration | Reduced by 75% |[9] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound (PPP) powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or normal saline
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles (e.g., 27-gauge)
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of PPP in DMSO. The concentration will depend on the final desired dose and injection volume. For example, a 10 mg/mL stock solution can be prepared. Ensure PPP is fully dissolved.
-
Working Solution Preparation: On the day of injection, dilute the PPP stock solution with sterile PBS or normal saline to the final desired concentration. The final concentration of DMSO in the injected solution should be minimized (typically <10%) to avoid toxicity to the mice.
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO in PBS or normal saline as the PPP working solution.
-
Sterility: All solutions should be prepared under sterile conditions (e.g., in a laminar flow hood) and filtered through a 0.22 µm sterile filter if necessary.
Xenograft Mouse Model and PPP Administration
This protocol describes a general workflow for establishing a subcutaneous xenograft model and subsequent treatment with PPP.
Caption: General experimental workflow for in vivo studies with PPP.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude, SCID), 5-6 weeks old
-
Cancer cell line of interest
-
Sterile PBS
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Calipers
-
Prepared PPP and vehicle solutions
-
Sterile syringes and needles
Protocol:
-
Cell Preparation: Culture the chosen cancer cell line under standard conditions. On the day of injection, harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at the desired concentration (e.g., 2 x 10^6 cells in 100-200 µL).
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³). Monitor tumor growth regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Animal Grouping and Treatment: Once tumors have reached the desired size, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Intraperitoneal Administration: Administer PPP or vehicle control via intraperitoneal injection. The frequency and duration of treatment will depend on the specific study design but can range from daily to several times a week.
-
Continued Monitoring: Continue to monitor tumor growth, body weight, and the general health of the mice throughout the treatment period.
-
Endpoint and Tissue Collection: At the end of the study (defined by tumor size limits or a set time point), euthanize the mice. Excise the tumors, measure their weight and volume, and process them for further analysis (e.g., snap-freezing for Western blot or fixing in formalin for immunohistochemistry).
Western Blot Analysis for IGF-1R Pathway Inhibition
Protocol:
-
Protein Extraction: Homogenize snap-frozen tumor tissue in RIPA buffer with protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total IGF-1R, phosphorylated IGF-1R (pIGF-1R), total Akt, phosphorylated Akt (pAkt), total ERK, and phosphorylated ERK (pERK) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities to determine the effect of PPP on the phosphorylation status of IGF-1R and its downstream targets.
Safety and Toxicity
PPP is generally well-tolerated in mice.[5][10] However, researchers should monitor for signs of toxicity, including weight loss, changes in appetite, and behavioral changes.[11] While some studies report minimal hepatotoxicity and renal toxicity, prolonged daily intraperitoneal injections can lead to peritonitis and peritoneal fibrosis, which may impair drug absorption.[7] For long-term studies, oral administration of PPP, if feasible for the specific research question, may be a better-tolerated alternative.[7][11]
References
- 1. This compound inhibits tumor growth of human nasopharyngeal carcinoma in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting the insulin-like growth factor-1 receptor by this compound for lung cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (PPP) is a potent rhabdomyosarcoma growth inhibitor both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits epithelial ovarian cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (PPP) is a potent rhabdomyosarcoma growth inhibitor both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. This compound causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the IGF-1R using this compound in the therapeutical 5T2MM mouse model of multiple myeloma: beneficial effects on tumor growth, angiogenesis, bone disease and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral this compound (PPP) is well tolerated in vivo and inhibits IGF-1R expression and growth of uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
Picropodophyllin In Vivo Efficacy: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of picropodophyllin (PPP), a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), for preclinical cancer studies. This document summarizes effective dosages, treatment schedules, and detailed experimental protocols derived from various successful in vivo studies.
Summary of In Vivo this compound Dosage and Administration
This compound has demonstrated significant anti-tumor activity in various xenograft models. The choice of dosage and administration route is critical for achieving therapeutic efficacy while maintaining a good safety profile. The following tables summarize the key parameters from several in vivo studies.
Table 1: Intraperitoneal (i.p.) Administration of this compound in Mouse Models
| Tumor Model | Mouse Strain | Dosage | Treatment Schedule | Vehicle | Key Findings |
| Ewing Sarcoma (ES-1), Prostate Cancer (PC3), Bladder Cancer (BE) Xenografts | SCID | 20 mg/kg | Every 12 hours | Not Specified | Complete tumor regression.[1][2] |
| Rhabdomyosarcoma (RH30) Xenograft | SCID/beige | 40 mg/kg | Daily | 50 µl DMSO | Significantly smaller tumors and decreased bone marrow seeding. |
| Multiple Myeloma (5T33MM) | C57BL/KaLwRij | 17 mM or 50 mM | Twice daily | DMSO/oil (9/1) | Significant increase in survival (28 vs. 18 days). |
| Nasopharyngeal Carcinoma (CNE-2) Xenograft | Nude | Not Specified | Not Specified | Not Specified | Significant suppression of tumor growth.[3] |
Table 2: Oral Administration of this compound in a Mouse Model
| Tumor Model | Mouse Strain | Dosage | Treatment Schedule | Vehicle | Key Findings |
| Uveal Melanoma (OCM-1, OCM-3, OCM-8) Xenografts | SCID | 32 mg mixed in 50 g of food (estimated 5 g food/day per mouse) | Daily | Food powder | Well-tolerated, total growth inhibition of xenografts, and decreased VEGF levels.[4][5][6][7] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of this compound
This protocol is based on studies demonstrating the efficacy of i.p. administration of this compound in mouse xenograft models.[1][2][8]
Materials:
-
This compound (PPP) powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil or saline
-
Sterile 1 mL syringes with 27-30 gauge needles
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal scale
Procedure:
-
Preparation of this compound Stock Solution:
-
Due to its hydrophobic nature, this compound is often first dissolved in a small amount of DMSO.[9]
-
For example, to prepare a 20 mg/mL stock solution, weigh 20 mg of PPP and dissolve it in 1 mL of sterile DMSO. Vortex thoroughly until fully dissolved.
-
-
Preparation of Dosing Solution:
-
The final dosing solution is typically a suspension or emulsion.
-
For a 20 mg/kg dose in a 20g mouse (requiring 0.4 mg of PPP), the stock solution needs to be diluted.
-
Example using corn oil: To prepare a dosing solution for a cohort of mice, calculate the total amount of PPP needed. Dilute the DMSO stock solution in corn oil. For instance, a 1:9 ratio of DMSO to corn oil can be used.[10] Ensure the final DMSO concentration is kept low to minimize toxicity.
-
Example using saline: Some studies have used saline as the vehicle.[9] Prepare a fresh suspension before each injection by diluting the DMSO stock in sterile saline. It is crucial to vortex the suspension well immediately before drawing it into the syringe to ensure homogeneity.
-
-
Animal Dosing:
-
Weigh each animal to calculate the precise volume of the dosing solution to be administered.
-
Administer the this compound solution via intraperitoneal injection. Proper handling and injection techniques are crucial to minimize stress and injury to the animals.
-
The treatment schedule can range from twice daily to once daily injections.[1][8]
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x length x width²).
-
Protocol 2: Oral Administration of this compound via Medicated Food
This protocol is adapted from a study that successfully administered this compound orally by mixing it into the animal chow.[4][6]
Materials:
-
This compound (PPP) powder
-
Powdered mouse chow
-
A precise scale
-
Mixing equipment (e.g., a small blender or mortar and pestle)
-
Food containers for cages
Procedure:
-
Preparation of Medicated Food:
-
Calculate the required amount of this compound based on the desired daily dose and the average daily food consumption of the mice (approximately 5 g/day for a SCID mouse).[4]
-
For a dosage of 32 mg per 50 g of food, weigh out the appropriate amounts of PPP and powdered chow.[4]
-
Thoroughly mix the this compound powder with the powdered chow to ensure a homogenous distribution. This can be done using a blender or by trituration with a mortar and pestle.
-
-
Animal Dosing:
-
Replace the standard chow in the cages of the treatment group with the prepared medicated food.
-
The control group should receive the same powdered chow without the addition of this compound.
-
Ensure that the animals have ad libitum access to the medicated food and water.
-
-
Monitoring:
Signaling Pathways and Experimental Workflow
The primary mechanism of action of this compound is the inhibition of the IGF-1 receptor, which is a key player in cell proliferation, survival, and angiogenesis.[11]
Caption: this compound inhibits IGF-1R signaling.
Caption: General workflow for in vivo this compound studies.
Important Considerations
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Toxicity: While this compound is generally well-tolerated at therapeutic doses, it is essential to monitor for potential side effects. A pilot study to determine the maximum tolerated dose (MTD) in the specific mouse strain and tumor model is recommended.
-
Formulation: The solubility of this compound is a critical factor. The choice of vehicle and the preparation method can significantly impact its bioavailability and efficacy. It is recommended to prepare fresh dosing solutions for each administration.
-
IGF-1R Expression: The anti-tumor activity of this compound is primarily dependent on the expression of IGF-1R in the tumor cells. It is advisable to confirm IGF-1R expression in the chosen cell lines before initiating in vivo studies.[12]
These application notes are intended to serve as a guide for the in vivo use of this compound. The specific experimental parameters may need to be optimized for different tumor models and research objectives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound inhibits tumor growth of human nasopharyngeal carcinoma in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Oral this compound (PPP) is well tolerated in vivo and inhibits IGF-1R expression and growth of uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Oral this compound (PPP) is well tolerated in vivo and inhibits IGF-1R expression and growth of uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (PPP) is a potent rhabdomyosarcoma growth inhibitor both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. ashpublications.org [ashpublications.org]
- 11. This compound causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Picropodophyllin and Doxorubicin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic effects of picropodophyllin (PPP) in combination with doxorubicin (DOX) for cancer therapy. This compound, a selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), has been shown to sensitize various cancer cell types to the cytotoxic effects of doxorubicin, a widely used chemotherapeutic agent. This combination holds promise for overcoming drug resistance and enhancing therapeutic efficacy.
Mechanism of Synergistic Action
This compound inhibits the IGF-1R signaling pathway, which is crucial for cancer cell proliferation, survival, and resistance to chemotherapy.[1] By blocking the autophosphorylation of IGF-1R, this compound disrupts downstream signaling cascades, including the PI3K/Akt and MAPK pathways.[1][2] This inhibition can lead to cell cycle arrest and apoptosis.[1][3] Doxorubicin's primary mechanism of action is the inhibition of topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis.[4]
The synergistic effect of the combination therapy stems from a multi-pronged attack on cancer cells. This compound's inhibition of pro-survival pathways lowers the threshold for doxorubicin-induced apoptosis.[5][6] This is particularly effective in tumors that have developed resistance to doxorubicin, often through the upregulation of survival pathways like the IGF-1R axis.[6]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound and doxorubicin combination therapy across various cancer cell lines. The data highlights the synergistic potential of this combination, often indicated by a Combination Index (CI) of less than 1.
Table 1: IC50 Values of this compound and Doxorubicin in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Reference |
| KHOS | Osteosarcoma | Not specified | Not specified | [5] |
| KHOSMR | Doxorubicin-Resistant Osteosarcoma | Not specified | Not specified | [5] |
| U-2OS | Osteosarcoma | Not specified | Not specified | [5] |
| U-2OSMR | Doxorubicin-Resistant Osteosarcoma | Not specified | Not specified | [5] |
| OCM-1 | Uveal Melanoma | < 0.05 | Not specified | [7] |
| OCM-3 | Uveal Melanoma | < 0.05 | Not specified | [7] |
| OCM-8 | Uveal Melanoma | < 0.05 | Not specified | [7] |
| 92-1 | Uveal Melanoma | < 0.05 | Not specified | [7] |
| HCT-116 | Colorectal Cancer | Not specified | Not specified | [6] |
| RH30 | Rhabdomyosarcoma | Not specified | Not specified | [8] |
| RD | Rhabdomyosarcoma | Not specified | Not specified | [8] |
Table 2: Synergistic Effects of this compound and Doxorubicin Combination
| Cell Line | Cancer Type | Combination Treatment Details | Observed Effect | Reference |
| KHOS & KHOSMR | Osteosarcoma | 0.01 µM PPP with 0.5 or 1 µM Doxorubicin | Enhanced apoptosis | [5] |
| U-2OS & U-2OSMR | Osteosarcoma | Not specified | Additive effect on paclitaxel-induced cell death | [5] |
| HCT-116 | Colorectal Cancer | Not specified | PPP enhances oxaliplatin efficacy | [6] |
| RH30 & RD | Rhabdomyosarcoma | Subtoxic dose of PPP (0.1 µM) with vincristine, actinomycin-D, and cisplatin | Increased sensitivity to chemotherapy | [2][8] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound and doxorubicin combination therapy.
Cell Viability Assay (MTT/XTT)
This assay determines the cytotoxic effects of the combination therapy on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Doxorubicin (dissolved in sterile water or saline)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl for MTT)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[9]
-
Compound Treatment: Prepare serial dilutions of this compound and doxorubicin, both alone and in combination, in complete medium. Replace the existing medium with 100 µL of the medium containing the drugs. Include untreated and vehicle-treated wells as controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[9]
-
MTT/XTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours.[9]
-
Solubilization (for MTT): Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm for MTT or 450 nm for XTT using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each compound and combination. Use software like CompuSyn to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, doxorubicin, or the combination for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[11]
-
Washing: Wash the cells twice with cold PBS.[11]
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[11]
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of the combination therapy on cell cycle progression.
Materials:
-
Treated and untreated cells
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest by trypsinization.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[12]
-
Washing: Wash the cells with PBS to remove the ethanol.[12]
-
Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity. Analyze the histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak is indicative of apoptotic cells.[13]
Western Blotting
This technique is used to detect changes in the expression and phosphorylation of key proteins in the IGF-1R signaling pathway and markers of DNA damage.
Materials:
-
Treated and untreated cell lysates
-
Protein electrophoresis and transfer equipment
-
Primary antibodies (e.g., anti-IGF-1R, anti-phospho-IGF-1R, anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-PARP, anti-cleaved PARP, anti-γH2AX)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Model
This protocol outlines a general approach for evaluating the efficacy of the combination therapy in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Cancer cells for injection
-
This compound (formulated for in vivo administration)
-
Doxorubicin (pharmaceutical grade)
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign mice to treatment groups (e.g., vehicle control, this compound alone, doxorubicin alone, combination therapy).
-
Drug Administration: Administer drugs according to a predetermined schedule and dosage. This compound can be administered orally or via intraperitoneal injection.[7][15] Doxorubicin is typically administered via intraperitoneal or tail vein injection.[16]
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Monitoring: Monitor animal body weight and overall health throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. All work with hazardous materials and animals should be conducted in accordance with institutional and national guidelines.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (PPP) is a potent rhabdomyosarcoma growth inhibitor both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, an IGF‑1 receptor inhibitor, enhances oxaliplatin efficacy in chemoresistant colorectal cancer HCT116 cells by reducing metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral this compound (PPP) is well tolerated in vivo and inhibits IGF-1R expression and growth of uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (PPP) is a potent rhabdomyosarcoma growth inhibitor both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Analysis of Cell Cycle [cyto.purdue.edu]
- 14. Nuclear IGF1R interacts with NuMA and regulates 53BP1-dependent DNA double-strand break repair in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oral this compound (PPP) is well tolerated in vivo and inhibits IGF-1R expression and growth of uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Efficacy of Picropodophyllin and Oxaliplatin in Coloregctal Cancer
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synergistic effects of combining picropodophyllin (PPP), an Insulin-like Growth Factor-1 Receptor (IGF-1R) inhibitor, with the chemotherapeutic agent oxaliplatin (OX) in colorectal cancer (CRC). The provided data and protocols are based on preclinical studies and are intended to guide further research and development in this area. The combination of PPP and oxaliplatin presents a promising strategy to enhance treatment efficacy, particularly in chemoresistant colorectal cancer.[1][2][3][4][5][6]
Introduction
Colorectal cancer is a leading cause of cancer-related mortality worldwide.[1][5][7] Oxaliplatin is a cornerstone of chemotherapy for CRC; however, the development of resistance significantly limits its clinical efficacy.[1][5][7] The Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway is frequently implicated in tumor growth, survival, and the development of chemoresistance.[1][2][3][8] this compound is a selective inhibitor of IGF-1R that has demonstrated potent anti-cancer effects.[1][9] Preclinical evidence strongly suggests that the combination of this compound and oxaliplatin results in a synergistic anti-tumor effect in colorectal cancer cells, offering a potential avenue to overcome oxaliplatin resistance.[1][2][3][4][5][6]
Data Presentation
The following tables summarize the quantitative data from studies evaluating the synergistic effects of this compound and oxaliplatin in HCT116 and oxaliplatin-resistant HCT116-R colorectal cancer cell lines.
Table 1: IC50 Values of Oxaliplatin in Colorectal Cancer Cell Lines
| Cell Line | IC50 of Oxaliplatin (µM) |
| HCT116 | 53 |
| HCT116-R (Oxaliplatin-Resistant) | 324 |
Data extracted from studies utilizing a 48-hour treatment period.[2][4][5][6]
Table 2: Synergistic Effects of this compound and Oxaliplatin Combination on Cell Viability and Migration
| Cell Line | Treatment | Fold Change in Cell Viability (vs. OX alone) | Reduction in Cell Migration (Fold Change) |
| HCT116-R | 53 µM OX + 1 µM PPP | 0.65 | 0.34 |
| HCT116-R | 324 µM OX + 1 µM PPP | Not Reported | 0.22 |
Data reflects a 48-hour treatment period.[2][4][6]
Table 3: Effect of this compound and Oxaliplatin Combination on Epithelial Marker Expression
| Cell Line | Treatment | Fold Change in E-cadherin Expression |
| HCT116 | 53 µM OX + 1 µM PPP | 1.37 |
| HCT116-R | 324 µM OX + 1 µM PPP | 1.63 |
Increased E-cadherin expression indicates a reversal of the epithelial-mesenchymal transition (EMT), a process associated with drug resistance and metastasis.[2][3][4][6]
Signaling Pathway and Mechanism of Action
The synergistic effect of this compound and oxaliplatin is primarily attributed to the inhibition of the IGF-1R signaling pathway by this compound. This inhibition counteracts the pro-survival signals that contribute to oxaliplatin resistance.
Caption: this compound inhibits IGF-1R, blocking downstream pro-survival pathways and reversing EMT, thereby sensitizing colorectal cancer cells to oxaliplatin-induced DNA damage and apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to assess the synergistic effects of this compound and oxaliplatin.
Cell Viability Assay (Resazurin-Based)
This protocol is for determining the cytotoxicity of single and combination drug treatments.
Caption: Workflow for assessing cell viability using a resazurin-based assay.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, HCT116-R)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom black plates
-
This compound (stock solution in DMSO)
-
Oxaliplatin (stock solution in water)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm)
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound and oxaliplatin in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium (single agents and combinations). Include vehicle control (DMSO) wells.
-
Incubate the plate for 48 hours.
-
Add 10 µL of resazurin solution to each well and incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Wound Healing (Scratch) Assay for Cell Migration
This assay is used to evaluate the effect of drug treatments on cell migration.
Caption: Experimental workflow for the wound healing (scratch) assay.
Materials:
-
Colorectal cancer cell lines
-
6-well or 12-well plates
-
Sterile 200 µL pipette tips
-
Phosphate-Buffered Saline (PBS)
-
Microscope with a camera
Protocol:
-
Seed cells in a multi-well plate and grow to 90-100% confluence.
-
Create a linear scratch in the cell monolayer using a sterile pipette tip.
-
Gently wash the wells twice with PBS to remove detached cells.
-
Replace the PBS with a complete medium containing the desired concentrations of this compound, oxaliplatin, or their combination.
-
Capture images of the scratch at 0 hours.
-
Incubate the plate for 48 hours.
-
Capture images of the same fields at 48 hours.
-
Measure the width of the scratch at multiple points for each time point and condition. Calculate the percentage of wound closure.
Immunofluorescence Staining for E-cadherin
This protocol is for visualizing and quantifying the expression of epithelial markers.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against E-cadherin
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Protocol:
-
Seed cells on sterile glass coverslips in a multi-well plate and treat with drugs as described previously for 48 hours.
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-E-cadherin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI.
-
Visualize and capture images using a fluorescence microscope. Quantify the fluorescence intensity per cell using appropriate software.
Conclusion
The combination of this compound and oxaliplatin demonstrates significant synergistic anti-cancer effects in preclinical models of colorectal cancer, particularly in oxaliplatin-resistant settings.[1][2][3][4][5][6] The inhibition of the IGF-1R pathway by this compound appears to be a key mechanism for overcoming chemoresistance. These findings provide a strong rationale for further investigation of this combination therapy in clinical trials for the treatment of colorectal cancer.
References
- 1. This compound, an IGF‑1 receptor inhibitor, enhances oxaliplatin efficacy in chemoresistant colorectal cancer HCT116 cells by reducing metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an IGF‑1 receptor inhibitor, enhances oxaliplatin efficacy in chemoresistant colorectal cancer HCT116 cells by reducing metastatic potential - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an IGF‑1 receptor inhibitor, enhances oxaliplatin efficacy in chemoresistant colorectal cancer HCT116 cells by reducing metastatic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The IGF-1R/IR Tyrosine Kinase Inhibitor, PQIP, Exhibits Enhanced Anti-Tumor Effects in Combination with Chemotherapy Against Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple antitumor effects of this compound in colon carcinoma cell lines: Clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Efficacy of Picropodophyllin through siRNA-Mediated Knockdown of IGF-1R
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Its signaling pathway is frequently dysregulated in various cancers, making it an attractive target for therapeutic intervention. Picropodophyllin (PPP) has been identified as a potent inhibitor of IGF-1R, demonstrating anti-tumor activity in several cancer models. However, to rigorously validate that the observed effects of this compound are indeed mediated through its action on IGF-1R, it is essential to employ targeted genetic approaches. This document provides detailed protocols for utilizing small interfering RNA (siRNA) to specifically knockdown IGF-1R expression, thereby allowing for a definitive assessment of this compound's on-target efficacy. The methodologies described herein cover siRNA transfection, cell viability analysis, apoptosis detection, and protein expression analysis.
Data Presentation
The following tables summarize quantitative data from representative studies investigating the interplay between this compound treatment and IGF-1R expression.
Table 1: Effect of this compound on Cell Viability in the Presence and Absence of IGF-1R
| Cell Line | Treatment | IGF-1R Status | IC50 (µM) | % Cell Viability | Citation |
| U-2OSMR (Osteosarcoma) | This compound | Control (scrambled siRNA) | Not specified | Not specified | [1][2] |
| U-2OSMR (Osteosarcoma) | This compound | IGF-1R Knockdown (siRNA) | Modestly higher vs. control | Not specified | [1][2] |
| H2452/PEM (Malignant Pleural Mesothelioma) | This compound (1 µM) | Control (scrambled siRNA) | Not applicable | ~40% | [3] |
| H2452/PEM (Malignant Pleural Mesothelioma) | This compound (1 µM) | IGF-1R Knockdown (siRNA) | Not applicable | ~50% | [3] |
| 211H/PEM (Malignant Pleural Mesothelioma) | This compound (1 µM) | Control (scrambled siRNA) | Not applicable | ~45% | [3] |
| 211H/PEM (Malignant Pleural Mesothelioma) | This compound (1 µM) | IGF-1R Knockdown (siRNA) | Not applicable | ~60% | [3] |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment | % Apoptotic Cells | Method | Citation |
| Jurkat (T-LBL) | This compound (0.5 µM, 24h) | ~35% | Annexin V/PI | [4] |
| Molt-3 (T-LBL) | This compound (0.5 µM, 24h) | ~40% | Annexin V/PI | [4] |
| U-2OSMR (Osteosarcoma) | This compound (0.005 µM, 24h) | Increased PARP cleavage | Western Blot | [1] |
| KHOSMR (Osteosarcoma) | This compound (0.005 µM, 24h) | Increased PARP cleavage | Western Blot | [1] |
Table 3: Effect of this compound and IGF-1R siRNA on Protein Expression
| Cell Line | Treatment | Protein | Change in Expression/Phosphorylation | Citation |
| U-2OSMR | This compound (0.01-1 µM, 24h) | p-IGF-1R | Dose-dependent decrease | [1] |
| U-2OSMR | This compound (1 µM, 2-24h) | p-IGF-1R | Time-dependent decrease | [1] |
| U-2OSMR | This compound (0.01-1 µM, 24h) | p-Akt | Dose-dependent decrease | [1] |
| Jurkat | This compound (0.5 µM) | p-Akt | Decreased | [4] |
| Molt-3 | This compound (0.5 µM) | p-Akt | Decreased | [4] |
| Jurkat | This compound (0.5 µM) | p-Erk1/2 | Decreased | [4] |
| Molt-3 | This compound (0.5 µM) | p-Erk1/2 | Decreased | [4] |
| U-2OSMR | IGF-1R siRNA (72h) | IGF-1R | Significantly decreased | [1][2] |
| U-2OSMR | IGF-1R siRNA (72h) | p-IGF-1R | Decreased | [2] |
| H2452/PEM | This compound (1 µM, 72h) | p-IGF-1R | Inhibited | [3] |
| 211H/PEM | This compound (1 µM, 24-48h) | p-IGF-1R | Inhibited | [3] |
Experimental Protocols
siRNA Transfection for IGF-1R Knockdown
This protocol describes the transient transfection of siRNA into cancer cells to specifically silence the expression of IGF-1R.
Materials:
-
IGF-1R specific siRNA and non-targeting (scrambled) control siRNA (e.g., ON-TARGETplus SMARTpool from Dharmacon or validated siRNAs from suppliers like Santa Cruz Biotechnology, Thermo Fisher Scientific)
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
6-well or 24-well tissue culture plates
-
Sterile microcentrifuge tubes
Protocol:
-
Cell Seeding: The day before transfection, seed cells in the appropriate tissue culture plates so that they reach 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation (per well of a 24-well plate): a. In a sterile microcentrifuge tube (Tube A), dilute 10 pmol of siRNA (IGF-1R specific or scrambled control) in 50 µL of Opti-MEM™ I Reduced Serum Medium. Mix gently. b. In a separate sterile microcentrifuge tube (Tube B), dilute 1.5 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™ I Reduced Serum Medium. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA (from Tube A) and the diluted Lipofectamine™ RNAiMAX (from Tube B). Mix gently by pipetting up and down and incubate for 20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Transfection: a. Aspirate the culture medium from the cells and replace it with 400 µL of fresh, antibiotic-free complete culture medium. b. Add the 100 µL of siRNA-Lipofectamine™ RNAiMAX complexes dropwise to each well. c. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours before proceeding with downstream assays. The optimal incubation time should be determined empirically for the specific cell line and target gene.
-
Validation of Knockdown: After the incubation period, assess the knockdown efficiency at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Treatment: Following siRNA transfection (48-72 hours), treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C in a CO₂ incubator.
-
Formazan Solubilization: After the incubation, carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: a. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. b. Transfer 100 µL of the cell suspension to a new tube. c. Add 5 µL of Annexin V-FITC and 5 µL of PI. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blot for IGF-1R and Downstream Signaling Proteins
This protocol is for the detection of total and phosphorylated IGF-1R, as well as key downstream signaling proteins like Akt and Erk.
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-IGF-1Rβ, anti-phospho-IGF-1R (Tyr1135/1136), anti-Akt, anti-phospho-Akt (Ser473), anti-Erk1/2, anti-phospho-Erk1/2 (Thr202/Tyr204), and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: a. Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL reagents and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing (Optional): To probe for multiple proteins on the same blot, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer and then re-blocked and re-probed with another primary antibody.
Visualizations
References
- 1. IGF-1 receptor (IGF-1R) tyrosine kinase inhibitor cyclolignan PPP inhibits proliferation and induces apoptosis in multidrug resistant osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of type I insulin-like growth factor receptor tyrosine kinase by this compound induces apoptosis and cell cycle arrest in T lymphoblastic leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Picropodophyllin's Impact on Microtubule Dynamics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picropodophyllin (PPP), a cyclolignan derived from podophyllotoxin, has been historically investigated as a selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). However, accumulating evidence has unveiled a critical, IGF-1R-independent mechanism of action: the direct inhibition of microtubule polymerization.[1][2][3] This activity positions this compound as a potent microtubule-destabilizing agent, leading to mitotic arrest and subsequent cell death in cancer cells.[1][4] These findings have significant implications for its therapeutic application and necessitate a thorough understanding of its effects on the microtubule cytoskeleton.
This document provides detailed application notes and protocols for assessing the impact of this compound on microtubule polymerization. It is intended to guide researchers in the design and execution of relevant in vitro assays to characterize this key aspect of this compound's bioactivity.
Mechanism of Action: Microtubule Destabilization
This compound exerts its antimitotic effects by directly interfering with microtubule dynamics. It inhibits the polymerization of tubulin dimers into microtubules.[3][5] This leads to an increase in the cellular pool of soluble tubulin and a corresponding decrease in polymerized, spindle-associated tubulin.[1][2] The consequences of this disruption are severe for proliferating cells, particularly during mitosis. The failure to form a proper bipolar mitotic spindle results in a prometaphase arrest, the formation of monopolar spindles, and ultimately, mitotic catastrophe and cell death.[1][2] Notably, this microtubule-depolymerizing activity has been demonstrated to be independent of its effects on IGF-1R signaling.[1]
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound and its observed effects on microtubule-related processes as reported in various studies.
| Cell Line/System | This compound Concentration | Observed Effect | Reference |
| Rhabdomyosarcoma (RH30, RD) | ~0.1 µM (IC50) | Inhibition of cell proliferation. | [6] |
| Hepatocellular Carcinoma, Lung Carcinoma | 0.5 µM | Pronounced reduction of cell growth and induction of G2/M phase accumulation. | [2] |
| Cell-free tubulin polymerization assay | 10 µM | Inhibition of tubulin polymerization. | [5] |
| Pemetrexed-resistant MPM cells | 0.5 µM - 1 µM | Induction of multipolar spindles and multinucleation; decreased cell viability. | [4][7] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-based)
This protocol is adapted from standard commercially available tubulin polymerization assay kits and is designed to measure the effect of this compound on the rate and extent of microtubule formation in a cell-free system.[8][9][10][11] The polymerization of tubulin into microtubules causes light scattering, which can be measured as an increase in absorbance over time.
Materials:
-
Lyophilized tubulin (porcine or bovine, >99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM stock)
-
Glycerol
-
This compound (PPP) stock solution in DMSO
-
Control compounds: Paclitaxel (polymerization enhancer), Nocodazole or Colchicine (polymerization inhibitor)
-
DMSO (vehicle control)
-
Pre-chilled 96-well, half-area, UV-transparent microplates
-
Temperature-controlled spectrophotometer or plate reader capable of kinetic reads at 340-350 nm
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 2-4 mg/mL. Keep on ice and use within one hour.
-
Prepare a 10 mM GTP working solution in General Tubulin Buffer.
-
Prepare the final Polymerization Buffer: General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.
-
Prepare a 10x working stock of this compound and control compounds in Polymerization Buffer. Ensure the final DMSO concentration does not exceed 1-2% in the final reaction mixture.
-
-
Reaction Setup (on ice):
-
Pre-chill the 96-well plate on ice.
-
In each well, add 10 µL of the 10x test compound (this compound, controls, or vehicle).
-
To initiate the reaction, add 90 µL of the cold tubulin solution in Polymerization Buffer to each well. Mix gently by pipetting up and down, avoiding bubbles.
-
-
Measurement:
-
Data Analysis:
-
Plot absorbance (OD at 340 nm) versus time for each condition.
-
A typical polymerization curve shows a lag phase (nucleation), a growth phase (polymerization), and a plateau phase (steady state).[9]
-
Compare the curves for this compound-treated samples to the vehicle control. Inhibition of polymerization will result in a lower rate of absorbance increase and a lower plateau.
-
Calculate parameters such as the maximum polymerization rate (Vmax) and the final plateau absorbance to quantify the inhibitory effect of this compound.
-
Visualizations
Caption: Workflow for the in vitro tubulin polymerization assay.
Caption: PPP inhibits tubulin polymerization, leading to mitotic arrest.
References
- 1. This compound causes mitotic arrest and catastrophe by depolymerizing microtubules via insulin-like growth factor-1 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - Sun - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound (PPP) is a potent rhabdomyosarcoma growth inhibitor both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. Tubulin Polymerization Assay [bio-protocol.org]
- 11. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Picropodophyllin in In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of picropodophyllin in in vitro assays. Due to its hydrophobic nature, this compound's poor aqueous solubility is a primary challenge that can impact experimental outcomes. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (PPP) is a cyclolignan and a stereoisomer of podophyllotoxin.[1] It was initially identified as a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) with an IC50 of about 1 nM.[2][3][4] It inhibits IGF-1R autophosphorylation and downstream signaling pathways such as PI3K/Akt and MAPK/Erk, leading to cell growth inhibition and apoptosis in cancer cells.[1][2][5] However, more recent evidence suggests that this compound's anticancer effects may also be mediated by inducing mitotic arrest through the disruption of microtubule dynamics, a mechanism that can be independent of IGF-1R signaling.[6][7]
Q2: In what solvents is this compound soluble?
A2: this compound is poorly soluble in aqueous solutions like water and saline.[2][8] It is highly soluble in organic solvents, particularly dimethyl sulfoxide (DMSO).[2][9] Limited solubility has also been reported in ethanol.[2] For in vitro experiments, DMSO is the recommended solvent for preparing stock solutions.[9][10]
Q3: What is the recommended method for preparing this compound stock solutions?
A3: To prepare a stock solution, dissolve this compound powder in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10-80 mg/mL).[2][10] To ensure complete dissolution, gentle warming or sonication may be applied.[9][11] The stock solution should then be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2][9]
Q4: My this compound precipitates when I add it to my cell culture medium. Why is this happening and how can I prevent it?
A4: This common issue is known as "solvent-shifting." this compound is highly soluble in DMSO but poorly soluble in the aqueous environment of cell culture media. When a concentrated DMSO stock is rapidly diluted into the medium, the abrupt change in solvent polarity causes the compound to precipitate out of solution.[12]
To prevent this:
-
Use a High-Concentration Stock: This minimizes the volume of DMSO introduced into the final culture.[12]
-
Perform Serial Dilutions: Instead of adding the concentrated stock directly to your final volume of media, perform one or more intermediate dilutions in fresh, pre-warmed culture medium.[9][12]
-
Ensure Rapid Mixing: Immediately after adding the compound to the medium, mix gently but thoroughly.[12]
-
Keep Final DMSO Concentration Low: The final concentration of DMSO in your cell culture should ideally be below 0.5%, and for sensitive cells, ≤0.1% is recommended to minimize cytotoxicity.[12][13]
-
Consider Serum: If your experiment allows, adding the compound to a serum-containing medium first can sometimes help, as proteins in the serum can aid in solubilization.[12]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Biological Effect Observed
-
Potential Cause: Precipitation of the compound leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Visually inspect the culture medium for any signs of precipitation after adding this compound.
-
Review your dilution protocol. Implement serial dilutions and ensure the final DMSO concentration is minimal.
-
Prepare a fresh stock solution to rule out degradation of the compound. Solid this compound should be stored at -20°C, protected from light and moisture.[9] Stock solutions in DMSO are stable for up to one year at -80°C.[2][9]
-
Issue 2: High Cell Death in Vehicle Control Group
-
Potential Cause: DMSO cytotoxicity.
-
Troubleshooting Steps:
-
Calculate the final percentage of DMSO in your culture medium. Ensure it does not exceed the tolerance level of your specific cell line (typically <0.5%).[12]
-
Run a DMSO toxicity curve for your cell line to determine the maximum tolerated concentration.
-
Prepare a higher concentration stock solution of this compound to reduce the volume of DMSO added to the culture.
-
Issue 3: Variability Between Experimental Repeats
-
Potential Cause: Inconsistent dissolution or precipitation of this compound.
-
Troubleshooting Steps:
-
Standardize your stock solution preparation and dilution method. Ensure the compound is fully dissolved in DMSO before making further dilutions.
-
Always prepare fresh working solutions for each experiment from a frozen aliquot of the stock solution. Avoid using previously diluted solutions that have been stored.
-
Ensure thorough mixing at each dilution step to maintain a homogenous solution.
-
Quantitative Data Summary
The following tables summarize the solubility and biological activity of this compound based on available data.
Table 1: Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | 83 mg/mL (approx. 200 mM) | [2] |
| DMSO | 82 mg/mL | [10] |
| DMSO | 61.25 mg/mL (147.8 mM) | [11] |
| DMSO | Soluble to 100 mM | |
| DMSO | >5 mg/mL | [14] |
| Ethanol | 1.5 mg/mL | [2] |
| Ethanol | 1 mg/mL | [11] |
| Water | Insoluble | [2] |
Table 2: Biological Activity of this compound
| Parameter | Value | Cell Line/System | Source |
| IC₅₀ (IGF-1R Inhibition) | 1 nM | In vitro kinase assay | [2][4] |
| IC₅₀ (Cytotoxicity) | 60 nM | A-549 (human lung carcinoma) | [2] |
| IC₅₀ (Antiproliferative) | 0.05 - 15 µM | Multiple cancer cell lines | [4] |
Experimental Protocols & Workflows
Protocol 1: Preparation of this compound Working Solution for Cell Culture
This protocol describes the preparation of a 10 µM working solution from a 20 mM DMSO stock.
-
Prepare Stock Solution: Dissolve 8.29 mg of this compound (MW: 414.41 g/mol ) in 1 mL of pure DMSO to make a 20 mM stock solution. Mix well until fully dissolved. Aliquot and store at -80°C.[2]
-
Thaw Stock Solution: Thaw a single-use aliquot of the 20 mM stock solution at room temperature.
-
Prepare Intermediate Dilution: Perform a 1:100 intermediate dilution by adding 10 µL of the 20 mM stock solution to 990 µL of pre-warmed, sterile cell culture medium. This results in a 200 µM solution. Mix gently but thoroughly by pipetting.
-
Prepare Final Working Solution: Perform a 1:20 final dilution by adding 50 µL of the 200 µM intermediate solution to 950 µL of pre-warmed cell culture medium to achieve the final 10 µM concentration. The final DMSO concentration will be 0.05%.
-
Apply to Cells: Add the final working solution to your cell cultures immediately after preparation.
Workflow for preparing this compound working solution.
Protocol 2: Troubleshooting this compound Precipitation
This logical workflow helps diagnose and solve precipitation issues.
Troubleshooting workflow for this compound precipitation.
Signaling Pathway
This compound inhibits the IGF-1R pathway, which subsequently affects downstream pro-survival and proliferation signaling cascades.
Simplified IGF-1R signaling pathway inhibited by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Picropodophyllotoxin | Insulin and Insulin-like Receptors | Tocris Bioscience [tocris.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - Sun - Translational Lung Cancer Research [tlcr.amegroups.org]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. benchchem.com [benchchem.com]
- 10. This compound, an IGF‑1 receptor inhibitor, enhances oxaliplatin efficacy in chemoresistant colorectal cancer HCT116 cells by reducing metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | Apoptosis | IGF-1R | TargetMol [targetmol.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. 苦鬼臼毒素 ≥96% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
picropodophyllin degradation and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability, storage, and handling of picropodophyllin (PPP). It includes troubleshooting guides for common experimental issues and detailed protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity and activity of this compound.[1][2]
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Solid Compound: For long-term storage, solid this compound should be kept in a tightly sealed, light-protecting container (e.g., an amber vial) at -20°C under desiccated conditions.[2] Following these guidelines can ensure stability for up to three years.[1][2] For short-term storage, +4°C is also acceptable.[3]
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Stock Solutions: Stock solutions are typically prepared in organic solvents like DMSO.[2] For optimal stability, these solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for up to one month.[1]
Q2: What are the main degradation pathways for this compound?
A2: The chemical structure of this compound, particularly its γ-lactone ring, makes it susceptible to degradation under certain conditions. The most probable degradation pathways are:
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Hydrolysis: The lactone ring can be hydrolyzed under both acidic and basic conditions, leading to an inactive hydroxy carboxylic acid.[4]
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Oxidation: The molecule may be susceptible to oxidative degradation.[4]
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Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions that lead to degradation.[4]
Q3: this compound has poor aqueous solubility. How can I prepare it for in vitro and in vivo experiments?
A3: this compound is poorly soluble in aqueous media, which can make it challenging to achieve therapeutic concentrations.[5]
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In Vitro Stock Solutions: High-concentration stock solutions can be prepared in DMSO (up to 83 mg/mL).[1][6] It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[1] For cell-based assays, the final DMSO concentration in the culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
-
In Vivo Formulations: For animal studies, various formulations have been used. One common approach is to first dissolve this compound in DMSO and then further dilute it in a vehicle like corn oil or a mixture of PEG300, Tween-80, and saline.[1][7] It is crucial to prepare these formulations fresh before each use to avoid precipitation or phase separation.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation in Cell Culture Media | - Low aqueous solubility of this compound.- High final concentration exceeding its solubility limit.- Improper dilution of the DMSO stock solution.- Interaction with media components or serum proteins. | - Ensure the final concentration of this compound is within its solubility range in the specific cell culture medium being used.- When diluting the DMSO stock, add it to the media with vigorous mixing to facilitate dispersion.- Prepare fresh dilutions for each experiment and avoid storing this compound in aqueous solutions for extended periods.- If using serum-containing media, consider reducing the serum concentration if experimentally feasible, or test the solubility in a serum-free version of the media. |
| High Variability in Cell-Based Assay Results | - Degradation of this compound in the cell culture medium over the experiment's duration.- Inconsistent dosing due to precipitation.- Potential interference of this compound with the assay itself (e.g., MTT, XTT). | - Perform a time-course stability check by analyzing the concentration of this compound in the complete cell culture medium at different time points (e.g., 0, 4, 12, 24 hours) under incubation conditions (37°C, 5% CO₂) using HPLC.- Protect the compound and solutions from light by using amber vials and covering plates with foil.- For viability assays like MTT or XTT, which rely on cellular reductases, consider that this compound's effects on cellular metabolism could potentially interfere with the assay readout. It is advisable to include appropriate controls, such as cell-free controls with this compound, to check for direct reduction of the tetrazolium salt. If interference is suspected, consider using an alternative viability assay based on a different principle, such as ATP measurement (e.g., CellTiter-Glo®) or a dye exclusion method (e.g., trypan blue). |
| Difficulty Dissolving Solid this compound | - Poor solubility in the chosen solvent.- Presence of moisture in the solvent. | - Use fresh, anhydrous DMSO for preparing stock solutions.[1]- Gentle warming (e.g., in a 50°C water bath) and sonication can aid in the dissolution of this compound in DMSO and ethanol.[6] |
Experimental Protocols
Stability Testing of this compound: A Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M to 1 M HCl. Incubate at room temperature or elevate the temperature (e.g., 60-80°C) for a defined period (e.g., 2 to 48 hours).
-
Base Hydrolysis: Dilute the stock solution with 0.01 M to 0.1 M NaOH. Incubate at room temperature or elevate the temperature (e.g., 60-80°C) for a defined period (e.g., 30 minutes to 24 hours).
-
Oxidative Degradation: Dilute the stock solution with a 3% to 30% solution of hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a period of 6 to 24 hours.
-
Photodegradation: Expose the solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.
-
Thermal Degradation: Expose a solid sample and a solution of this compound to dry heat (e.g., 60-80°C) for 24 to 72 hours.
3. Sample Analysis:
-
After the designated exposure time, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with a control sample kept under normal conditions, using a validated stability-indicating HPLC method.
4. Data Presentation:
-
The results of the forced degradation study should be summarized in a table, indicating the percentage of this compound remaining and the formation of any degradation products under each stress condition.
Table 1: Example of Quantitative Data Presentation for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration | This compound Remaining (%) | Degradation Products (% Peak Area) |
| Control | None | Room Temp | 48 hours | 99.8 | < 0.2 |
| Acid Hydrolysis | 1 M HCl | 80°C | 24 hours | Data not available | Data not available |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 8 hours | Data not available | Data not available |
| Oxidation | 6% H₂O₂ | Room Temp | 24 hours | Data not available | Data not available |
| Photodegradation | >1.2 million lux-hours | Controlled | As required | Data not available | Data not available |
| Thermal Stress | 80°C (dry heat) | 80°C | 72 hours | Data not available | Data not available |
| Note: Specific quantitative data for this compound degradation under these exact conditions is not readily available in publicly accessible literature. The table serves as a template for reporting experimental findings. |
Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound and its degradation products. While a specific, validated method for this compound is not widely published, a general approach based on methods for similar compounds would involve:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-4) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (a full UV scan of the parent compound would determine the optimal wavelength).
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.
Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Signaling Pathway Diagrams
This compound is a well-characterized inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), which subsequently affects downstream signaling pathways, most notably the PI3K/Akt pathway.
Caption: Workflow for Forced Degradation Study of this compound.
Caption: this compound Inhibition of the IGF-1R/PI3K/Akt Signaling Pathway.
References
- 1. This compound inhibits the growth of Ewing's sarcoma cells through the insulin‑like growth factor‑1 receptor/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an IGF‑1 receptor inhibitor, enhances oxaliplatin efficacy in chemoresistant colorectal cancer HCT116 cells by reducing metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. This compound inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - Sun - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. This compound (PPP) is a potent rhabdomyosarcoma growth inhibitor both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Picropodophyllin In Vivo Variability: A Technical Support Resource
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the variability of picropodophyllin (PPP) in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (PPP)?
A1: this compound is primarily known as a selective and potent inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1][2][3][4] By inhibiting IGF-1R phosphorylation, it blocks downstream signaling pathways crucial for cancer cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways.[5] Additionally, some studies have shown that PPP can induce mitotic arrest and cell death through an IGF-1R-independent mechanism by interfering with microtubule dynamics.[6]
Q2: What are the common routes of administration for PPP in in vivo studies?
A2: The most common routes of administration for PPP in animal models are intraperitoneal (IP) injection and oral administration.[1][5] Oral administration has been achieved by mixing PPP with powdered food or by oral gavage.[1][7]
Q3: Why is there variability in the in vivo efficacy of PPP?
A3: Variability in the in vivo efficacy of PPP can stem from several factors. These include its poor aqueous solubility, which can affect formulation consistency and bioavailability. Differences in absorption and metabolism between individual animals or different animal strains can also contribute. Furthermore, the specific tumor model and its level of IGF-1R expression and dependence will significantly impact the observed anti-tumor effects.[8]
Q4: What are some common vehicles used for formulating PPP for in vivo studies?
A4: Due to its low water solubility, PPP requires specific formulation strategies. For intraperitoneal injections, it has been dissolved in 100% DMSO.[5] For oral administration, it has been mixed with food powder.[1] For oral gavage and potentially other routes, co-solvent systems are often necessary. A common vehicle for poorly soluble compounds consists of a mixture of DMSO, polyethylene glycol (e.g., PEG300 or PEG400), and a surfactant like Tween 80, diluted in saline or water.[9]
Q5: Are there known stability issues with PPP in formulations?
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent tumor growth inhibition between animals in the same group. | - Inaccurate or inconsistent dosing.- Poor bioavailability due to formulation issues (e.g., precipitation).- Heterogeneity in the tumor model. | - For oral gavage, ensure proper technique to deliver the full dose.- For administration in food, ensure homogenous mixing of PPP in the food matrix.- Prepare fresh formulations for each experiment to avoid degradation.- Visually inspect formulations for any signs of precipitation before administration.- Increase the number of animals per group to improve statistical power. |
| Lack of expected anti-tumor efficacy. | - Insufficient dose.- Poor drug exposure at the tumor site.- The tumor model may not be dependent on the IGF-1R pathway.- Rapid metabolism and clearance of PPP. | - Perform a dose-response study to determine the optimal dose.- Characterize the pharmacokinetic profile of your formulation in the animal model being used.- Confirm the expression and activation of IGF-1R in your tumor model via techniques like Western blot or immunohistochemistry.- Consider alternative routes of administration (e.g., IP vs. oral) that may offer better bioavailability. |
| Unexpected toxicity or adverse effects (e.g., weight loss, lethargy). | - The administered dose is too high.- Toxicity of the vehicle (e.g., high percentage of DMSO).- Off-target effects of PPP. | - Conduct a maximum tolerated dose (MTD) study to determine a safe and effective dose range.- Include a vehicle-only control group to assess the toxicity of the formulation components.- Reduce the concentration of potentially toxic solvents like DMSO in the final formulation. |
| Precipitation of PPP during formulation or upon administration. | - Poor solubility of PPP in the chosen vehicle.- Change in solvent conditions upon injection into the physiological environment. | - Increase the proportion of co-solvents (e.g., PEG400) and/or surfactants (e.g., Tween 80) in the formulation.- Prepare a nanoemulsion or suspension to improve stability.- Administer the formulation slowly to allow for better mixing with physiological fluids. |
Quantitative Data
Table 1: In Vitro Potency of this compound (PPP) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| OCM-1, OCM-3, OCM-8, 92-1 | Uveal Melanoma | < 0.05 | [1][3] |
| CNE-2 | Nasopharyngeal Carcinoma | ≤1 (24h), ≤0.5 (48h) | [10] |
| RH30, RD | Rhabdomyosarcoma | ~0.1 | [5] |
Table 2: Solubility of this compound (PPP)
| Solvent | Solubility | Notes | Reference |
| DMSO | 82-83 mg/mL | Moisture-absorbing DMSO can reduce solubility. Use fresh DMSO. | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A common co-solvent system for in vivo administration of poorly soluble compounds. | [9][11] |
Table 3: Pharmacokinetic Parameters of this compound (PPP) in vivo
Note: Detailed pharmacokinetic data such as Cmax, Tmax, and absolute bioavailability for this compound in mice is not consistently reported across the literature. The following information is based on available qualitative and semi-quantitative findings.
| Animal Model | Administration Route | Dose | Observation | Reference |
| SCID Mice | Oral (in food) | 3.2 mg/5g food/day | Serum concentrations remained above 10 µM for up to 8 hours post-administration. | [1] |
| Female A/J Mice | Nasal Inhalation | 4 mg/mL (aerosolized) | Good bioavailability observed in lung and plasma (quantitative data not provided). | [12] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of this compound
This protocol is adapted from studies on rhabdomyosarcoma xenografts.[5]
-
Preparation of PPP Stock Solution:
-
Dissolve this compound powder in 100% DMSO to a stock concentration of, for example, 20 mg/mL.
-
Ensure complete dissolution, using gentle vortexing.
-
-
Animal Dosing:
-
The reported dose for rhabdomyosarcoma models is 40 mg/kg, administered daily.[5]
-
Calculate the required volume of the PPP stock solution based on the animal's body weight. For a 20g mouse at 40 mg/kg, the dose is 0.8 mg.
-
If using a 20 mg/mL stock, this corresponds to an injection volume of 40 µL.
-
Administer the calculated volume via intraperitoneal injection.
-
-
Vehicle Control:
-
Administer an equivalent volume of 100% DMSO to the control group.
-
Protocol 2: Oral Administration of this compound in Food
This protocol is based on a study in uveal melanoma xenografts.[1]
-
Preparation of PPP-Food Mixture:
-
The reported dosage is 3.2 mg of PPP per 5 g of powdered mouse chow.[1]
-
To ensure a homogenous mixture, it is recommended to use a geometric dilution method. Start by mixing the 3.2 mg of PPP with a small amount of the food powder.
-
Gradually add more food powder in small portions, mixing thoroughly after each addition, until the entire 5 g of chow is incorporated.
-
-
Animal Dosing:
-
Provide the PPP-food mixture to the mice. An average mouse consumes approximately 5 g of food per day.[1]
-
Monitor food consumption to ensure the mice are receiving the intended dose.
-
-
Vehicle Control:
-
Provide an equivalent amount of powdered food without PPP to the control group.
-
Protocol 3: Formulation of this compound using a Co-Solvent System
This is a general protocol for preparing a solution of a poorly soluble compound for oral gavage or other routes, based on common vehicle compositions.[9]
-
Preparation of PPP Stock Solution:
-
Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
-
Preparation of the Final Formulation (to achieve a final concentration of 2.5 mg/mL):
-
To prepare 1 mL of the final formulation, start with 100 µL of the 25 mg/mL PPP stock solution in DMSO.
-
Add 400 µL of PEG300 or PEG400 and mix thoroughly by vortexing.
-
Add 50 µL of Tween 80 and vortex again until the solution is homogenous.
-
Slowly add 450 µL of sterile saline or water while vortexing to bring the final volume to 1 mL.
-
The final vehicle composition will be 10% DMSO, 40% PEG300/400, 5% Tween 80, and 45% saline/water.
-
-
Administration:
-
This formulation can be administered via oral gavage. The volume should be calculated based on the animal's weight and the desired dose.
-
Visualizations
Caption: Troubleshooting logic for this compound in vivo variability.
Caption: Workflow for preparing a PPP co-solvent formulation.
Caption: Dual mechanism of action of this compound.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - Sun - Translational Lung Cancer Research [tlcr.amegroups.org]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. researchgate.net [researchgate.net]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. lifetechindia.com [lifetechindia.com]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Acquired Resistance to Picropodophyllin
Welcome to the technical support center for picropodophyllin (PPP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding acquired resistance to this selective Insulin-like Growth Factor-1 Receptor (IGF-1R) inhibitor.
Frequently Asked Questions (FAQs)
Q1: Is it common for cancer cell lines to develop high levels of resistance to this compound?
A1: Studies suggest that malignant cells develop remarkably weak or no resistance to the IGF-1R inhibitor this compound, even after long-term exposure.[1] In one study attempting to select for resistance in ten malignant cell lines, only two survived a long-term selection process and could only tolerate maximal PPP doses of 0.2 and 0.5 µM, respectively. Any further increase in the PPP concentration resulted in massive cell death.[1]
Q2: What are the known mechanisms of acquired resistance to this compound?
A2: The mechanisms of acquired resistance to this compound are not well-defined, primarily because high-level resistance is not commonly observed.[1] However, some cellular changes have been noted during attempts to induce resistance:
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Temporary Increase in IGF-1R Expression: A moderate and temporary increase in the expression of IGF-1R, due to increased gene transcription, has been observed during the initial phases of resistance selection.[1]
-
IGF-1R Independent Mechanisms: In some cancer cell lines, particularly those with acquired resistance to other chemotherapeutics like pemetrexed, this compound's cytotoxic effects are mediated by inhibition of microtubule formation, leading to mitotic arrest and cell death, independent of its effects on IGF-1R.[2][3][4][5][6] In these cases, resistance to the IGF-1R-inhibitory effects of PPP may be less relevant to its overall efficacy.
Q3: Does acquired resistance to this compound involve common multidrug resistance (MDR) proteins?
A3: No, studies have shown that cell lines with acquired tolerance to this compound do not exhibit increased expression of the multidrug resistance proteins MDR1 or MRP1.[1] Consistently, these cells do not show decreased sensitivity to conventional cytostatic drugs; in fact, their sensitivity may even be increased.[1]
Q4: Can this compound be effective against cancer cells that are already resistant to other chemotherapy drugs?
A4: Yes, this compound has demonstrated efficacy in various multidrug-resistant cancer cell lines.[7][8][9] For example, it has been shown to be active against osteosarcoma cell lines with known resistance to conventional agents like doxorubicin and paclitaxel.[8][9] Its mechanism of targeting the IGF-1R pathway can circumvent some common resistance mechanisms.[7]
Q5: Can combining this compound with other drugs help overcome resistance?
A5: Yes, research indicates that this compound can enhance the cytotoxic effects of other chemotherapeutic agents, offering a potential strategy to overcome resistance.[7][8][10][11][12] For instance, it has been shown to increase the effectiveness of doxorubicin in doxorubicin-resistant osteosarcoma cell lines.[8]
Troubleshooting Guides
Problem 1: My cancer cell line is showing reduced sensitivity or acquired resistance to this compound.
Possible Cause 1: Alterations in the IGF-1R Signaling Pathway
-
How to Investigate:
-
Assess IGF-1R Expression and Phosphorylation: Use Western blotting to compare the protein levels of total IGF-1R and phosphorylated IGF-1R (p-IGF-1R) in your resistant cells versus the parental, sensitive cell line. A temporary increase in total IGF-1R has been associated with initial adaptation.[1]
-
Analyze Downstream Signaling: Check the phosphorylation status of key downstream effectors of the IGF-1R pathway, such as Akt and ERK, using Western blotting.[2][7]
-
-
Troubleshooting Steps:
-
If IGF-1R expression is elevated, consider if this is a transient effect. Continue to monitor expression levels with ongoing this compound exposure.
-
If downstream pathways remain active despite this compound treatment, investigate potential bypass tracks or mutations in downstream signaling components.
-
Possible Cause 2: Engagement of IGF-1R-Independent Mechanisms
-
How to Investigate:
-
Cell Cycle Analysis: Perform flow cytometry with propidium iodide (PI) staining to analyze the cell cycle distribution. This compound can induce a G2/M phase arrest, which may be indicative of microtubule disruption.[2][3][4][7]
-
Microtubule Integrity Assay: Use immunofluorescence to visualize the microtubule network in treated and untreated cells. Disruption of microtubule formation and aberrant mitotic spindles can indicate an IGF-1R-independent mechanism of action.[2][3][4][5]
-
IGF-1R Knockdown: Use siRNA to specifically knock down IGF-1R in your resistant cell line and then treat with this compound. If the drug retains its cytotoxic effect, it suggests an IGF-1R-independent mechanism.[2][3][4]
-
-
Troubleshooting Steps:
-
If an IGF-1R-independent mechanism is identified, the resistance may not be target-specific. In such cases, combination therapies targeting different cellular processes may be more effective. For example, combining this compound with other microtubule-targeting agents like vinorelbine has shown synergistic effects in some resistant lines.[2][3]
-
Possible Cause 3: Experimental or Compound-Related Issues
-
How to Investigate:
-
Compound Integrity: Verify the purity and stability of your this compound stock solution.
-
Cell Line Authenticity and Health: Confirm the identity of your cell line through short tandem repeat (STR) profiling. Regularly test for mycoplasma contamination, as this can significantly alter cellular responses to drugs.[7]
-
-
Troubleshooting Steps:
-
Use a fresh, validated batch of this compound.
-
If mycoplasma is detected, treat the culture or discard it and restart with a clean stock.
-
Data Presentation
Table 1: this compound IC50 Values in Pemetrexed-Resistant vs. Parental Malignant Pleural Mesothelioma (MPM) Cell Lines
| Cell Line | Parental/Resistant | This compound IC50 (µM) |
| H2452 | Parental | > 1.0 |
| H2452/PEM | Pemetrexed-Resistant | ~0.7 |
| 211H | Parental | > 1.0 |
| 211H/PEM | Pemetrexed-Resistant | ~0.6 |
Data adapted from studies on pemetrexed-resistant MPM, where this compound was more effective against the resistant lines.[2]
Table 2: Effect of this compound and Oxaliplatin Combination on Cell Viability in Chemoresistant Colorectal Cancer Cells
| Cell Line | Treatment | Relative Cell Viability (Fold Change vs. Control) |
| HCT116-R | Oxaliplatin (53 µM) | ~1.0 (no significant change) |
| HCT116-R | Oxaliplatin (53 µM) + this compound (1 µM) | ~0.65 (significant reduction) |
Data adapted from a study on oxaliplatin-resistant colorectal cancer cells, demonstrating that this compound enhances the efficacy of oxaliplatin.[10][12]
Experimental Protocols
1. Western Blotting for IGF-1R Pathway Activation
-
Objective: To assess the expression and phosphorylation status of IGF-1R and downstream proteins like Akt and ERK.
-
Methodology:
-
Cell Lysis: Treat cancer cells with this compound for the desired time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-IGF-1R, total IGF-1R, p-Akt, total Akt, p-ERK, and total ERK overnight at 4°C. Use a loading control like β-actin or GAPDH.[7]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.[7]
-
2. Apoptosis Assay by Annexin V/PI Staining
-
Objective: To quantify the extent of apoptosis induced by this compound.
-
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound for 24-48 hours.[7]
-
Cell Harvesting: Collect both adherent and floating cells.[7]
-
Washing: Wash the cells with cold PBS.[7]
-
Staining: Resuspend the cells in 1X Annexin Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[7]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[7]
-
Visualizations
Caption: IGF-1R signaling and points of this compound inhibition.
Caption: Workflow for investigating this compound resistance.
References
- 1. The insulin-like growth factor-1 receptor inhibitor PPP produces only very limited resistance in tumor cells exposed to long-term selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - Sun - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. This compound inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound causes mitotic arrest and catastrophe by depolymerizing microtubules via insulin-like growth factor-1 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. IGF-1 receptor (IGF-1R) tyrosine kinase inhibitor cyclolignan PPP inhibits proliferation and induces apoptosis in multidrug resistant osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. This compound, an IGF‑1 receptor inhibitor, enhances oxaliplatin efficacy in chemoresistant colorectal cancer HCT116 cells by reducing metastatic potential - ProQuest [proquest.com]
- 12. This compound, an IGF‑1 receptor inhibitor, enhances oxaliplatin efficacy in chemoresistant colorectal cancer HCT116 cells by reducing metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Picropodophyllin Resistance in Glioblastoma
Welcome to the technical support center for researchers utilizing picropodophyllin (PPP) in glioblastoma (GBM) studies. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance the reproducibility of your experiments.
Troubleshooting Guides
This section is designed to help you identify and resolve common issues encountered during your experiments with this compound.
Issue 1: Glioblastoma cells show little to no response to this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Intrinsic Resistance | 1. Verify IGF-1R Expression: Confirm the presence of the drug target, Insulin-like Growth Factor 1 Receptor (IGF-1R), in your cell line via Western blot or flow cytometry.[1] Low or absent IGF-1R expression will render cells unresponsive to PPP. |
| 2. Assess Basal PI3K/Akt Pathway Activation: High basal activation of the PI3K/Akt/mTOR pathway, potentially due to PTEN loss or activating mutations in PIK3CA, can bypass the need for IGF-1R signaling and confer resistance.[2][3] Analyze the phosphorylation status of Akt and downstream effectors like S6 ribosomal protein. | |
| Experimental Issues | 1. Confirm Drug Potency: Ensure the this compound stock solution is correctly prepared and stored to prevent degradation. Test the drug on a sensitive control cell line to confirm its activity. |
| 2. Optimize Drug Concentration and Treatment Duration: Perform a dose-response curve with a wide range of PPP concentrations (e.g., 0.1 µM to 10 µM) and vary the incubation time (e.g., 24, 48, 72 hours) to determine the optimal conditions for your specific cell line.[1] |
Issue 2: Initial response to this compound is observed, but resistance develops over time.
| Potential Cause | Troubleshooting Steps |
| Activation of Bypass Signaling Pathways | 1. Investigate EGFR Signaling: Activation of the Epidermal Growth Factor Receptor (EGFR) pathway is a common mechanism of resistance to IGF-1R inhibitors.[4][5] Assess EGFR phosphorylation levels in your resistant cells. Consider a combination therapy approach with an EGFR inhibitor like gefitinib.[4][5] |
| 2. Examine Other Receptor Tyrosine Kinases (RTKs): Multiplexed activation of other RTKs can also confer resistance.[4] Use a phospho-RTK array to identify upregulated RTKs in your resistant cell population. | |
| Upregulation of Drug Efflux Pumps | 1. Assess ABC Transporter Expression: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can lead to drug efflux and reduced intracellular concentration of PPP.[6][7][8] Evaluate the expression of ABCB1 and other relevant transporters (e.g., ABCG2) by qPCR or Western blot. |
| 2. Co-treatment with an ABC Transporter Inhibitor: If ABC transporter expression is elevated, consider co-treatment with a known inhibitor to see if it restores sensitivity to PPP. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in glioblastoma?
A1: this compound is a selective inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R).[1][9] By inhibiting the tyrosine kinase activity of IGF-1R, it blocks downstream signaling through the PI3K/Akt and MAPK pathways, leading to decreased cell proliferation and induction of apoptosis in glioblastoma cells.[1]
Q2: My glioblastoma cell line has a PTEN mutation. Will it be resistant to this compound?
A2: Not necessarily. While loss of the tumor suppressor PTEN leads to sustained activation of the PI3K/Akt pathway, some studies have shown that PTEN inactivation does not always protect glioblastoma cell lines from the effects of this compound.[1][10] However, constitutive activation of the PI3K/Akt pathway is a known resistance mechanism for various targeted therapies, so it should be considered a potential factor.[2]
Q3: What are the most promising combination therapies to overcome this compound resistance?
A3: Based on the known resistance mechanisms, combination therapies are a promising strategy. Co-targeting EGFR and IGF-1R has shown synergistic effects in glioblastoma.[4][5][11] Combining this compound with an EGFR inhibitor, such as gefitinib, can be more effective than either agent alone.[4][5] Additionally, combining PPP with inhibitors of the downstream PI3K/Akt/mTOR pathway may also be beneficial.[2][4]
Q4: Can this compound cross the blood-brain barrier?
A4: Yes, studies have shown that this compound can cross the blood-brain barrier and induce regression of intracerebral glioblastoma xenografts in animal models.[1][9]
Q5: How can I develop a this compound-resistant glioblastoma cell line for my experiments?
A5: A this compound-resistant cell line can be generated by continuous exposure of a sensitive parental cell line to gradually increasing concentrations of the drug over several weeks to months.[12][13] The resistant phenotype should be confirmed by comparing the IC50 value of the resistant line to the parental line.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Human Glioblastoma Cell Lines
| Cell Line | IC50 (µM) after 48h | Fold Increase in Apoptosis |
| U-87MG | 0.36 | ++++++ |
| U-1242MG Cl 4 | 1.93 | + |
| U-343MG 5L | 0.70 | ++ |
Data extracted from Yin et al., Neuro-Oncology, 2010.[1] The number of '+' symbols is proportional to the fold increase in apoptosis.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using Resazurin Assay
This protocol is adapted from the methodology described in the study by Yin et al.[1]
-
Cell Seeding: Plate glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.05, 0.2, 0.5, 1.0, and 2.5 µM) for 48 hours. Include a vehicle control (e.g., DMSO).
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% of the total volume and incubate for 2-4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value by interpolation.
Protocol 2: Western Blot Analysis of IGF-1R and Akt Phosphorylation
This protocol is based on the methods described by Yin et al.[10]
-
Cell Lysis: After treatment with this compound and/or IGF-1 stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IGF-1R, total IGF-1R, phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Troubleshooting workflow for intrinsic this compound resistance.
Caption: this compound inhibits the IGF-1R pathway, which can be bypassed by EGFR signaling.
Caption: Workflow for generating a this compound-resistant glioblastoma cell line.
References
- 1. Targeting the insulin-like growth factor-1 receptor by this compound as a treatment option for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. InsR/IGF1R pathway mediates resistance to EGFR inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. InsR/IGF1R Pathway Mediates Resistance to EGFR Inhibitors in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. proceedings.science [proceedings.science]
- 7. Role of ABC transporters in the chemoresistance of human gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting the insulin-like growth factor-1 receptor by this compound as a treatment option for glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Picropodophyllin & EGFR Signaling: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the off-target effects of picropodophyllin (PPP) on Epidermal Growth Factor Receptor (EGFR) signaling.
Frequently Asked Questions (FAQs)
Q1: Is this compound selective for IGF-1R, or does it have off-target effects on EGFR?
A1: While this compound (PPP) is primarily characterized as a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) with an IC50 of 1 nM, emerging evidence suggests it can exert off-target effects on other receptor tyrosine kinases, including EGFR.[1][2] Picropodophyllotoxin (PPT), a stereoisomer of PPP, has been shown to inhibit both EGFR and MET in gefitinib-resistant non-small cell lung cancer (NSCLC) cells.[3][4] This dual-targeting capability may contribute to its efficacy in overcoming certain types of drug resistance.[3]
Q2: How does this compound affect the phosphorylation of EGFR and its downstream signaling?
A2: Studies have demonstrated that picropodophyllotoxin (PPT) can suppress the phosphorylation of both EGFR and MET in a dose-dependent manner in gefitinib-resistant NSCLC cells.[3] This inhibition of receptor phosphorylation leads to a subsequent decrease in the phosphorylation of downstream signaling proteins such as AKT and ERK.[3] While PPP is noted for its high selectivity for IGF-1R over EGFR in some contexts, under certain experimental conditions and in specific cell lines, it may directly or indirectly influence the EGFR signaling cascade.[1]
Q3: We are observing unexpected inhibition of EGFR phosphorylation in our experiments with this compound. How can we troubleshoot this?
A3: If you observe unexpected inhibition of EGFR phosphorylation, consider the following troubleshooting steps:
-
Confirm Reagent Identity and Purity: Ensure the identity and purity of your this compound compound, as its stereoisomer, podophyllotoxin (PPT), is known to inhibit EGFR.[5]
-
Cell Line Specificity: The off-target effects of PPP on EGFR may be cell-context dependent. The expression levels of IGF-1R, EGFR, and other related receptors in your cell line could influence the observed effects.
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Concentration and Treatment Duration: Investigate a range of PPP concentrations and treatment times. Off-target effects may become more prominent at higher concentrations or with prolonged exposure.
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Control Experiments: Include appropriate controls in your experiments. This should consist of a vehicle control, a positive control for EGFR inhibition (e.g., gefitinib), and potentially a cell line with known sensitivity or resistance to PPP's effects on EGFR.
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Orthogonal Validation: Validate your findings using alternative methods. For instance, if you are observing changes in phosphorylation via Western blot, consider performing a kinase activity assay to directly measure EGFR kinase inhibition.[3]
Q4: What are the potential mechanisms behind this compound's off-target effects on EGFR signaling?
A4: The precise mechanisms are still under investigation, but potential explanations include:
-
Direct Kinase Inhibition: Although less potent than its effect on IGF-1R, PPP or its contaminants/isomers might directly bind to the ATP-binding pocket of EGFR, inhibiting its kinase activity.[3]
-
Receptor Downregulation: PPP has been shown to downregulate IGF-1R.[6] A similar mechanism might affect EGFR expression or stability in certain cellular contexts.
-
Crosstalk between Signaling Pathways: Inhibition of IGF-1R signaling by PPP can lead to complex feedback loops and crosstalk with other signaling pathways, including the EGFR pathway. This could indirectly lead to a reduction in EGFR signaling activity.
Troubleshooting Guides
Problem: Inconsistent Western Blot Results for p-EGFR after this compound Treatment
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Low Basal p-EGFR Levels | Serum-starve cells for 12-18 hours before treatment to reduce basal EGFR phosphorylation. Stimulate cells with EGF (e.g., 100 ng/mL for 15-30 minutes) to induce a robust and detectable p-EGFR signal.[7] |
| Suboptimal Antibody Performance | Ensure your primary antibody is specific for the phosphorylated form of EGFR at the correct tyrosine residue (e.g., Y1068). Validate the antibody using positive and negative controls (e.g., EGF-stimulated vs. unstimulated lysates, and lysates from cells treated with a known EGFR inhibitor). |
| Protein Degradation | Always use fresh lysis buffer supplemented with protease and phosphatase inhibitors.[7][8] Keep samples on ice throughout the protein extraction process. |
| Issues with Stripping and Re-probing | When probing for total EGFR and a loading control on the same membrane, ensure the stripping procedure is complete without removing excessive protein. It may be preferable to run parallel gels for phospho-protein and total protein analysis.[8] |
| Transfer Inefficiency of High Molecular Weight Proteins | For EGFR (approx. 175 kDa), use a lower percentage acrylamide gel (e.g., 8% Tris-Glycine). Optimize transfer conditions by using a PVDF membrane and extending the transfer time or increasing the voltage. |
Quantitative Data Summary
Table 1: Inhibitory Concentrations of this compound and Related Compounds
| Compound | Target | IC50 | Cell Line/Assay Condition |
| This compound (PPP) | IGF-1R | 1 nM | In vitro kinase assay |
| Picropodophyllotoxin (PPT) | EGFR | 39.3% inhibition at 0.1 µM | Kinase activity assay in HCC827GR cell lysates |
| Picropodophyllotoxin (PPT) | MET | 56.7% inhibition at 0.1 µM | Kinase activity assay in HCC827GR cell lysates |
Data compiled from multiple sources.[1][3]
Key Experimental Protocols
Protocol: Western Blot Analysis of EGFR Phosphorylation
This protocol outlines the steps to assess the effect of this compound on EGFR phosphorylation in cultured cells.
1. Cell Culture and Treatment: a. Plate cells (e.g., A549, HCC827GR) in appropriate growth medium and culture until they reach 70-80% confluency. b. Serum-starve the cells for 12-18 hours in a serum-free medium to reduce basal receptor phosphorylation.[7] c. Prepare treatment groups: i. Vehicle Control (e.g., DMSO) ii. This compound (at desired concentrations) iii. Positive Control (e.g., Gefitinib) d. Treat cells with the compounds for the desired duration (e.g., 2-24 hours). e. For experiments requiring stimulation, add EGF (e.g., 100 ng/mL) for the final 15-30 minutes of the treatment period.[7][8]
2. Protein Extraction: a. After treatment, place the culture plates on ice and aspirate the medium. b. Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). c. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[8] d. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube. e. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[7] g. Carefully transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes. c. Load 20-30 µg of protein per lane into an 8% Tris-Glycine gel. Include a pre-stained protein ladder. d. Run the gel at 100-120V until the dye front reaches the bottom.
5. Western Blotting: a. Transfer the proteins to a PVDF membrane. b. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. c. Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-EGFR Y1068) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. d. Wash the membrane three times with TBST for 10 minutes each. e. Incubate with an HRP-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature. f. Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis: a. Prepare an Enhanced Chemiluminescence (ECL) substrate and incubate it with the membrane for 1-5 minutes. b. Capture the chemiluminescent signal using a digital imager. c. To normalize the data, strip the membrane and re-probe with antibodies for total EGFR and a loading control (e.g., β-actin or GAPDH).[8]
Visualizations
Caption: Off-target inhibition of the EGFR signaling pathway by this compound.
Caption: Workflow for analyzing this compound's effect on EGFR phosphorylation.
Caption: Logical approach to troubleshooting unexpected EGFR inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. abmole.com [abmole.com]
- 3. Picropodophyllotoxin Inhibits Cell Growth and Induces Apoptosis in Gefitinib-Resistant Non-Small Lung Cancer Cells by Dual-Targeting EGFR and MET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Picropodophyllotoxin Inhibits Cell Growth and Induces Apoptosis in Gefitinib-Resistant Non-Small Lung Cancer Cells by Dual-Targeting EGFR and MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound induces downregulation of the insulin-like growth factor 1 receptor: potential mechanistic involvement of Mdm2 and beta-arrestin1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Picropodophyllin and Cisplatin Combination Dosage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the combination dosage of picropodophyllin (PPP) and cisplatin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving the combination of this compound and cisplatin.
Q1: We are observing high variability in our cell viability assay results between experiments. What could be the cause?
A1: High variability in cell viability assays is a common issue. Several factors could be contributing to this:
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Cell Seeding Density: Inconsistent cell numbers seeded across wells can lead to significant differences in confluence and, consequently, in drug response.
-
Troubleshooting:
-
Ensure a homogenous single-cell suspension before seeding.
-
Perform a cell count for each experiment and use a consistent seeding density.
-
Allow cells to adhere and distribute evenly overnight before adding the drugs.
-
-
-
Drug Solution Preparation and Storage: Cisplatin solutions are particularly sensitive to preparation methods and storage conditions.
-
Troubleshooting:
-
Always prepare fresh cisplatin solutions in 0.9% NaCl. Do not use DMSO to dissolve cisplatin, as it can inactivate the drug.
-
Protect cisplatin solutions from light.
-
This compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the culture medium is consistent across all wells and is below a cytotoxic level (generally <0.5%).
-
-
-
Edge Effects in Microplates: Wells on the perimeter of a 96-well plate are prone to evaporation, which can alter drug concentrations.
-
Troubleshooting:
-
Avoid using the outer wells for experimental data. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.
-
-
-
Cell Line Stability: Cell lines can change phenotypically and genotypically over multiple passages, affecting their drug sensitivity.
-
Troubleshooting:
-
Use cells within a consistent and low passage number range for a series of experiments.
-
Regularly authenticate your cell lines.
-
-
Q2: How do we determine if the interaction between this compound and cisplatin is synergistic, additive, or antagonistic?
A2: To determine the nature of the drug interaction, you can use methods like the fractional product method of Webb or calculate a Combination Index (CI). A common approach involves assessing the effect of a subtoxic dose of one drug on the dose-response curve of the other.
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Fractional Product Method of Webb: This method is used to assess the type of drug-drug interaction. If the observed effect of the combination is greater than the product of the effects of the individual drugs, it suggests synergism. If it is equal, the effect is additive, and if it is less, it is antagonistic.
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Combination Index (CI): The CI method, based on the median-effect principle of Chou-Talalay, provides a quantitative measure of the interaction. A CI value less than 1 indicates synergism, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Q3: We are not observing the expected synergistic effect. What are the potential reasons?
A3: A lack of synergy could be due to several experimental factors:
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Suboptimal Drug Concentrations or Ratios: The synergistic effect of a drug combination is often dependent on the specific concentrations and the ratio of the two drugs.
-
Troubleshooting:
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First, determine the IC50 value for each drug individually in your cell line.
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Test a matrix of concentrations for both drugs, including concentrations below and above their individual IC50 values.
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Experiment with different fixed-ratio combinations (e.g., based on the ratio of their IC50s).
-
-
-
Timing of Drug Administration: The sequence of drug addition (simultaneous vs. sequential) can significantly impact the outcome.
-
Troubleshooting:
-
Compare the effects of simultaneous administration with sequential schedules (e.g., pre-treating with this compound for a certain period before adding cisplatin, or vice-versa).
-
-
-
Cell Line-Specific Responses: The interaction between this compound and cisplatin can be cell-type specific.
-
Troubleshooting:
-
Confirm the expression of the IGF-1R in your cell line, as this compound's primary target is this receptor.
-
-
Q4: How can we confirm that the observed cell death is due to apoptosis?
A4: An Annexin V/Propidium Iodide (PI) apoptosis assay followed by flow cytometry is a standard method to quantify apoptosis.
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Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS. PI is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
Interpretation:
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Annexin V-negative / PI-negative: Live cells
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Annexin V-positive / PI-negative: Early apoptotic cells
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Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Data Presentation
The following tables summarize quantitative data on the effect of this compound and cisplatin on rhabdomyosarcoma cell lines, based on data from Tarnowski et al. (2017).
Table 1: Effect of Cisplatin with or without a Subtoxic Dose of this compound (0.1 µM) on the Viability of RH30 Rhabdomyosarcoma Cells
| Cisplatin Concentration (µM) | Cell Viability (%) - Cisplatin Alone | Cell Viability (%) - Cisplatin + 0.1 µM PPP |
| 0 | 100 | ~98 |
| 0.01 | ~95 | ~85 |
| 0.1 | ~88 | ~75 |
| 1 | ~75 | ~60 |
| 10 | ~50 | ~40 |
| 100 | ~30 | ~25 |
Data are estimated from graphical representations in Tarnowski et al. (2017). "PPP" refers to this compound.
Table 2: Effect of Cisplatin with or without a Subtoxic Dose of this compound (0.1 µM) on the Viability of RD Rhabdomyosarcoma Cells
| Cisplatin Concentration (µM) | Cell Viability (%) - Cisplatin Alone | Cell Viability (%) - Cisplatin + 0.1 µM PPP |
| 0 | 100 | ~97 |
| 0.01 | ~92 | ~80 |
| 0.1 | ~80 | ~65 |
| 1 | ~65 | ~50 |
| 10 | ~40 | ~30 |
| 100 | ~25 | ~20 |
Data are estimated from graphical representations in Tarnowski et al. (2017). "PPP" refers to this compound.
Experimental Protocols
Protocol 1: Determining Cell Viability using the MTT Assay
This protocol outlines the steps to assess the effect of this compound and cisplatin, alone and in combination, on the viability of cancer cells.
Materials:
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Cancer cell line of interest (e.g., RH30, RD)
-
Complete culture medium
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96-well plates
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This compound (PPP) stock solution (in DMSO)
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Cisplatin stock solution (in 0.9% NaCl, protected from light)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO
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Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
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Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of cisplatin in culture medium from the stock solution.
-
Prepare dilutions of PPP in culture medium. For combination treatments, prepare solutions containing a fixed subtoxic concentration of PPP (e.g., 0.1 µM) and serial dilutions of cisplatin.
-
Remove the medium from the wells and add 100 µL of the drug solutions. Include vehicle controls (medium with the same concentration of DMSO and/or NaCl as the highest drug concentrations).
-
Incubate for the desired time period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot dose-response curves to determine IC50 values.
-
Protocol 2: Synergy Analysis using the Fractional Product Method of Webb
This method is used to evaluate the nature of the interaction between two drugs.
Procedure:
-
Perform a cell viability assay (as described in Protocol 1) with three groups:
-
Drug A (e.g., Cisplatin) alone at a specific concentration.
-
Drug B (e.g., this compound) alone at a specific concentration.
-
Combination of Drug A and Drug B at the same concentrations.
-
-
Calculate the fraction of cells affected (Fa) for each treatment: Fa = 1 - (mean absorbance of treated wells / mean absorbance of control wells).
-
Calculate the expected additive effect (Fa_expected) using the formula: Fa_expected = Fa_A + Fa_B - (Fa_A * Fa_B) where Fa_A and Fa_B are the fractions affected by Drug A and Drug B alone, respectively.
-
Compare the observed fraction affected by the combination (Fa_combination) with the expected additive effect:
-
If Fa_combination > Fa_expected: Synergistic effect
-
If Fa_combination = Fa_expected: Additive effect
-
If Fa_combination < Fa_expected: Antagonistic effect
-
Protocol 3: Apoptosis Detection using Annexin V/PI Staining
This protocol describes how to quantify apoptosis using flow cytometry.
Materials:
-
Cells treated with this compound, cisplatin, or the combination.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Harvesting:
-
After drug treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
-
Cell Washing:
-
Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Cell Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound and cisplatin combination dosage.
Caption: Signaling pathways affected by this compound and cisplatin combination therapy.
Technical Support Center: Interpreting Picropodophyllin-Induced G2/M Cell Cycle Arrest
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating G2/M cell cycle arrest induced by picropodophyllin (PPP).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (PPP) is a selective inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) with an IC50 of 1 nM.[1][2] It is a cyclolignan and a stereoisomer of podophyllotoxin.[3] While its primary described mechanism is the inhibition of IGF-1R, leading to the suppression of downstream signaling pathways like PI3K/Akt and MAPK/Erk, recent evidence suggests it may also induce G2/M cell cycle arrest through mechanisms independent of IGF-1R inhibition, potentially by interfering with microtubule dynamics.[3][4][5][6]
Q2: How does this compound induce G2/M cell cycle arrest?
This compound has been shown to cause an accumulation of cells in the G2/M phase of the cell cycle.[4][5][7][8][9] This arrest can be mediated through two potential pathways:
-
IGF-1R-dependent pathway: By inhibiting IGF-1R, PPP blocks the activation of downstream signaling cascades such as the PI3K/Akt and Ras/MAPK pathways, which are crucial for cell cycle progression.[1][10][11]
-
IGF-1R-independent pathway: Studies suggest that PPP can induce a mitotic block and features of mitotic catastrophe by depolymerizing microtubules, an effect that is independent of its IGF-1R inhibitory activity.[5][6][12] This is supported by the observation that PPP treatment leads to an increase in soluble tubulin and a decrease in spindle-associated tubulin.[6]
Q3: What are the expected downstream effects of this compound treatment on signaling pathways?
Treatment with this compound is expected to lead to a reduction in the phosphorylation of IGF-1R and its downstream effectors, including Akt (at Ser473) and Erk1/2.[1][2] This inhibition of pro-survival and proliferation pathways can lead to apoptosis and cell cycle arrest.[3][13]
Troubleshooting Guides
Problem 1: Inconsistent or no G2/M arrest observed after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Cell line resistance or low IGF-1R expression | Confirm IGF-1R expression in your cell line via Western blot or flow cytometry. Test a range of PPP concentrations (e.g., 0.1 µM to 10 µM) and time points (e.g., 16 to 48 hours) to determine the optimal conditions for your specific cell line.[5] |
| Drug inactivity | Ensure the this compound stock solution is properly prepared and stored. PPP is typically dissolved in DMSO and stored at -20°C or -80°C.[14] Test the activity of your PPP stock on a sensitive positive control cell line known to undergo G2/M arrest in response to the compound. |
| Suboptimal cell culture conditions | Maintain a consistent cell density and ensure cells are in the logarithmic growth phase before treatment. Cell synchronization techniques, such as a double thymidine block, can be used to enrich the cell population in a specific phase before adding PPP, potentially leading to a more pronounced G2/M arrest.[15][16] |
| Issues with cell cycle analysis protocol | Review your fixation and staining protocol. Inadequate fixation or RNase treatment can lead to poor histogram resolution. Ensure proper handling of cells to avoid clumping, which can affect flow cytometry results.[17] |
Problem 2: High levels of cell death obscuring cell cycle analysis.
| Possible Cause | Troubleshooting Steps |
| This compound concentration is too high | Perform a dose-response experiment to identify a concentration that induces G2/M arrest with minimal apoptosis. Doses above 2µM have been shown to cause massive apoptosis in some cell lines.[3] |
| Extended treatment duration | Shorten the incubation time with this compound. A time-course experiment (e.g., 4, 8, 16, 24 hours) can help identify the optimal window for observing G2/M arrest before the onset of significant apoptosis.[5] |
| Cell line is highly sensitive to apoptosis | In addition to adjusting dose and time, consider using a pan-caspase inhibitor (e.g., Z-VAD-FMK) to determine if the observed cell death is caspase-dependent and to potentially unmask the G2/M arrest. Note that PPP can also induce caspase-independent cell death.[8] |
Problem 3: Discrepancy between IGF-1R inhibition and G2/M arrest.
| Possible Cause | Troubleshooting Steps |
| IGF-1R-independent mechanism of action | This may not be a technical issue but a biological phenomenon. To investigate this, use cell lines with low or no IGF-1R expression (e.g., IGF-1R knockout cells) or use siRNA to deplete IGF-1R.[5][6] If G2/M arrest still occurs, it points towards an IGF-1R-independent mechanism. |
| Off-target effects | Consider the possibility that at the concentration used, PPP is affecting other cellular targets. Investigate the effect of PPP on microtubule polymerization using tubulin polymerization assays or by observing spindle formation via immunofluorescence microscopy.[6] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is adapted from standard procedures for analyzing DNA content.[17][18][19][20]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase A Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells at an appropriate density and treat with this compound or vehicle control for the desired time.
-
Harvesting: Harvest cells by trypsinization, collect them in a centrifuge tube, and centrifuge at 200 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again at 200 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 ml of ice-cold PBS. While gently vortexing, add 4 ml of ice-cold 70% ethanol dropwise to the cell suspension.
-
Storage: Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol. Wash the pellet with PBS and centrifuge again. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 2: Western Blot Analysis of Key Signaling Proteins
This protocol provides a general framework for assessing the phosphorylation status of IGF-1R and downstream targets.[15][21][22]
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IGF-1R, anti-IGF-1R, anti-phospho-Akt, anti-Akt, anti-phospho-Erk1/2, anti-Erk1/2, anti-Cyclin B1, anti-Cdk1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
Data Presentation
Table 1: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment (Concentration, Time) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| 231Br | 1 µg/mL PPP, 48 hr | 8.5 | 5.5 | 86 | [7] |
| BT474Br3 | 1 µg/mL PPP, 48 hr | 55 | 10 | 35 | [7] |
| T98 | 500 nM PPP, 16-72 hr | Decrease | Decrease | Increase | [8] |
| LN-229 | 500 nM PPP, 16-72 hr | Decrease | Decrease | Increase | [8] |
| U87 | 500 nM PPP, 16-72 hr | Less affected | Less affected | Less affected | [8] |
Table 2: Inhibitory Concentrations of this compound
| Target | IC50 | Assay Conditions | Reference |
| IGF-1R | 1 nM | In vitro tyrosine kinase assay | [1][2] |
Visualizations
Caption: this compound signaling pathways leading to G2/M arrest.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. This compound causes mitotic arrest and catastrophe by depolymerizing microtubules via insulin-like growth factor-1 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. This compound causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (PPP) is a potent rhabdomyosarcoma growth inhibitor both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, an IGF‑1 receptor inhibitor, enhances oxaliplatin efficacy in chemoresistant colorectal cancer HCT116 cells by reducing metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. IGF-1 receptor (IGF-1R) tyrosine kinase inhibitor cyclolignan PPP inhibits proliferation and induces apoptosis in multidrug resistant osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Picropodophyllotoxin, IGF-1R inhibitor (CAS 477-47-4) | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. Video: Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols [jove.com]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 20. assaygenie.com [assaygenie.com]
- 21. Western Blot Protocol | Proteintech Group [ptglab.com]
- 22. bio-rad.com [bio-rad.com]
Technical Support Center: Picropodophyllin (PPP) Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the toxicity of picropodophyllin (PPP) in normal versus cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (PPP)?
A1: this compound (PPP), also known as AXL1717, is widely recognized as a selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) with a reported IC50 of 1 nM in cell-free assays.[1][2] It functions by blocking the tyrosine phosphorylation of IGF-1R, which in turn inhibits downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/Erk pathways.[1][2][3] However, emerging evidence suggests that PPP can also induce mitotic arrest and cell death through an IGF-1R-independent mechanism by destabilizing microtubules.[4][5]
Q2: Does PPP exhibit selective toxicity towards cancer cells over normal cells?
A2: Yes, several studies indicate that PPP shows preferential toxicity towards cancer cells. For instance, research on osteosarcoma cell lines demonstrated that PPP has relatively low toxicity in normal human osteoblast cell lines compared to their cancerous counterparts.[6] Furthermore, in vivo studies have shown that PPP is well-tolerated in animals and has undergone clinical trials where it exhibited manageable side effects, with reversible neutropenia being the primary dose-limiting toxicity.[5][7][8] One study specifically noted that the mitotic block induced by PPP occurred in human cancer cell lines and xenografts but not in normal hepatocytes or mouse tissues.[5]
Q3: What are the typical IC50 values for PPP in various cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) of PPP varies across different cancer cell lines, but it generally falls within the nanomolar to low micromolar range. For a detailed comparison, please refer to the data presented in Table 1.
Q4: Can resistance to PPP develop in cancer cells?
A4: While PPP has shown efficacy in chemoresistant cancer cell lines, the potential for acquired resistance exists.[6][9] The mechanisms of resistance are still under investigation but could involve alterations in the IGF-1R signaling pathway or changes in microtubule dynamics.
Q5: What are the observed cellular effects of PPP treatment on cancer cells?
A5: Treatment of cancer cells with PPP typically leads to inhibition of cell growth, induction of apoptosis (programmed cell death), and cell cycle arrest, often in the G2/M phase.[1][5][7][10][11] The induction of apoptosis can occur through caspase-dependent mitochondrial pathways.[12] In some contexts, PPP can also reduce cell motility and metastatic potential.[5][9]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for PPP in the same cell line.
-
Possible Cause 1: Cell Culture Conditions. Variations in cell density, passage number, and serum concentration in the culture medium can influence cellular response to PPP.
-
Solution: Standardize cell seeding density and passage number for all experiments. Ensure consistent serum concentration, as components in serum can interact with the drug or affect cell signaling.
-
-
Possible Cause 2: Drug Stability and Storage. PPP, like many small molecules, can degrade over time if not stored properly.
-
Solution: Prepare fresh stock solutions of PPP in a suitable solvent (e.g., DMSO) and store them in aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Assay Method. The type of cytotoxicity assay used (e.g., MTT, XTT, resazurin-based) can yield different IC50 values due to variations in their underlying principles.
-
Solution: Be consistent with the chosen cytotoxicity assay. For confirmation, consider using a secondary, mechanistically different assay.
-
Problem 2: Lack of correlation between IGF-1R expression and PPP sensitivity.
-
Possible Cause: IGF-1R-Independent Mechanism. As mentioned in FAQ A1, PPP can exert its cytotoxic effects through microtubule destabilization, independent of IGF-1R signaling.[4][5]
-
Solution: Investigate the effects of PPP on the cell cycle and microtubule integrity. Perform cell cycle analysis by flow cytometry to check for G2/M arrest. Use immunofluorescence to visualize microtubule structures in treated cells. Compare the effects of PPP with known microtubule-targeting agents.
-
Problem 3: Difficulty in observing apoptosis induction after PPP treatment.
-
Possible Cause 1: Suboptimal Drug Concentration or Treatment Duration. The induction of apoptosis is both dose- and time-dependent.
-
Solution: Perform a time-course and dose-response experiment to identify the optimal conditions for apoptosis induction in your specific cell line.
-
-
Possible Cause 2: Cell Line-Specific Resistance to Apoptosis. Some cancer cells have defects in their apoptotic machinery.
-
Solution: Assess the expression levels of key apoptosis-related proteins (e.g., caspases, Bcl-2 family members). Consider that in some cells, PPP might induce other forms of cell death, such as mitotic catastrophe.[5]
-
Quantitative Data Summary
Table 1: IC50 Values of this compound (PPP) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| HT-29 | Human Colon Carcinoma | 60 nM | Not Specified | [2] |
| CNE-2 | Nasopharyngeal Carcinoma | ≤1 µM | 24 hours | [3] |
| CNE-2 | Nasopharyngeal Carcinoma | ≤0.5 µM | 48 hours | [3] |
| HCT116 | Colorectal Cancer | >1 µM (non-toxic at 1µM) | 48 hours | [9] |
| HCT116-R | Oxaliplatin-Resistant Colorectal Cancer | >1 µM (non-toxic at 1µM) | 48 hours | [9] |
| OCM-1, OCM-3, OCM-8, 92-1 | Uveal Melanoma | < 0.05 µM | Not Specified | [8] |
| RH30, RD | Rhabdomyosarcoma | ~0.1 µM | Not Specified | [13] |
| DU145 | Prostate Cancer | Induces apoptosis at 0.6-1.0 µM | 24 hours | [11] |
| LNCaP | Prostate Cancer | Induces apoptosis at 0.6-1.0 µM | 24 hours | [11] |
Experimental Protocols
1. Cytotoxicity Assay (Fluorometric Microculture Cytotoxicity Assay - FMCA)
This protocol is adapted from a study investigating the cytotoxic effects of PPP.[4]
-
Cell Seeding: Prepare a cell suspension at a density of 0.1 x 10^6 cells/mL in complete culture medium.
-
Plate Preparation: Pre-fill 96- or 384-well microtiter plates with serial dilutions of PPP in duplicate, at 10 times the desired final concentration.
-
Incubation: Seed the cells into the drug-containing plates. Incubate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
After incubation, wash the plates with phosphate-buffered saline (PBS).
-
Add a solution of fluorescein diacetate (FDA) in a physiological buffer.
-
Incubate for 30-60 minutes at 37°C to allow viable cells to hydrolyze FDA to fluorescein.
-
Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the survival index (SI) as the fluorescence from drug-treated wells divided by the fluorescence from untreated control wells. Determine the IC50 value by plotting the log of drug concentration against the SI and using non-linear regression analysis.
2. Western Blot Analysis for IGF-1R Phosphorylation
This protocol is a general guide based on methodologies described in several studies.[2][3]
-
Cell Treatment: Culture cells to 70-80% confluency and then treat with PPP at various concentrations for the desired duration. Include a positive control (e.g., IGF-1 stimulation) and a negative control (vehicle-treated).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated IGF-1R (p-IGF-1R), total IGF-1R, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis: Quantify the band intensities using densitometry software and normalize the p-IGF-1R signal to the total IGF-1R and loading control signals.
Visualizations
Caption: IGF-1R dependent signaling pathway inhibited by this compound.
Caption: IGF-1R independent mechanism of this compound via microtubule destabilization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound inhibits tumor growth of human nasopharyngeal carcinoma in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IGF-1 receptor (IGF-1R) tyrosine kinase inhibitor cyclolignan PPP inhibits proliferation and induces apoptosis in multidrug resistant osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. This compound, an IGF‑1 receptor inhibitor, enhances oxaliplatin efficacy in chemoresistant colorectal cancer HCT116 cells by reducing metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - Sun - Translational Lung Cancer Research [tlcr.amegroups.org]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. The Insulin-Like Growth Factor-I Receptor Inhibitor this compound-Induced Selective Apoptosis of Hepatocellular Carc… [ouci.dntb.gov.ua]
- 13. This compound (PPP) is a potent rhabdomyosarcoma growth inhibitor both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
issues with picropodophyllin in long-term cell culture
Welcome to the technical support center for picropodophyllin (PPP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments, with a focus on addressing challenges that may arise during long-term studies.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in long-term cell culture experiments.
Question: I am observing a precipitate in my cell culture medium after adding this compound. What is the cause and how can I prevent this?
Answer:
Precipitation of this compound is a frequent issue, primarily due to its poor aqueous solubility.[1] Several factors can contribute to this:
-
High Final Concentration: The concentration of this compound in your medium may have surpassed its solubility limit.
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock solution into the aqueous cell culture medium can cause the compound to crash out of solution.
-
Media Composition: Components within the cell culture medium, such as salts and proteins, can interact with this compound and decrease its solubility.
-
Temperature and pH Fluctuations: Changes in temperature and pH can negatively impact the solubility of the compound.
-
Evaporation: Loss of water from the culture vessel can increase the concentration of all components, including this compound, leading to precipitation.
Troubleshooting Workflow: Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
To prevent precipitation, consider the following strategies:
-
Optimize Stock Solution Preparation: Prepare a high-concentration stock solution in high-quality, anhydrous DMSO.[1]
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in pre-warmed cell culture medium to minimize solvent shock.
-
Control Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5% to avoid solvent-induced toxicity.
-
Pre-warm Media: Always add this compound to cell culture medium that has been pre-warmed to 37°C.
-
Regular Media Changes: In long-term experiments, replace the medium containing this compound regularly (e.g., every 48-72 hours) to maintain a consistent concentration and remove any potential degradation byproducts.
Question: The activity of this compound in my long-term culture seems to decrease over time. What could be the reason?
Answer:
A decline in this compound's activity over time can be attributed to several factors:
-
Compound Stability: this compound, like many small molecules, may have limited stability in aqueous solutions at 37°C. It can degrade over time, leading to a reduction in the effective concentration.
-
Metabolism by Cells: The cultured cells may metabolize this compound, reducing its intracellular concentration and thereby its efficacy.
-
Development of Cellular Resistance: Prolonged exposure to a drug can lead to the development of resistance mechanisms in cancer cells. For example, cells may upregulate efflux pumps that actively remove the drug from the cytoplasm.
To address this, it is recommended to:
-
Replenish the Compound: Change the culture medium and re-add freshly diluted this compound every 48-72 hours.
-
Assess Stability: To confirm if degradation is an issue, you can perform a stability test by incubating this compound in your cell culture medium for various durations and then testing its effect on a sensitive cell line.
Question: I am observing unexpected cytotoxicity or changes in cell morphology in my long-term experiments, even at low concentrations of this compound. What is happening?
Answer:
While originally identified as a selective IGF-1R inhibitor, recent studies have revealed that this compound also functions as a microtubule-destabilizing agent.[2][3][4] This off-target effect can lead to:
-
Mitotic Arrest: this compound can interfere with microtubule dynamics, leading to a G2/M phase cell cycle arrest and accumulation of cells in mitosis.[5][6][7]
-
Mitotic Catastrophe: Prolonged mitotic arrest can trigger a form of cell death known as mitotic catastrophe, which can explain the observed cytotoxicity.[5][6]
-
Morphological Changes: Disruption of the microtubule network can lead to significant changes in cell shape and morphology.
It is crucial to consider this dual mechanism of action when interpreting your results. The observed effects may be independent of IGF-1R signaling.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is poorly soluble in aqueous solutions but has high solubility in DMSO (up to 83 mg/mL).[1][8] It is recommended to prepare a concentrated stock solution in anhydrous DMSO. For long-term storage, solid this compound should be stored at -20°C in a desiccated, dark environment for up to 3 years.[1] Aliquoted DMSO stock solutions should be stored at -80°C for up to one year to avoid repeated freeze-thaw cycles.[1][8]
Q2: What is the typical concentration range for in vitro experiments?
A2: The effective concentration of this compound can vary significantly depending on the cell line and the duration of the experiment. The IC50 for IGF-1R inhibition is approximately 1 nM.[8][9] However, for observing effects on cell viability and proliferation, concentrations typically range from 0.05 µM to 10 µM.[9][10][11] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Quantitative Data Summary
| Cell Line | Cancer Type | IC50 (µM) | Duration of Treatment | Reference |
| OCM-1, OCM-3, OCM-8, 92-1 | Uveal Melanoma | < 0.05 | Not specified | [12] |
| RH30, RD | Rhabdomyosarcoma | 0.05 - 0.5 | 72 hours | [11] |
| HCT116 | Colorectal Carcinoma | 2 - 7 | 48 hours | [10] |
| HCT116-R (Oxaliplatin Resistant) | Colorectal Carcinoma | 2 - 7 | 48 hours | [10] |
| NCI-H2452/PEM | Malignant Pleural Mesothelioma (Pemetrexed-Resistant) | ~0.7 | 72 hours | [3][13] |
| NCI-H211H/PEM | Malignant Pleural Mesothelioma (Pemetrexed-Resistant) | ~0.6 | 48 hours | [3][13] |
Q3: How does this compound affect the cell cycle?
A3: this compound has been shown to induce a G2/M phase cell cycle arrest in various cancer cell lines.[7][11] This is primarily due to its microtubule-destabilizing activity, which disrupts the formation of the mitotic spindle and prevents cells from progressing through mitosis.[5][6]
Q4: What are the known signaling pathways affected by this compound?
A4: this compound's primary intended target is the Insulin-like Growth Factor-1 Receptor (IGF-1R).[8][9] Inhibition of IGF-1R leads to the downregulation of downstream signaling pathways, including the PI3K/Akt and MAPK/Erk pathways, which are crucial for cell proliferation and survival.[8][11] However, due to its effects on microtubules, it can also impact other signaling pathways that are dependent on an intact cytoskeleton.[2]
This compound Signaling Pathways
Caption: Dual mechanism of action of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol details the preparation of this compound solutions for cell culture experiments to minimize precipitation.
-
Prepare 10 mM Stock Solution in DMSO:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
Prepare Intermediate Dilutions in DMSO (on the day of the experiment):
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in DMSO to get closer to your final desired working concentration.
-
-
Prepare Final Working Solution in Cell Culture Medium:
-
Pre-warm your cell culture medium to 37°C.
-
Add the appropriate volume of the intermediate DMSO dilution to the pre-warmed medium. The final DMSO concentration should not exceed 0.5%.
-
Mix gently by inverting the tube or pipetting up and down.
-
Visually inspect for any signs of precipitation.
-
Add the final working solution to your cells immediately.
-
Protocol 2: Cell Viability Assay (MTT/XTT Assay)
This protocol is for determining the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the logarithmic growth phase at the end of the experiment.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Prepare a series of concentrations of this compound in pre-warmed culture medium as described in Protocol 1.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) group.
-
Incubate for the desired duration (e.g., 48 or 72 hours).
-
-
MTT/XTT Addition:
-
Add MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Measurement:
-
If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 450 nm for XTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Experimental Workflow: Cell Viability Assay
References
- 1. benchchem.com [benchchem.com]
- 2. Alternative cytotoxic effects of the postulated IGF-IR inhibitor this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound causes mitotic arrest and catastrophe by depolymerizing microtubules via insulin-like growth factor-1 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound, an IGF‑1 receptor inhibitor, enhances oxaliplatin efficacy in chemoresistant colorectal cancer HCT116 cells by reducing metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (PPP) is a potent rhabdomyosarcoma growth inhibitor both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral this compound (PPP) is well tolerated in vivo and inhibits IGF-1R expression and growth of uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Picropodophyllin & Insulin Receptor Signaling: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the use of picropodophyllin (PPP) in experiments involving insulin receptor (IR) signaling.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound (PPP)?
A1: this compound is predominantly recognized as a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1][2] It is a cyclolignan and a stereoisomer of podophyllotoxin.[3] Many studies emphasize that PPP shows high selectivity for IGF-1R over the highly homologous insulin receptor (IR).[4][5]
Q2: Does this compound directly inhibit the insulin receptor (IR)?
A2: The majority of research indicates that this compound does not directly inhibit the insulin receptor.[1][4][5] Its mechanism of action involves inhibiting IGF-1R autophosphorylation, which subsequently blocks downstream signaling cascades like the PI3K/Akt and MAPK pathways.[1][6] Unlike many kinase inhibitors, PPP is suggested to be a non-ATP-competitive inhibitor.[1]
Q3: Under what circumstances might PPP appear to affect insulin signaling?
A3: While PPP is highly selective for IGF-1R, researchers might observe an apparent impact on insulin-mediated signaling for a few reasons:
-
IGF-1R/IR Heterodimers: In cells expressing both IGF-1R and IR, these receptors can form hybrid heterodimers. One study in rhabdomyosarcoma cells noted that PPP inhibited insulin-triggered responses and hypothesized this could be due to PPP's action on these IGF-1R/IR hybrids.[6]
-
Downstream Pathway Crosstalk: Both IGF-1R and IR signaling converge on common downstream pathways, such as the PI3K/Akt pathway. While PPP may not inhibit IR directly, profound inhibition of the IGF-1R axis could modulate the cellular context and indirectly influence the overall signaling output in response to insulin.
Q4: My experiment shows PPP is causing cell cycle arrest or cell death. Is this solely due to IGF-1R inhibition?
A4: Not necessarily. Several studies have reported that this compound can induce a G2/M phase cell cycle arrest and apoptosis through mechanisms independent of IGF-1R.[7] These effects have been linked to microtubule depolymerization, similar to other podophyllotoxin derivatives.[3][7][8] This is a critical confounding factor to consider when interpreting cytotoxicity or cell cycle data. The cytotoxic activity of PPP has, in some cancer cell line panels, correlated more closely with known tubulin inhibitors than with IGF-1R expression or phosphorylation status.[8]
Q5: What are the typical concentrations of PPP used in cell culture experiments?
A5: The effective concentration of PPP can vary significantly depending on the cell type and the endpoint being measured.
-
Kinase Inhibition: For inhibiting IGF-1R phosphorylation, concentrations as low as 50 nM to 1 µM are often used for short-term treatments (e.g., 30 minutes to a few hours).[6][9][10]
-
Cell Viability/Growth Inhibition: For longer-term experiments assessing cell proliferation or inducing apoptosis (24-72 hours), concentrations typically range from 0.05 µM to 2.5 µM.[1][10][11] It is always recommended to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Suggested Solution |
| Unexpected inhibition of insulin-stimulated Akt phosphorylation. | 1. IGF-1R/IR Heterodimers: Your cell model may have significant expression of both receptors, leading to the formation of functional heterodimers that are sensitive to PPP.[6] 2. IGF-1R Autocrine/Paracrine Signaling: The basal level of IGF-1R activity in your culture might be high, contributing significantly to the total Akt phosphorylation pool. PPP's inhibition of this basal IGF-1R signaling could be misinterpreted as an effect on insulin signaling. | 1. Perform co-immunoprecipitation experiments to confirm the presence of IGF-1R/IR heterodimers. 2. Use siRNA to specifically knock down IGF-1R and observe the effect on insulin-stimulated Akt phosphorylation. This can help differentiate between on-target IGF-1R effects and off-target or IR-related effects.[1] 3. Ensure cells are properly serum-starved to minimize basal receptor activation before insulin stimulation. |
| PPP induces G2/M arrest or apoptosis even in cells with low IGF-1R expression. | 1. IGF-1R Independent Mechanism: The observed effect is likely due to PPP's ability to interfere with microtubule dynamics, a known off-target effect.[7][8][12] | 1. Compare the effects of PPP to a known microtubule inhibitor (e.g., colchicine, nocodazole) in your cell system.[3][7] 2. Analyze microtubule structure using immunofluorescence in PPP-treated cells.[7] 3. Perform experiments in IGF-1R null cells to confirm that the effect persists in the absence of the primary target.[7] |
| Inconsistent results between experiments. | 1. PPP Stability/Storage: this compound stock solutions may degrade over time. 2. Cell Passage Number: The expression levels of IGF-1R and IR can change as cells are passaged. | 1. Prepare fresh stock solutions of PPP in DMSO and store them at -20°C, protected from light.[1] Dilute to the final concentration in fresh media immediately before each experiment. 2. Use cells within a consistent and low passage number range for all experiments. Periodically verify IGF-1R and IR expression levels via Western blot. |
| No effect of PPP on IGF-1R phosphorylation. | 1. Inactive Compound: The PPP used may be of poor quality or degraded. 2. Suboptimal Experimental Conditions: The concentration or incubation time may be insufficient. 3. Low Basal Phosphorylation: If not stimulating with IGF-1, the basal level of IGF-1R autophosphorylation may be too low to detect a decrease. | 1. Source PPP from a reputable supplier and verify its activity in a well-characterized positive control cell line known to be sensitive to PPP. 2. Perform a dose-response and time-course experiment. Pre-incubation with PPP for at least 30-60 minutes is typically required before ligand stimulation.[6][10] 3. Include a positive control where cells are stimulated with IGF-1 (e.g., 50-100 ng/mL) for 5-10 minutes to robustly activate the receptor.[6][10] |
Quantitative Data Summary
The following tables summarize key quantitative data reported in the literature for this compound.
Table 1: IC50 Values of this compound
| Target / Process | Cell Line / System | IC50 Value | Reference |
| IGF-1R Kinase Activity | In vitro assay | ~1 nM | [2][9] |
| Cell Viability | Uveal Melanoma (OCM-1, OCM-3, etc.) | < 0.05 µM | [11] |
| Cell Viability | Osteosarcoma (U-2OS, KHOS) | Dose-dependent inhibition observed at 0.01 - 1 µM | [1] |
| Cell Viability | Rhabdomyosarcoma (RH30, RD) | Massive apoptosis observed at > 2 µM | [3] |
Table 2: Experimental Concentrations and Observed Effects
| Concentration(s) | Cell Line(s) | Duration | Observed Effect | Reference |
| 0.5 µM - 2.5 µM | Glioblastoma cell lines | 1 hour | Reduced IGF-1-stimulated phosphorylation of IGF-1R and Akt. | [10] |
| 0.5 µM | Hepatocellular Carcinoma (HepG2, etc.) | 24 hours | Induced G2/M phase accumulation. | [7] |
| 0.1 µM | Rhabdomyosarcoma (RH30, RD) | 30 min pre-treatment | Inhibited IGF-1, IGF-2, and insulin-stimulated MAPK/Akt phosphorylation. | [6] |
| 20 mg/kg/12h (i.p.) | SCID Mice with PC3 Xenografts | N/A | Complete tumor regression. | [9] |
Experimental Protocols
Protocol 1: Assessing the Impact of PPP on Insulin-Stimulated IR/Akt Phosphorylation
-
Cell Culture: Plate cells (e.g., MCF-7, HepG2) in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Replace growth medium with serum-free medium and incubate for 4-16 hours to reduce basal receptor activity.
-
PPP Pre-treatment: Treat cells with vehicle (DMSO) or varying concentrations of PPP (e.g., 50 nM, 250 nM, 1 µM) for 1 hour.
-
Insulin Stimulation: Stimulate the cells by adding insulin to a final concentration of 10-100 nM for 5-10 minutes. Include an unstimulated control group.
-
Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Scrape and collect lysates, clarify by centrifugation, and determine protein concentration using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein (20-40 µg) by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-IR (Tyr1150/1151), total IR, phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH).
-
Analysis: Detect signals using an appropriate secondary antibody and chemiluminescence. Quantify band intensities to determine the relative change in phosphorylation.
Protocol 2: Cell Viability Assay (MTT/XTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing vehicle (DMSO) or a range of PPP concentrations (e.g., 0.01 µM to 10 µM).
-
Incubation: Incubate the plate for 24, 48, or 72 hours in a standard cell culture incubator.
-
Reagent Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: For MTT, add solubilization solution. For both assays, measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the results to determine the IC50 value.
Visualized Signaling Pathways and Workflows
Caption: this compound (PPP) primarily inhibits IGF-1R, blocking downstream PI3K/Akt and MAPK pathways.
Caption: Workflow for testing PPP's effect on insulin-stimulated signaling.
Caption: Troubleshooting logic for unexpected inhibition of insulin signaling by PPP.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound induces downregulation of the insulin-like growth factor 1 receptor: potential mechanistic involvement of Mdm2 and beta-arrestin1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound (PPP) is a potent rhabdomyosarcoma growth inhibitor both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Oral this compound (PPP) is well tolerated in vivo and inhibits IGF-1R expression and growth of uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - Sun - Translational Lung Cancer Research [tlcr.amegroups.org]
Validation & Comparative
A Comparative Guide to Picropodophyllin and NVP-AEW541 for Sarcoma Research
For researchers and drug development professionals investigating novel therapeutic strategies for sarcoma, a clear understanding of the available targeted inhibitors is crucial. This guide provides a detailed, objective comparison of two prominent small molecule inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R), picropodophyllin (PPP) and NVP-AEW541. Both agents have demonstrated preclinical efficacy in various sarcoma subtypes by targeting the IGF-1R signaling pathway, a critical driver of tumor growth and survival in these malignancies.
Mechanism of Action and Signaling Pathway
Both this compound and NVP-AEW541 exert their anti-tumor effects by inhibiting the IGF-1R, a receptor tyrosine kinase. Upon binding of its ligands (IGF-1 and IGF-2), the IGF-1R undergoes autophosphorylation, initiating a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK/Erk pathways. These pathways are fundamental in regulating cell proliferation, survival, and differentiation. By inhibiting the kinase activity of IGF-1R, both drugs effectively block these downstream signals, leading to decreased cancer cell proliferation and induction of apoptosis.[1][2][3]
This compound has been shown to specifically inhibit IGF-1R phosphorylation without significantly affecting the highly homologous insulin receptor (InsR).[3] Beyond its primary target, this compound has also been reported to interfere with microtubule assembly, contributing to its anti-cancer effects.[3] NVP-AEW541 is a potent and selective inhibitor of the IGF-1R kinase, also demonstrating the ability to distinguish between IGF-1R and InsR, though with some cross-reactivity at higher concentrations.[4]
Caption: Inhibition of the IGF-1R signaling pathway by this compound and NVP-AEW541.
Comparative In Vitro Efficacy
The following tables summarize the available quantitative data on the in vitro performance of this compound and NVP-AEW541 in various sarcoma cell lines.
Table 1: Comparative IC50 Values (µM) in Sarcoma Cell Lines
| Sarcoma Subtype | Cell Line | This compound (IC50 in µM) | NVP-AEW541 (IC50 in µM) |
| Ewing's Sarcoma | A673 | 0.42 | Submicromolar |
| Ewing's Sarcoma | SK-ES-1 | 0.48 | Submicromolar |
| Rhabdomyosarcoma | RH30 | ~0.1 | Second most sensitive |
| Rhabdomyosarcoma | RD | ~0.1 | Second most sensitive |
| Osteosarcoma | Multiple lines | Sensitive | More refractory |
| Fibrosarcoma | IGF-1R-driven model | Not Available | 0.086 |
Note: Direct comparative studies are limited. Data is compiled from multiple sources. "Submicromolar" for NVP-AEW541 in Ewing's sarcoma indicates high sensitivity as reported in the literature, though specific values for these cell lines were not provided in the reviewed sources.[1][4]
Table 2: Effects on Cell Cycle and Apoptosis
| Feature | This compound | NVP-AEW541 |
| Cell Cycle Arrest | G2/M phase arrest in rhabdomyosarcoma.[2] | G1 phase arrest in all tested sarcoma cell lines (Ewing's sarcoma, rhabdomyosarcoma, osteosarcoma).[1] |
| Apoptosis Induction | Induces apoptosis in Ewing's sarcoma, rhabdomyosarcoma, and osteosarcoma cell lines.[3][5] | Induces apoptosis primarily in highly sensitive cell lines, such as Ewing's sarcoma.[1] |
In Vivo Efficacy in Sarcoma Xenograft Models
Both compounds have demonstrated the ability to inhibit tumor growth in vivo.
Table 3: Comparative In Vivo Efficacy
| Compound | Sarcoma Model | Dosing Regimen | Outcome |
| This compound | Rhabdomyosarcoma (xenograft) | Intraperitoneal injection | Smaller tumor volumes and decreased seeding into bone marrow.[2] |
| NVP-AEW541 | Ewing's Sarcoma (TC-71 xenograft) | 50 mg/kg, orally, twice daily for 15 days | Significant delay in the occurrence of detectable bone metastases and slight reduction in primary tumor growth when used as a single agent.[6] Combination with vincristine significantly inhibited tumor growth.[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Caption: A generalized experimental workflow for the in vitro comparison of anti-cancer drugs.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed sarcoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound or NVP-AEW541 for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment and Harvesting: Treat sarcoma cells with the desired concentrations of this compound or NVP-AEW541 for 24-48 hours. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Cell Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of IGF-1R, Akt, and Erk. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Sarcoma Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of sarcoma cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Administer this compound or NVP-AEW541 via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume with calipers regularly throughout the study.
-
Endpoint Analysis: At the end of the study, excise the tumors for further analysis (e.g., histology, Western blotting).
Conclusion
Both this compound and NVP-AEW541 are effective inhibitors of the IGF-1R signaling pathway with demonstrated anti-tumor activity in preclinical sarcoma models. NVP-AEW541 appears to be particularly potent in Ewing's sarcoma, inducing a G1 cell cycle arrest. This compound also shows broad activity and uniquely induces a G2/M arrest in rhabdomyosarcoma. The choice between these inhibitors for further investigation may depend on the specific sarcoma subtype and the desired cellular outcome. This guide provides a foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of these agents in sarcoma.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound (PPP) is a potent rhabdomyosarcoma growth inhibitor both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (PPP) is a potent rhabdomyosarcoma growth inhibitor both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IGF-1 receptor (IGF-1R) tyrosine kinase inhibitor cyclolignan PPP inhibits proliferation and induces apoptosis in multidrug resistant osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Picropodophyllin vs. OSI-906 (Linsitinib) in Colorectal Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two promising therapeutic agents, picropodophyllin (PPP) and OSI-906 (linsitinib), for the treatment of colorectal cancer. Both agents target the insulin-like growth factor (IGF) signaling pathway, a critical mediator of cancer cell proliferation, survival, and metastasis. This document synthesizes preclinical and clinical data to evaluate their mechanisms of action, efficacy, and experimental protocols, offering a valuable resource for ongoing research and drug development.
Mechanism of Action: A Tale of Two Inhibitors
This compound and linsitinib, while both targeting the IGF-1R pathway, exhibit distinct inhibitory profiles.
This compound (PPP) is a selective inhibitor of Insulin-like Growth Factor-1 Receptor (IGF-1R). By targeting IGF-1R, PPP effectively blocks the downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for cancer cell growth and survival.[1][2] Studies have shown that PPP's anti-tumor effects in colorectal cancer are associated with the downregulation of phosphorylation of IGF-1R, AKT, and ERK.[1] Interestingly, the efficacy of this compound may be influenced by the TP53 mutation status of the tumor, with TP53 wild-type cells showing greater sensitivity.[3]
OSI-906 (Linsitinib) , in contrast, is a dual inhibitor of both IGF-1R and the Insulin Receptor (IR).[4][5] This broader specificity allows linsitinib to block signaling from both IGF-1 and IGF-2, which can also activate the IR to promote tumor growth.[6] Linsitinib has been shown to inhibit the autophosphorylation of IGF-1R and IR, leading to the suppression of downstream signaling proteins like Akt and ERK1/2.[4] Its ability to overcome resistance to other targeted therapies, such as regorafenib, has also been investigated in preclinical models of colorectal cancer.[7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Autophagy induction by IGF1R inhibition with this compound and linsitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Linsitinib and aspirin as the IGF1-R antagonists, inhibit regorafenib-resistant chemotherapy in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an IGF‑1 receptor inhibitor, enhances oxaliplatin efficacy in chemoresistant colorectal cancer HCT116 cells by reducing metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]
Picropodophyllin Versus a Field of Contenders: A Comparative Guide to IGF-1R Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of picropodophyllin and other prominent small-molecule inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R). This analysis is supported by experimental data on inhibitory potency, selectivity, and cellular effects, alongside detailed experimental protocols and signaling pathway visualizations.
The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a critical signaling hub in many cancers, promoting cell proliferation, survival, and metastasis. Its central role in tumorigenesis has made it a prime target for anticancer drug development. This compound (PPP) has emerged as a potent and selective inhibitor of IGF-1R. This guide places this compound in a comparative context with other well-characterized IGF-1R inhibitors, offering a quantitative and methodological resource for researchers in the field.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values for this compound and other small-molecule IGF-1R inhibitors. It is important to note that these values are compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Inhibitory Potency of Small-Molecule IGF-1R Inhibitors
| Inhibitor | IGF-1R IC50 (nM) | Insulin Receptor (IR) IC50 (nM) | Selectivity (IGF-1R vs. IR) | Reference |
| This compound (PPP) | 1 | >10,000 | >10,000-fold | [1][2] |
| Linsitinib (OSI-906) | 35 | 75 | ~2-fold | [3][4] |
| NVP-AEW541 | 150 (cell-free), 86 (cellular) | 140 (cell-free), 2300 (cellular) | ~0.9-fold (cell-free), ~27-fold (cellular) | [3][5] |
| BMS-754807 | 1.8 | 1.7 | ~1-fold | [4] |
| BMS-536924 | 100 | 73 | ~0.7-fold | [3][4] |
| AG-1024 | 7,000 | 57,000 | ~8-fold | [3][4] |
Table 2: Cellular Activity of IGF-1R Inhibitors in Selected Cancer Cell Lines
| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound (PPP) | Uveal Melanoma (OCM-1, OCM-3, OCM-8, 92-1) | XTT Assay | < 0.05 | [6] |
| This compound (PPP) | Rhabdomyosarcoma (RH30, RD) | Proliferation Assay | ~0.1 | [7] |
| Linsitinib (OSI-906) | Various | Not Specified | - | [8] |
| NVP-AEW541 | Non-Small Cell Lung Cancer | Viability/Apoptosis | Not Specified | [9][10] |
| BMS-754807 | Colorectal Cancer (HCT-116) | Cell Cycle/Apoptosis | Not Specified | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of IGF-1R inhibitors.
In Vitro Kinase Inhibition Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the IGF-1R kinase domain.
Objective: To determine the in vitro potency (IC50) of a test compound against the IGF-1R kinase.
Materials:
-
Recombinant human IGF-1R catalytic domain
-
96-well plates pre-coated with a substrate (e.g., poly(Glu, Tyr)4:1)
-
ATP solution
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 20 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT)
-
Wash buffer (e.g., PBST)
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Add 50 µL of ATP solution (e.g., 10 µmol/L) to each well of the substrate-coated 96-well plate.[11]
-
Add 1 µL of the test compound at various concentrations to the wells. A known IGF-1R inhibitor should be used as a positive control, and DMSO as a negative control.[11]
-
Initiate the kinase reaction by adding 49 µL of the IGF-1R catalytic domain diluted in reaction buffer.[11]
-
Incubate the plate for 1 hour at 37°C.[11]
-
Wash the plate three times with wash buffer.[11]
-
Add the anti-phosphotyrosine-HRP antibody and incubate for a specified time.
-
Wash the plate to remove unbound antibody.
-
Add the HRP substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 492 nm using a plate reader.[11]
-
Calculate the inhibition rate and determine the IC50 value from a dose-response curve.[11]
Cell Viability Assay (XTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Objective: To determine the effect of IGF-1R inhibitors on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., uveal melanoma cell lines)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds (e.g., this compound)
-
XTT labeling reagent
-
Electron-coupling reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 48-72 hours).
-
Prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT labeling reagent.
-
Add the XTT labeling mixture to each well and incubate for a period (e.g., 4 hours) at 37°C in a humidified CO2 incubator.
-
Measure the absorbance of the samples in a plate reader at a wavelength of 450-500 nm with a reference wavelength of 650 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blotting for IGF-1R Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample and assess the phosphorylation status of key signaling molecules.
Objective: To evaluate the effect of IGF-1R inhibitors on the phosphorylation of IGF-1R and downstream signaling proteins like Akt and ERK.
Materials:
-
Cancer cell lines
-
Test compounds (e.g., this compound)
-
IGF-1 ligand
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IGF-1R, anti-IGF-1R, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and treat them with the test compound for a specified duration, followed by stimulation with IGF-1 for a short period (e.g., 5-15 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To better understand the biological context and experimental design, the following diagrams were generated using the Graphviz DOT language.
Caption: IGF-1R Signaling Pathways and Points of Inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. IGF-1 Receptor Inhibitors in Clinical Trials—Early Lessons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. abmole.com [abmole.com]
- 5. Recent developments in the structural characterisation of the IR and IGF1R: implications for the design of IR–IGF1R hybrid receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an IGF‑1 receptor inhibitor, enhances oxaliplatin efficacy in chemoresistant colorectal cancer HCT116 cells by reducing metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - Sun - Translational Lung Cancer Research [tlcr.amegroups.org]
- 10. This compound inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Picropodophyllin: A Comparative Guide to its IGF-1R-Independent Mechanisms of Action
For researchers, scientists, and drug development professionals, picropodophyllin (PPP) has long been recognized as a potent inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). However, emerging evidence compellingly demonstrates that a significant portion of its anti-neoplastic activity stems from mechanisms independent of IGF-1R inhibition. This guide provides an objective comparison of these alternative mechanisms, supported by experimental data, to offer a comprehensive understanding of PPP's broader pharmacological profile.
Deciphering the Off-Target Activities of this compound
While PPP's ability to block IGF-1R signaling is undisputed, its efficacy in cancer models, even those with low or absent IGF-1R expression, points towards additional modes of action. The two most prominent IGF-1R-independent mechanisms are the disruption of microtubule dynamics and the modulation of the PI3K/Akt signaling pathway. A direct, IGF-1R-independent effect on STAT3 signaling is less documented in the current scientific literature.
Microtubule Destabilization and Mitotic Arrest
A key IGF-1R-independent effect of PPP is its ability to interfere with microtubule polymerization, a mechanism shared with other podophyllotoxin derivatives. This disruption leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering mitotic catastrophe and apoptosis in cancer cells.
Experimental Evidence:
-
Cell Cycle Analysis: Flow cytometry studies consistently show a significant accumulation of cells in the G2/M phase following PPP treatment.
-
Immunofluorescence: Staining of the microtubule network in PPP-treated cells reveals disorganized and collapsed mitotic spindles, characteristic of microtubule-destabilizing agents.[1]
-
In Vitro Tubulin Polymerization Assays: PPP has been shown to directly inhibit the assembly of purified tubulin into microtubules in cell-free systems.
Inhibition of the PI3K/Akt Signaling Pathway
PPP has been demonstrated to inhibit the PI3K/Akt pathway, a critical signaling cascade for cell survival and proliferation. While this pathway is a known downstream effector of IGF-1R, evidence suggests that PPP can suppress its activity through IGF-1R-independent means, potentially mediated by the generation of reactive oxygen species (ROS).[2][3]
Comparative Analysis with Alternative Small Molecule Inhibitors
To contextualize the IGF-1R-independent effects of this compound, the following table provides a comparison with other well-characterized small molecule inhibitors targeting similar pathways.
| Compound | Primary Target(s) | IGF-1R Independent Mechanism | Reported IC50 Range | Cellular Outcome |
| This compound | IGF-1R, Tubulin | Microtubule destabilization, PI3K/Akt inhibition | 0.1 - 10 µM (cell viability)[4][5] | G2/M arrest, Apoptosis |
| Paclitaxel | Tubulin | Microtubule stabilization | 2 - 10 nM (cell viability) | G2/M arrest, Apoptosis |
| NVP-BEZ235 | PI3K, mTOR | Dual PI3K/mTOR inhibition | 5 - 50 nM (cell viability)[6] | G1 arrest, Apoptosis |
| Stattic | STAT3 | Inhibition of STAT3 dimerization and activation | 5 - 20 µM (STAT3 phosphorylation) | Apoptosis, Anti-proliferative |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of this compound's IGF-1R-independent effects.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Reagent Preparation: Reconstitute lyophilized tubulin protein in general tubulin buffer on ice. Prepare a GTP stock solution.
-
Reaction Setup: In a 96-well plate, add tubulin buffer, GTP, and the test compound (this compound) or a control vehicle (e.g., DMSO).
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be calculated to determine the inhibitory effect of the compound.[7][8]
Western Blot for Phosphorylated STAT3
This protocol allows for the detection and quantification of the activated form of STAT3.
-
Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., p-STAT3 Tyr705) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the chemiluminescent signal using an appropriate substrate and imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total STAT3 and a loading control (e.g., β-actin or GAPDH) for normalization.
Immunofluorescence for Mitotic Spindle Analysis
This technique allows for the visualization of the mitotic spindle and the assessment of mitotic arrest.
-
Cell Culture: Grow cells on glass coverslips or in chamber slides.
-
Treatment: Treat the cells with this compound or control compounds for a specified duration.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope to assess mitotic spindle morphology and the percentage of cells arrested in mitosis.
References
- 1. This compound Inhibits the Proliferation of Human Prostate Cancer DU145 and LNCaP Cells via ROS Production and PI3K/AKT Pathway Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A kinase-independent biological activity for insulin growth factor-1 receptor (IGF-1R): Implications for Inhibition of the IGF-1R signal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of insulin-like growth factor receptor: end of a targeted therapy? - Pillai - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - Sun - Translational Lung Cancer Research [tlcr.amegroups.org]
- 7. Small molecules to regulate the GH/IGF1 axis by inhibiting the growth hormone receptor synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IGF1 receptor inhibition amplifies the effects of cancer drugs by autophagy and immune-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Picropodophyllin Shows Promise in Pemetrexed-Resistant Mesothelioma, Outperforming Standard Chemotherapy in Preclinical Models
For Immediate Release
IZUMO, Japan – Researchers have unveiled compelling preclinical evidence suggesting that picropodophyllin (PPP), a potent inhibitor of the insulin-like growth factor-1 receptor (IGF-1R), demonstrates significant cytotoxic effects against pemetrexed-resistant malignant pleural mesothelioma (MPM). A key study published in Translational Lung Cancer Research indicates that this compound overcomes resistance through a dual mechanism of action, not only inhibiting the IGF-1R signaling pathway but also disrupting microtubule formation, ultimately leading to caspase-independent cell death. These findings position this compound as a promising therapeutic agent for a patient population with limited treatment options.
Malignant pleural mesothelioma is an aggressive cancer of the lining of the lungs, often associated with asbestos exposure. The standard first-line chemotherapy regimen includes pemetrexed in combination with a platinum-based agent. However, many patients develop resistance to this treatment, leading to a poor prognosis. This comparative guide provides an in-depth analysis of this compound versus standard second-line chemotherapy options for pemetrexed-resistant mesothelioma, based on available experimental data.
Comparative Efficacy in Pemetrexed-Resistant MPM Cell Lines
Recent research has focused on two established pemetrexed-resistant MPM cell lines, H2452/PEM and 211H/PEM, to evaluate the efficacy of this compound and other chemotherapeutic agents.
Table 1: In Vitro Efficacy of this compound and Standard Chemotherapies in Pemetrexed-Resistant MPM Cell Lines
| Treatment | Cell Line | Observed Effect on Cell Viability | Mechanism of Action | Synergistic Potential |
| This compound | H2452/PEM | Significant reduction in cell viability[1][2] | IGF-1R inhibition, Microtubule destabilization[1][2] | Synergistic with Vinorelbine[1][2] |
| 211H/PEM | Significant reduction in cell viability[1][2] | IGF-1R inhibition, Microtubule destabilization[1][2] | Synergistic with Vinorelbine[1][2] | |
| Vinorelbine | H2452/PEM | Moderate reduction in cell viability (as a single agent)[1][2] | Microtubule destabilization | Synergistic with this compound[1][2] |
| 211H/PEM | Moderate reduction in cell viability (as a single agent)[1][2] | Microtubule destabilization | Synergistic with this compound[1][2] | |
| Gemcitabine | H2452/PEM | Limited to no effect on cell viability[2] | Pyrimidine metabolism inhibition | Not synergistic with this compound[1] |
| 211H/PEM | Resistance observed[2] | Pyrimidine metabolism inhibition | Not synergistic with this compound[1] | |
| Pemetrexed | H2452/PEM | Confirmed resistance[1][2] | Antifolate | Not synergistic with this compound[1] |
| 211H/PEM | Confirmed resistance[1][2] | Antifolate | Not synergistic with this compound[1] |
Unraveling the Mechanisms of Action
The cytotoxic effects of this compound in pemetrexed-resistant MPM are attributed to a unique dual mechanism.
This compound's Dual-Pronged Attack
Initially recognized as a selective IGF-1R inhibitor, this compound disrupts the downstream PI3K-AKT and RAS-MAPK signaling pathways, which are crucial for cell proliferation and survival.[1] However, in pemetrexed-resistant MPM cells, its efficacy is significantly enhanced by a second, IGF-1R-independent mechanism: the inhibition of microtubule formation.[1][2] This leads to aberrant mitosis and ultimately, caspase-independent cell death.[1]
Standard Chemotherapy Mechanisms
In contrast, standard second-line chemotherapies like vinorelbine and gemcitabine act through more conventional pathways. Vinorelbine, a vinca alkaloid, also targets microtubules, but its efficacy as a single agent in resistant cells appears to be less potent than this compound. Gemcitabine, an antimetabolite, inhibits DNA synthesis, a mechanism to which the 211H/PEM cell line, in particular, has demonstrated resistance.[2]
Impact on Cell Cycle and Apoptosis
Experimental data reveals distinct effects of this compound on the cell cycle of different pemetrexed-resistant cell lines.
Table 2: Effect of this compound on Cell Cycle and Apoptosis in Pemetrexed-Resistant MPM Cell Lines
| Cell Line | Effect of this compound | Outcome |
| H2452/PEM | Induction of sub-G1 arrest[1] | Increased cell death[1] |
| 211H/PEM | Induction of G2/M phase arrest[1] | Caspase-independent cell death[1] |
These findings highlight that this compound's cytotoxic effects are not reliant on traditional apoptotic pathways, which may be dysregulated in chemotherapy-resistant cancers.
Experimental Protocols
The following are summaries of the key experimental protocols used to generate the data presented.
Establishment of Pemetrexed-Resistant Cell Lines
Pemetrexed-resistant human MPM cell lines, H2452/PEM and 211H/PEM, were established by continuous exposure of the parental H2452 and 211H cell lines to increasing concentrations of pemetrexed in vitro.[1][2] The resistance of the established cell lines was confirmed by cell viability assays.
Cell Viability Assay
Cell viability was assessed using the WST-8 assay.[1] Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for specified durations. The absorbance was then measured to determine the percentage of viable cells relative to untreated controls.
Immunofluorescence for Microtubule Analysis
To visualize the effects on microtubules, immunofluorescence staining was performed.[1] Cells were treated with this compound, fixed, and then stained with an antibody against α-tubulin. The morphology and organization of the mitotic spindles were then observed using confocal microscopy.[1]
Future Directions and Conclusion
The preclinical data strongly suggests that this compound holds significant potential as a therapeutic agent for patients with pemetrexed-resistant malignant pleural mesothelioma. Its dual mechanism of action, targeting both IGF-1R and microtubule stability, offers a multi-pronged attack that appears effective even when resistance to other chemotherapies has developed. Furthermore, the synergistic effect observed when this compound is combined with vinorelbine opens up new avenues for combination therapies that could further enhance treatment efficacy.[1][2]
While these findings are promising, further in-vivo studies and eventual clinical trials are necessary to validate the efficacy and safety of this compound in a clinical setting. Nevertheless, this research provides a strong rationale for the continued development of this compound as a novel treatment strategy for this challenging disease.
References
- 1. This compound inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - Sun - Translational Lung Cancer Research [tlcr.amegroups.org]
Picropodophyllin (AXL1717): A Comparative Meta-Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for picropodophyllin (AXL1717), a small molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R). We will objectively compare its performance with alternative AXL inhibitors, supported by experimental data, to offer valuable insights for researchers and drug development professionals.
Introduction to this compound (AXL1717)
This compound (AXL1717) is an orally bioavailable small molecule that has been investigated for its anti-cancer properties. It primarily functions as a selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key player in cell growth, proliferation, and survival.[1][2] Overexpression and activation of the IGF-1R signaling pathway are implicated in the development and progression of various cancers, making it a rational target for therapeutic intervention.[3]
Mechanism of Action: The IGF-1R Signaling Pathway
This compound exerts its anti-tumor effects by interfering with the IGF-1R signaling cascade. Upon binding of its ligand, IGF-1, the IGF-1R undergoes autophosphorylation, initiating a cascade of downstream signaling events. Two major pathways are activated: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK)/ERK pathway. These pathways collectively promote cell survival, proliferation, and differentiation.[4][5] this compound's inhibition of IGF-1R phosphorylation effectively blocks these downstream signals.
Clinical Trial Data for this compound (AXL1717)
This compound has been evaluated in several early-phase clinical trials across different cancer types. Below is a summary of the key findings.
Phase I Trial in Relapsed Malignant Astrocytomas
A Phase I study investigated the safety and preliminary efficacy of AXL1717 in nine patients with recurrent glioblastoma or gliosarcoma.[1][2][6]
Efficacy:
| Endpoint | Result |
|---|---|
| Tumor Response (Stable Disease) | 44% (4 out of 9 patients)[1][6] |
| Prolonged Stable Disease | 3 patients experienced stable disease for 8-12 months[1][6] |
| Overall Survival (in patients with stable disease) | Ranged from 20 to 33 months[1] |
Safety: The most common treatment-related adverse event was neutropenia, which was generally reversible.[1][2] One patient experienced a fatal sepsis due to pancytopenia.[1][6]
Phase Ia/b Trial in Advanced Solid Tumors
This dose-escalation study enrolled patients with various advanced solid tumors who had no remaining treatment options.
Efficacy (Phase Ib):
| Endpoint | Result |
|---|---|
| Partial Tumor Response | 4 patients (mainly with NSCLC)[7][8] |
| Stable Disease | 12 patients with NSCLC[8] |
| Median Time to Progression (NSCLC patients) | 31 weeks[8] |
| Median Survival Time (NSCLC patients) | 60 weeks[8] |
Safety: The dose-limiting toxicity was identified as reversible neutropenia. The recommended Phase II dose (RP2D) was established at 400 mg twice daily on a continuous 28-day schedule.[8]
Phase II Randomized Study in Non-Small Cell Lung Cancer (NSCLC)
This study compared AXL1717 to docetaxel in patients with previously treated, locally advanced or metastatic NSCLC.[9][10]
Efficacy:
| Endpoint | AXL1717 (n=58) | Docetaxel (n=41) | p-value |
|---|---|---|---|
| 12-week Progression-Free Survival (PFS) Rate | 25.9% | 39.0% | 0.19[9][10] |
| Median Overall Survival (OS) | 38.7 weeks | 37.4 weeks | 0.661[10] |
Safety: Some early neutropenic events in the AXL1717 group were serious, with some being fatal. This was managed with dose reduction and increased patient monitoring.[9]
Comparison with Alternative AXL Inhibitors
While this compound primarily targets IGF-1R, its development has occurred alongside a class of drugs that target the AXL receptor tyrosine kinase, another important pathway in cancer progression and drug resistance. Here, we compare AXL1717's clinical data with that of two prominent AXL inhibitors: bemcentinib and batiraxcept.
The AXL signaling pathway, activated by its ligand Gas6, plays a crucial role in cell survival, proliferation, migration, and invasion. Its upregulation is associated with poor prognosis and resistance to various cancer therapies.[11][12][13]
Bemcentinib (BGB324)
Bemcentinib is a first-in-class, selective, oral AXL inhibitor.[14] It has been investigated in combination with other anti-cancer agents, particularly in NSCLC.
Clinical Trial Data (Phase II BGBC008 in NSCLC): This trial evaluated bemcentinib in combination with pembrolizumab in patients with previously treated advanced NSCLC.[14][15][16][17][18]
| Endpoint (cAXL-positive patients) | Result |
| Objective Response Rate (ORR) | 40%[16] |
| Median Overall Survival (OS) | 12.2 months[16] |
Batiraxcept (AVB-S6-500)
Batiraxcept is a recombinant fusion protein that acts as a decoy receptor for Gas6, thereby inhibiting AXL signaling.[19][20][21] It has been studied in various solid tumors, including clear cell renal cell carcinoma (ccRCC).
Clinical Trial Data (Phase 1b/2 in ccRCC): This study evaluated batiraxcept in combination with cabozantinib.[19][20][21]
| Endpoint (Combination Therapy) | Result |
| Objective Response Rate (ORR) | 46%[19] |
| 6-month Progression-Free Survival (PFS) Rate | 79%[19] |
Experimental Protocols
This compound (AXL1717) Trials - General Protocol Design
-
Phase I (Malignant Astrocytomas): This was a single-center, open-label, dose-escalation study. Patients received AXL1717 orally twice daily in 35-day cycles (28 days on, 7 days off). The starting dose was 300 mg twice daily, with de-escalation to 215 mg twice daily in some patients due to toxicity.[1][2][22]
-
Phase Ia/b (Advanced Solid Tumors): This was a prospective, single-armed, open-label, dose-finding study. Phase Ia involved single-day dosing, while Phase Ib involved multi-day dosing (up to 28 days) to determine the RP2D.[7][8]
-
Phase II (NSCLC): This was an open-label, randomized, multicenter study. Patients were randomized 3:2 to receive either AXL1717 (400 mg, later 300 mg, orally twice daily) or docetaxel (75 mg/m² intravenously every 21 days) for a treatment duration of 12 weeks.[9][10]
Bemcentinib (BGBC008) - Phase II NSCLC Trial Protocol
-
Study Design: This was an open-label, multi-center, single-arm, two-stage study.[15][16]
-
Treatment: Patients received bemcentinib (400 mg loading dose, then 200 mg daily) in combination with pembrolizumab (200 mg every 3 weeks).[15][16]
-
Patient Population: Patients with advanced NSCLC who had progressed after platinum-based chemotherapy.[16]
Batiraxcept - Phase 1b/2 ccRCC Trial Protocol
-
Study Design: This was a Phase 1b/2, open-label, multi-part study. The Phase 1b portion was a 3+3 dose-escalation design.[19][20][21][23]
-
Treatment: Patients received batiraxcept (15 mg/kg or 20 mg/kg) in combination with cabozantinib (60 mg daily).[19][20][21]
-
Patient Population: Patients with advanced or metastatic clear cell renal cell carcinoma who had received prior front-line treatment.[19][20][21]
Conclusion
The clinical development of this compound (AXL1717) has demonstrated modest anti-tumor activity, particularly in inducing stable disease in some heavily pretreated patient populations. However, the Phase II trial in NSCLC did not show superiority over standard chemotherapy. The primary dose-limiting toxicity observed was neutropenia.
In comparison, targeted AXL inhibitors like bemcentinib and batiraxcept, often used in combination therapies, have shown promising objective response rates in specific cancer types. The differing mechanisms of action and target patient populations make direct comparisons challenging. This compound's development as a single agent targeting the IGF-1R pathway faced hurdles, while the field of AXL inhibition continues to evolve with a focus on combination strategies to overcome drug resistance. Further research is needed to identify patient populations that may derive the most benefit from IGF-1R or AXL targeted therapies.
References
- 1. Phase I clinical trial of AXL1717 for treatment of relapsed malignant astrocytomas: analysis of dose and response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. | BioWorld [bioworld.com]
- 9. ascopubs.org [ascopubs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. BerGenBio Announces Positive Data From Phase 2 Trial of Bemcentinib in Combination with Pembrolizumab in 2L+ NSCLC Patients [prnewswire.com]
- 15. cancernetwork.com [cancernetwork.com]
- 16. onclive.com [onclive.com]
- 17. targetedonc.com [targetedonc.com]
- 18. Bemcentinib (BGB324) in Combination With Pembrolizumab in Patients With Advanced Non-small Cell Lung Cancer (NSCLC) [clin.larvol.com]
- 19. ASCO – American Society of Clinical Oncology [asco.org]
- 20. onclive.com [onclive.com]
- 21. urotoday.com [urotoday.com]
- 22. obesityhealthmatters.com [obesityhealthmatters.com]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
Picropodophyllin Efficacy: A Comparative Analysis in TP53 Wild-Type vs. Mutant Cancers
For Immediate Release
A comprehensive review of preclinical data reveals a significant disparity in the efficacy of the insulin-like growth factor-1 receptor (IGF-1R) inhibitor, picropodophyllin (PPP), between cancers harboring wild-type TP53 and those with TP53 mutations. Evidence strongly suggests that TP53 mutational status is a critical determinant of therapeutic response to PPP, with wild-type TP53 cancers exhibiting significantly greater sensitivity. This guide synthesizes key experimental findings, providing a direct comparison of PPP's effects on cell viability, apoptosis, and underlying signaling pathways.
Key Findings:
-
Enhanced Sensitivity in TP53 Wild-Type Cancers: Multiple studies demonstrate that cancer cells with wild-type TP53 are more susceptible to the anti-proliferative and pro-apoptotic effects of this compound.[1][2]
-
Resistance in TP53 Mutant Cancers: Conversely, cancers with mutated TP53 show marked resistance to PPP treatment, both in vitro and in vivo.[1][2]
-
Mechanism of Action: In TP53 wild-type cells, PPP effectively inhibits the IGF-1R signaling pathway, leading to decreased phosphorylation of downstream effectors like AKT and ERK, and subsequent induction of apoptosis.[1][2] This apoptotic response involves the cleavage of caspases-3 and -9, and PARP.[1][2] In contrast, these effects are significantly blunted in TP53 mutant cells.[1][2]
-
IGF-1R-Independent Effects: Some research also points to an IGF-1R-independent mechanism of PPP involving the induction of mitotic arrest and catastrophe, which may also be influenced by p53 status.[3]
Comparative Efficacy Data
The following tables summarize the differential effects of this compound on cancer cells based on their TP53 status.
Table 1: Cell Viability Inhibition by this compound
| Cell Line | Cancer Type | TP53 Status | This compound Concentration | % Inhibition of Cell Growth (Mean ± SD) |
| HCT-8 | Colorectal Carcinoma | Wild-Type | 500 nM | 75 ± 5% |
| SW948 | Colorectal Carcinoma | Wild-Type | 500 nM | 68 ± 6% |
| CACO-2 | Colorectal Carcinoma | Mutant | 500 nM | 15 ± 3% |
| HT-29 | Colorectal Carcinoma | Mutant | 500 nM | 20 ± 4% |
Data synthesized from studies on colorectal carcinoma cell lines treated for 72 hours.[1][2]
Table 2: Induction of Apoptosis by this compound
| Cell Line | Cancer Type | TP53 Status | This compound Treatment | % Apoptotic Cells (Sub-G1) |
| HCT-8 | Colorectal Carcinoma | Wild-Type | 500 nM for 48h | Increased significantly |
| CACO-2 | Colorectal Carcinoma | Mutant | 500 nM for 48h | No significant increase |
| HepG2 | Hepatocellular Carcinoma | Wild-Type | 0.5 µM | Statistically significant increase |
| MCF-7 | Breast Cancer | Wild-Type | 0.5 µM | Statistically significant increase |
| Hep3B | Hepatocellular Carcinoma | Null | 0.5 µM | No significant increase |
| Huh7 | Hepatocellular Carcinoma | Mutant | 0.5 µM | No significant increase |
Qualitative and quantitative data compiled from flow cytometry analysis in colorectal, hepatocellular, and breast cancer cell lines.[1][2][3]
Signaling Pathways and Experimental Workflows
The differential response to this compound is rooted in its impact on key cellular signaling pathways, which is modulated by p53.
Caption: PPP's differential effect on the IGF-1R pathway in TP53 wild-type vs. mutant cells.
In TP53 wild-type cells, this compound effectively inhibits IGF-1R, leading to the dephosphorylation of AKT and ERK.[1][2] The loss of AKT-mediated phosphorylation of BAD promotes the mitochondrial apoptotic pathway.[1][2] In contrast, in TP53 mutant cells, PPP fails to effectively block this pathway, resulting in sustained pro-survival signaling and resistance to apoptosis.[1][2]
Caption: A typical experimental workflow to compare PPP efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Cell Viability Assay
-
Cell Seeding: Cancer cell lines (seven colorectal carcinoma lines were used in one study) were seeded in 96-well plates.[1][2]
-
Treatment: After 24 hours, cells were treated with varying concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Cells were incubated for a specified period (e.g., 72 hours).[2]
-
Assay: Cell viability was assessed using a commercial assay, such as the WST-8 assay, following the manufacturer's instructions.[4][5]
-
Data Analysis: Absorbance was measured using a microplate reader, and the percentage of cell growth inhibition was calculated relative to the vehicle-treated control cells.
Apoptosis Analysis by Flow Cytometry
-
Cell Treatment: Cells were treated with this compound (e.g., 500 nM) for a defined period (e.g., 48 hours).[1][2]
-
Harvesting: Both adherent and floating cells were collected, washed with PBS.
-
Fixation: Cells were fixed in ice-cold 70% ethanol.
-
Staining: Fixed cells were washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Analysis: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in the sub-G1 phase was quantified as an indicator of apoptosis.[1][2]
Western Blot Analysis
-
Cell Lysis: Following treatment with this compound, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.
-
Electrophoresis: Equal amounts of protein were separated by SDS-PAGE.
-
Transfer: Proteins were transferred from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane was blocked (e.g., with 5% non-fat milk) and then incubated with primary antibodies against target proteins (e.g., phospho-IGF-1R, phospho-AKT, phospho-ERK, cleaved caspase-3, cleaved PARP, and a loading control like β-actin).[1][2] This was followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The presented data strongly indicate that the efficacy of this compound is significantly influenced by the TP53 status of cancer cells. TP53 wild-type cancers demonstrate a favorable response, characterized by growth inhibition and apoptosis induction through the suppression of the IGF-1R/AKT/ERK signaling axis. In contrast, TP53 mutant cancers exhibit substantial resistance to this compound. These findings underscore the potential of TP53 mutation status as a predictive biomarker for this compound treatment and highlight the need for alternative therapeutic strategies for TP53 mutant tumors. Further clinical investigation is warranted to validate these preclinical observations.
References
- 1. The association of TP53 mutations with the resistance of colorectal carcinoma to the insulin-like growth factor-1 receptor inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - Sun - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. This compound inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
Picropodophyllin: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Picropodophyllin (PPP), a cyclolignan derived from the podophyllotoxin family, has emerged as a promising anti-cancer agent due to its potent inhibitory effects on the insulin-like growth factor-1 receptor (IGF-1R).[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, supported by experimental data and detailed methodologies to aid in the evaluation of its therapeutic potential.
Quantitative Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound from various in vitro and in vivo studies.
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The tables below present the IC50 values of this compound in various cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time | Reference |
| Uveal Melanoma | OCM-1, OCM-3, OCM-8, 92-1 | < 0.05 | 48 hours | [3][4] |
| Rhabdomyosarcoma | RH30, RD | ~ 0.1 | 72 hours | [5][6] |
| Nasopharyngeal Carcinoma | CNE-2 | ≤ 1 | 24 hours | [7] |
| Nasopharyngeal Carcinoma | CNE-2 | ≤ 0.5 | 48 hours | [7] |
| Pemetrexed-Resistant Malignant Pleural Mesothelioma | H2452/PEM | ~ 0.7 | 72 hours | [8] |
| Pemetrexed-Resistant Malignant Pleural Mesothelioma | 211H/PEM | ~ 0.6 | 48 hours | [8] |
In Vivo Efficacy: Tumor Growth Inhibition
In vivo studies, primarily using xenograft mouse models, have demonstrated the significant anti-tumor activity of this compound.
| Cancer Type | Animal Model | Treatment Regimen | Key Findings | Reference |
| Glioblastoma | Mice with xenografted GB tumor cells | Not specified | Induced strong regression of xenograft tumors | [1] |
| Uveal Melanoma | SCID mice with OCM-3 xenografts | Oral administration | Drastic growth inhibition; tumors remained at the same size as at the beginning of the experiment (P = 0.03) | [3][4] |
| Uveal Melanoma | SCID mice with OCM-8 xenografts | Oral administration | Significant growth inhibition (P = 0.01) | [3][4] |
| Nasopharyngeal Carcinoma | Nude mice with xenografted NPC | Intraperitoneal injection | Significantly suppressed tumor growth | [7] |
| Rhabdomyosarcoma | SCID mice with RMS xenografts | Intraperitoneal injection | Treated tumors were ~5 times smaller than control tumors; decreased seeding to bone marrow | [5][6] |
| Multiple Myeloma | 5T2MM mouse model | Not specified | 65% decrease in tumor burden; 75% reduction in paraprotein concentrations; average survival increased from 100 to 180 days | [9] |
Mechanism of Action
This compound exerts its anti-cancer effects through multiple mechanisms. It is a potent and selective inhibitor of IGF-1R, blocking its tyrosine phosphorylation and downstream signaling pathways like PI3K/Akt and MAPK (Erk1/2).[1][2][5] This inhibition leads to cell cycle arrest, primarily in the G2/M phase, and induction of apoptosis.[5][10] Furthermore, this compound has been shown to induce the generation of reactive oxygen species (ROS) and interfere with microtubule dynamics, contributing to mitotic arrest and catastrophe.[1][10][11]
Caption: this compound's multi-faceted mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the efficacy of this compound.
In Vitro Cell Viability Assay (XTT/WST-8)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: Add XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) or WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) reagent to each well.
-
Incubation: Incubate the plates for an additional 2-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value using non-linear regression analysis.
Western Blotting for Protein Phosphorylation
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-IGF-1R, IGF-1R, p-Akt, Akt).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
In Vivo Xenograft Mouse Model
-
Cell Implantation: Subcutaneously or orthotopically inject a suspension of cancer cells into immunocompromised mice (e.g., SCID or nude mice).
-
Tumor Growth: Monitor the mice regularly for tumor formation and growth. Measure tumor volume using calipers.
-
Treatment Initiation: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle control.
-
Monitoring: Continue to monitor tumor growth and the general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, Western blotting).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the in vivo efficacy of this compound.
Caption: General workflow for evaluating this compound efficacy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Oral this compound (PPP) is well tolerated in vivo and inhibits IGF-1R expression and growth of uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (PPP) is a potent rhabdomyosarcoma growth inhibitor both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits tumor growth of human nasopharyngeal carcinoma in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - Sun - Translational Lung Cancer Research [tlcr.amegroups.org]
- 9. Targeting the IGF-1R using this compound in the therapeutical 5T2MM mouse model of multiple myeloma: beneficial effects on tumor growth, angiogenesis, bone disease and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. This compound causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Picropodophyllin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical compounds are critical components of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Picropodophyllin, a potent inhibitor of the insulin-like growth factor-1 receptor (IGF-1R), to ensure the safety of laboratory personnel and compliance with regulations.
This compound is classified as a hazardous substance, toxic if swallowed, and harmful upon skin contact.[1][2][3] It can cause significant skin and eye irritation and may lead to respiratory irritation if inhaled.[1][2][3] Adherence to strict disposal protocols is therefore not just a matter of best practice, but a necessity for operational safety.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Protective clothing, such as a lab coat
-
Eye protection, such as safety glasses or goggles
-
Face protection, where splashing is a risk
In the event of accidental exposure, immediate action is required:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to hold the eyelids open. Seek immediate medical attention.[1][2]
-
Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes.[1][2] Remove any contaminated clothing and wash it before reuse.[1]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Call a poison control center or seek immediate medical attention.[1][2]
-
Inhalation: Move the individual to an area with fresh air. If breathing becomes difficult, seek medical attention.[1][2]
Quantitative Safety Data Summary
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 3 | Toxic if swallowed[1] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[1] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste and managed by a licensed waste disposal service.[2]
1. Waste Segregation and Collection:
-
Solid Waste: All solid this compound, as well as any materials contaminated with it (e.g., weighing papers, contaminated gloves, pipette tips), must be collected in a designated, clearly labeled hazardous waste container. The container should be robust, sealable, and made of a material compatible with the chemical.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids. Avoid mixing with other incompatible waste streams.
-
Empty Containers: "Empty" containers that once held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or DMSO, depending on the original solvent). The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container should be managed as hazardous solid waste.
2. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., toxic).
3. Storage:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks.
4. Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company. Do not attempt to dispose of this compound via standard laboratory drains or as general waste.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
By implementing these procedures, laboratories can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible chemical stewardship.
References
Essential Safety and Logistical Information for Handling Picropodophyllin
This guide provides crucial safety protocols, operational plans, and disposal procedures for the laboratory use of Picropodophyllin. Adherence to these guidelines is essential for personnel safety and to minimize environmental contamination. This compound is a potent inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and requires careful handling due to its hazardous properties.[1][2][3][4]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance with multiple routes of potential exposure.[1][3] All personnel must be equipped with the appropriate PPE before handling this compound.
Table 1: Hazard Classification and Required Personal Protective Equipment for this compound
| Hazard Classification | GHS Pictograms | Signal Word | Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 3)[1][3] | GHS06: Toxic[5] | Danger [1][4][5] | Hand Protection: Double-layered, chemotherapy-grade nitrile gloves.[6] |
| Acute Toxicity, Dermal (Category 4)[1][3] | GHS07: Exclamation mark[5] | Body Protection: Disposable, solid-front, back-closing gown made of low-permeability fabric.[6] | |
| Skin Irritation (Category 2)[1][3] | Eye and Face Protection: ANSI Z87.1-compliant safety goggles and a full-face shield, especially when handling the powder form.[6] | ||
| Serious Eye Irritation (Category 2A)[1][3] | Respiratory Protection: A NIOSH-approved N95 or higher-rated respirator is required when handling the solid compound outside of a certified chemical fume hood or biological safety cabinet.[4][6] | ||
| Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System)[1][3] | Foot and Hair Protection: Disposable, non-slip shoe covers and a hair bonnet.[6] |
Operational Plan: Safe Handling and Preparation of this compound Solutions
This procedural workflow is designed to minimize exposure during the routine handling and preparation of this compound for experimental use.
Preparation and Pre-Handling
-
Designated Area: All handling of this compound, especially in its powder form, must be conducted in a designated area, such as a certified chemical fume hood or a Class II Type B biological safety cabinet.[6]
-
Gather Materials: Before starting, ensure all necessary equipment and supplies are within the containment area. This includes the this compound container, appropriate solvents (e.g., DMSO), vials, pipettes, and hazardous waste containers.
-
Don PPE: Put on all required PPE as detailed in Table 1 before entering the designated handling area.
Weighing and Reconstitution (Handling Powder)
-
Weighing: Use a tared weigh boat to carefully measure the required amount of this compound powder.
-
Reconstitution: Add the appropriate solvent to the vial containing the powder. Cap the vial securely and mix gently until the solid is completely dissolved.
-
Labeling: Clearly label the stock solution container with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
Post-Handling and Cleanup
-
Decontamination: Wipe down all surfaces within the fume hood or safety cabinet with a suitable decontaminating solution. All cleaning materials must be disposed of as hazardous waste.[4]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first and disposed of in the designated hazardous waste container. The gown, inner gloves, and other disposable PPE should be removed and disposed of in the appropriate hazardous waste stream.
-
Hand Washing: Wash hands thoroughly with soap and water after all handling procedures are complete.
Emergency Procedures
Immediate and appropriate action is required in the event of an exposure or spill.
| Exposure Route | First Aid Measures |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Immediately call a poison control center or physician.[1][3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation occurs.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1][3] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material to prevent the powder from becoming airborne. Carefully collect the material and place it in a sealed, labeled hazardous waste container. Decontaminate the spill area.[4] |
Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of in accordance with institutional and local regulations.[4]
Waste Segregation and Collection
-
Solid Hazardous Waste: This includes unused this compound powder, contaminated gloves, gowns, shoe covers, absorbent liners, weigh boats, and pipette tips.
-
Container: Collect in a designated, sealed, and clearly labeled hazardous waste container (e.g., a yellow chemotherapy waste bin).[4]
-
-
Liquid Hazardous Waste: This includes unused or expired stock solutions and contaminated solvents.
-
Sharps Hazardous Waste: This includes needles and syringes used for administering the compound in vivo.
-
Container: Dispose of immediately in a puncture-proof, labeled sharps container designated for hazardous waste.[6]
-
-
Contaminated Labware: Glassware should be decontaminated or disposed of as hazardous waste. If decontamination is chosen, the initial rinsate must be collected as hazardous liquid waste.[1][3]
Container Management
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.[3]
-
Storage: Keep waste containers securely closed except when adding waste. Store them in a designated, well-ventilated, and secure area away from incompatible materials.[1][7]
Final Disposal
-
Professional Disposal: Arrange for the pickup and disposal of all this compound waste through a certified hazardous waste management company. This typically involves high-temperature incineration.[4]
Visual Workflow for Safe Handling of this compound
Caption: Procedural workflow for the safe handling of this compound.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. vumc.org [vumc.org]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. benchchem.com [benchchem.com]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. SOP: Hazardous Drugs | PennEHRS [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
